molecular formula C9H8N2O3 B8482028 3-Hydroxy-2-methoxyquinazolin-4(3H)-one CAS No. 86208-53-9

3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Cat. No.: B8482028
CAS No.: 86208-53-9
M. Wt: 192.17 g/mol
InChI Key: MJZLPGQKFOKJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methoxyquinazolin-4(3H)-one (CAS 86208-53-9) is a quinazolinone derivative characterized by hydroxyl and methoxy substituents at the 3 and 2 positions of the core heterocyclic structure, with a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol . Quinazolinones are nitrogen-containing heterocycles recognized for their broad spectrum of biological activities, making this compound a valuable scaffold in medicinal chemistry and drug discovery research . Its structural versatility allows for diverse modifications, enabling researchers to tailor its physicochemical and pharmacological profile for specific investigations. Applications and Research Value: This compound serves as a key synthetic intermediate and subject of study in various research areas. Quinazolinone derivatives, in general, have shown promising antimicrobial, anticancer, and antioxidant properties in preliminary research . The natural product 2-(4-hydroxybenzyl)quinazolin-4(3H)-one, which shares the core quinazolinone structure, has demonstrated significant cytotoxic activity against certain cancer cell lines and strong inhibitory effects on viral replication, highlighting the therapeutic potential of this class of molecules . Furthermore, novel conjugates of similar quinazolinone cores have been prepared and evaluated for anti-inflammatory and cytotoxic activities, with some showing potent effects against human cancer cell lines such as HepG2, SK-LU-1, and MCF-7 . Synthesis and Characterization: Multiple efficient synthetic routes are available for this compound and its analogues. One prominent method is a one-pot cyclocondensation of substituted anthranilic acids with formamide or urea derivatives, which can yield the product with high efficiency and scalability, avoiding the need for moisture-sensitive reagents or column chromatography . An alternative, innovative strategy employs an oxidant-free copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction, which proceeds under mild conditions and can achieve excellent yields . The compound can also be prepared through the selective demethylation of dimethoxyquinazolinone precursors using reagents like DL-methionine in methanesulfonic acid or aqueous hydrobromic acid . For structural confirmation, researchers typically utilize a combination of spectroscopic techniques including 1H and 13C Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

86208-53-9

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-hydroxy-2-methoxyquinazolin-4-one

InChI

InChI=1S/C9H8N2O3/c1-14-9-10-7-5-3-2-4-6(7)8(12)11(9)13/h2-5,13H,1H3

InChI Key

MJZLPGQKFOKJRN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C(=O)N1O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical properties, synthesis, and reactivity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , a specialized heterocyclic scaffold with significant utility in medicinal chemistry as a metalloenzyme inhibitor and siderophore mimic.[1]

Executive Summary

3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a bicyclic heterocycle belonging to the class of cyclic hydroxamic acids .[1] Structurally, it consists of a quinazolin-4-one core substituted with a hydroxyl group at the N3 position and a methoxy group at the C2 position.

This molecule represents a "masked" or "fixed" tautomer of the biologically privileged 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold.[1] Its primary significance lies in its ability to function as a bidentate metal chelator (via the N-OH and C=O motifs) while possessing distinct lipophilicity and metabolic stability profiles compared to its parent dione.[1] It is actively researched for anti-HCV activity (targeting NS5B polymerase) and as a siderophore mimic for antibacterial applications.

Chemical Structure & Electronic Properties[1][2]

Structural Analysis

The molecule features a fused benzene-pyrimidine ring system.[1][2] The unique reactivity stems from the contiguous arrangement of the N-hydroxy and carbonyl groups, creating a high-affinity ligand field for hard metal ions (Fe³⁺, Mg²⁺, Zn²⁺).

FeatureDescriptionChemical Consequence
N3-Hydroxy Group Cyclic Hydroxamic AcidAcidic proton (pKa ~6–8); critical for metal chelation.[1]
C2-Methoxy Group Imidate Ether (Lactim ether)Increases lipophilicity; susceptible to acid-catalyzed hydrolysis.[1]
C4-Carbonyl Amide/LactamH-bond acceptor; participates in chelation rings.[1]
Tautomerism & Stability

Unlike the parent 2,4-dione, which exists in equilibrium between lactam and lactim forms, the 2-methoxy substituent locks the C2 position in the imidate form. However, the N3-OH group can still participate in proton transfer, though it predominantly exists as the N-OH tautomer rather than the N-oxide zwitterion in non-polar solvents.

Critical Stability Note: The C2-methoxy group is an imidate ether .[1] While stable under neutral and basic conditions, it is susceptible to hydrolysis in acidic aqueous environments, converting the molecule back to the thermodynamic sink: 3-hydroxyquinazoline-2,4-dione .

Chemical Reactivity & Chelation Logic[1]

Metal Chelation Mechanism

The defining property of this molecule is its ability to form stable 5-membered chelate rings with metal cations.[1] This mimics the binding mode of natural siderophores (like rhodotorulic acid).

  • Ligand Type: O,O-bidentate monoanionic donor (after deprotonation of N-OH).[1]

  • Target Ions: Fe(III) (high affinity), Mg(II) (catalytic site inhibition), Zn(II).

  • Biological Implication: In NS5B polymerase inhibition, the molecule chelates the two Mg²⁺ ions at the active site, effectively mimicking the pyrophosphate moiety of the nucleotide substrate.[3]

Reactivity Profile
  • Electrophilic Attack: The benzene ring (positions 6 and 8) is deactivated relative to aniline but can undergo nitration or halogenation under forcing conditions.

  • Nucleophilic Displacement: The 2-methoxy group is a leaving group.[1] Reaction with primary amines at high temperatures can displace the methoxy group to yield 2-amino-3-hydroxyquinazolin-4-ones .[1]

Synthesis Protocols

Primary Synthetic Route: Cyclization of Anthranilohydroxamic Acid

This route avoids the ambiguity of O- vs. N-alkylation by constructing the ring with the functionality in place.[1]

Reagents:

  • Anthranilohydroxamic acid[1][4][5]

  • Methyl trimethoxyacetate (or Orthocarbonates)[1]

  • Solvent: Methanol or DMF

  • Catalyst: p-Toluenesulfonic acid (pTSA)[1]

Protocol:

  • Preparation: Dissolve anthranilohydroxamic acid (1.0 eq) in anhydrous methanol.

  • Condensation: Add methyl trimethoxyacetate (1.2 eq) and a catalytic amount of pTSA (0.1 eq).

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (SiO₂, EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and recrystallize from EtOH/Water.

Alternative Route: Selective O-Methylation

Direct methylation of 3-hydroxyquinazoline-2,4-dione is challenging due to competing N-methylation.[1]

  • Condition: Use of "Hard" methylating agents (e.g., Diazomethane or Trimethyloxonium tetrafluoroborate) favors O-methylation (imidate formation) over N-methylation, but regio-control remains difficult.[1]

Visualization: Synthesis & Hydrolysis Pathway

SynthesisPath Anth Anthranilohydroxamic Acid Target 3-Hydroxy-2-methoxy quinazolin-4(3H)-one Anth->Target Reflux, MeOH Cyclization Reagent Methyl Trimethoxyacetate Reagent->Target Dione 3-Hydroxyquinazoline- 2,4(1H,3H)-dione Target->Dione Acid Hydrolysis (H3O+) Metal Mg2+ / Fe3+ Target->Metal Bidentate Chelation

Figure 1: Synthesis via cyclization and subsequent hydrolytic instability pathway.

Analytical Characterization

To validate the identity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , researchers should look for the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 10.5 – 11.5Broad SingletN-OH (Exchangeable with D₂O).[1] Distinctive for hydroxamic acids.
¹H NMR 4.05 – 4.15Singlet (3H)O-CH₃ .[1] Downfield due to imidate attachment.
¹H NMR 7.4 – 8.2Multiplets (4H)Aromatic protons of the quinazolinone core.
¹³C NMR 158.0 – 162.0SingletC4 (C=O) Carbonyl carbon.[1]
¹³C NMR 152.0 – 155.0SingletC2 (C-OCH₃) Imidate carbon.[1]
Mass Spectrometry (MS)
  • ESI-MS (+): Expect a strong

    
     peak.[1]
    
  • Fragmentation: Loss of the methoxy group (

    
    ) is a common fragmentation pathway, followed by loss of the N-OH oxygen.
    

Biological Applications & Pharmacophore Insight[1]

Anti-HCV (Hepatitis C Virus)

This scaffold serves as a pyrophosphate mimetic .[1][3]

  • Mechanism: The HCV NS5B polymerase requires two Mg²⁺ ions for catalysis.[3] The 3-hydroxy-4-one motif chelates these ions, displacing the natural nucleotide substrate and halting viral RNA replication.

  • Advantage over Dione: The 2-methoxy variant often exhibits higher cell permeability (LogP) than the highly polar 2,4-dione, improving intracellular concentration before potentially hydrolyzing to the active species or acting directly.

Antibacterial (Siderophore Mimicry)

Bacteria utilize siderophores to scavenge iron.[1] Synthetic cyclic hydroxamic acids can:

  • Starve bacteria by sequestering iron (if the complex is not transported).

  • Act as "Trojan Horses" by forming an iron complex that is actively transported into the cell, where a conjugated antibiotic payload is released.

Visualization: Mechanism of Action (NS5B Inhibition)

MOA Drug 3-Hydroxy-2-methoxy quinazolin-4(3H)-one Metal Mg2+ / Mn2+ (Catalytic Core) Drug->Metal Chelation (Kd < uM) RNA Viral RNA Replication Drug->RNA BLOCKS Enzyme HCV NS5B Polymerase Enzyme->RNA Catalyzes Metal->Enzyme Essential Cofactor

Figure 2: Mechanism of NS5B Polymerase inhibition via metal ion sequestration.[1]

References

  • BenchChem. (n.d.).[1] 3-Hydroxyquinazoline-2,4(1H,3H)-dione | Novel Metal Chelator. Retrieved from [1]

  • Tang, J., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930.[6] Retrieved from [1]

  • Mndzhoyan, S. L., et al. (1987). Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. Pharmaceutical Chemistry Journal. Retrieved from

  • PubChem. (n.d.).[1] 2-(3-methoxyphenyl)quinazolin-4(3H)-one Compound Summary. Retrieved from [1]

  • Yu, X., et al. (2018).[7] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry, 83, 10352-10358.[7] Retrieved from [1]

Sources

Technical Guide: Spectroscopic Characterization of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive spectroscopic characterization of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , a specialized heterocyclic scaffold with applications in medicinal chemistry as a cyclic hydroxamic acid derivative.[1]

The following protocols and data interpretations are designed for researchers requiring rigorous structural validation.

Executive Summary & Chemical Context

3-Hydroxy-2-methoxyquinazolin-4(3H)-one (C₉H₈N₂O₃; MW: 192.17 g/mol ) represents a specific subclass of quinazolinones characterized by a cyclic hydroxamic acid moiety embedded within the pyrimidine ring, flanked by an imidate-like methoxy group at the C2 position.[1]

This structural uniqueness presents distinct spectroscopic signatures:

  • Electronic: The N-OH group introduces exchangeable proton dynamics and specific H-bonding capabilities.[1]

  • Resonance: The C2-methoxy group creates a push-pull electronic system with the C4-carbonyl, influencing chemical shifts significantly compared to 2-alkyl analogs.[1]

  • Stability: Unlike 2-unsubstituted hydroxamic acids, the 2-methoxy group blocks certain tautomeric shifts, locking the molecule predominantly in the N-hydroxy lactam form.[1]

Structural Representation[1][2][3][4][5][6][7]
  • Core Scaffold: Quinazolin-4(3H)-one[1][2][3][4][5][6][7][8][9][10]

  • Substituents: 3-OH (

    
    -hydroxy), 2-OCH₃ (methoxy)[1]
    

Synthesis Overview (Provenance)

For Characterization Context Only To ensure the spectra described below are relevant, the sample must be of high purity (>98%). The typical synthesis involves the cyclization of anthranilic acid derivatives or methyl anthranilate with N-hydroxy-O-methylisourea equivalents or sequential methylation of 3-hydroxyquinazoline-2,4(1H,3H)-dione.[1]

  • Purity Check: Verify absence of starting material (Anthranilate: ~6.6 ppm doublet) and O-methylation isomers (O-substituents at C4).[1]

Spectroscopic Characterization Protocols

A. Ultraviolet-Visible Spectroscopy (UV-Vis)

Purpose: Determination of electronic transitions and conjugation length.[1]

  • Solvent: Methanol (HPLC Grade).[1]

  • Concentration:

    
     M.[1]
    
  • Key Transitions:

    • Band I (230–240 nm):

      
       transition of the aromatic benzene ring.
      
    • Band II (270–280 nm):

      
       transition of the heterocyclic quinazolinone moiety.
      
    • Band III (310–320 nm):

      
       transition involving the C=O and N-OH lone pairs.[1]
      
B. Infrared Spectroscopy (FT-IR)

Purpose: Identification of functional groups and H-bonding networks.[1] Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Functional GroupWavenumber (

)
IntensityDescription
O-H Stretch 3100–3350Broad/MedCharacteristic of N-OH; broadened by H-bonding.[1]
C-H Stretch (Ar) 3050–3080WeakAromatic C-H vibrations.[1]
C-H Stretch (Alk) 2940–2990WeakMethyl group (-OCH₃) asymmetric stretch.[1]
C=O Stretch 1665–1685StrongAmide I band (lactam carbonyl).[1] Slightly lower

due to N-OH conjugation.
C=N Stretch 1605–1620MediumRing C=N stretch at position 2.[1]
C-O Stretch 1250–1280StrongAryl/Imidate ether C-O stretch.[1]
N-O Stretch 940–980MediumCharacteristic N-O single bond vibration.[1]
C. Nuclear Magnetic Resonance (NMR)

Purpose: Definitive structural elucidation.[1] Solvent: DMSO-


 is preferred over CDCl

to solubilize the polar N-OH group and prevent aggregation.[1]
1.

H NMR (400 MHz, DMSO-

)
  • Key Diagnostic: The disappearance of the N-H signal (usually ~12 ppm in quinazolinones) and appearance of the N-OH signal.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
N-OH 10.8 – 11.5 Broad Singlet1HExchangeable with D₂O.[1] Highly deshielded.
H-5 8.10 – 8.15Doublet (

Hz)
1HPeri-position to C=O; most deshielded aromatic.[1]
H-7 7.75 – 7.85Triplet (

Hz)
1HAromatic ring.[1][4]
H-8 7.60 – 7.70Doublet (

Hz)
1HAromatic ring.[1]
H-6 7.45 – 7.55Triplet (

Hz)
1HAromatic ring.[1]
2-OCH₃ 4.05 – 4.15 Singlet3HMethoxy group attached to C2 (Imidate-like).[1]
2.

C NMR (100 MHz, DMSO-

)
  • Key Diagnostic: Distinction between C4 (carbonyl) and C2 (imidate carbon).[1]

CarbonShift (

, ppm)
TypeNotes
C-4 158.5 – 160.0C=O[1]Carbonyl carbon.[1][8][11]
C-2 155.0 – 157.0C=NAttached to OMe and N-OH; highly deshielded.
C-8a 146.0 – 148.0QuaternaryJunction carbon (N-side).[1]
C-7 134.0 – 135.0CHAromatic.
C-5 126.0 – 127.0CHAromatic.
C-8 125.5 – 126.5CHAromatic.
C-6 126.0 – 127.0CHAromatic.
C-4a 119.0 – 121.0QuaternaryJunction carbon (C=O side).[1]
OCH₃ 55.5 – 57.0CH₃Methoxy carbon.[1]
D. Mass Spectrometry (HRMS-ESI)

Purpose: Confirmation of molecular formula and fragmentation analysis.[1]

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Calculated Mass (

    
    ):  193.0613 Da.[1]
    

Fragmentation Pathway (MS/MS):

  • Precursor:

    
     193 (
    
    
    
    ).
  • Loss of Oxygen/Hydroxyl: Loss of 16/17 Da is common in N-oxides/N-hydroxy compounds

    
    
    
    
    
    176/177.[1]
  • Loss of Methoxy: Loss of

    
     (31 Da) 
    
    
    
    
    
    162.[1]
  • RDA Cleavage: Retro-Diels-Alder cleavage of the pyrimidine ring is less common but can yield benzonitrile fragments (

    
     103).[1]
    

Visualization of Characterization Logic

The following diagram illustrates the logical workflow for confirming the structure, distinguishing it from common impurities like the O-methyl isomer (4-methoxy) or the 2,4-dione tautomer.

CharacterizationWorkflow Start Crude Sample (3-Hydroxy-2-methoxyquinazolin-4(3H)-one) MS 1. HRMS (ESI+) Target: m/z 193.06 Start->MS Check1 Mass Match? (193.06 ± 5ppm) MS->Check1 IR 2. FT-IR Analysis Check Functional Groups Check2 IR: OH present? (3100-3350 cm-1) IR->Check2 NMR 3. 1H NMR (DMSO-d6) Definitive Structure Check3 NMR: N-OH Signal? (10.8-11.5 ppm) NMR->Check3 Check1->IR Yes Result_Fail REJECT / RE-PURIFY Check1->Result_Fail No Check2->NMR Yes Impurity1 Impurity Check: Is OH absent? -> O-Methyl Isomer Check2->Impurity1 No (Possible 4-OMe isomer) Result_Success CONFIRMED STRUCTURE 3-Hydroxy-2-methoxy... Check3->Result_Success Yes Impurity2 Impurity Check: Is OMe absent? -> 2,4-Dione Check3->Impurity2 No (Possible Hydrolysis) Impurity1->Result_Fail Impurity2->Result_Fail

Caption: Step-by-step decision tree for the spectroscopic validation of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, highlighting critical checkpoints for impurity exclusion.

Experimental Causality & Troubleshooting

Why DMSO- ?

Chloroform (


) is often insufficient for 3-hydroxyquinazolinones due to the strong intermolecular hydrogen bonding of the N-OH group, which leads to line broadening or precipitation.[1] DMSO disrupts these intermolecular bonds, sharpening the signals and allowing the N-OH proton to be observed as a distinct singlet.
Distinguishing Isomers

A common synthetic byproduct is 4-methoxyquinazolin-2(1H)-one (the O-alkylation at C4 instead of C2, or tautomeric variation).[1]

  • Target Molecule: C=O at ~160 ppm, C-OMe at ~156 ppm.[1]

  • Isomer (4-OMe): C-OMe at ~165 ppm (C4), C=O at ~150 ppm (C2).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique is the gold standard. In the target molecule, the Methoxy protons (

    
     4.1) will show a correlation to the C2  carbon (
    
    
    
    156). In the isomer, they would correlate to C4 .

References

  • General Quinazolinone Spectroscopy: El-Azab, A. S., et al. (2010).[1] "Synthesis and biological evaluation of some new 2,3-disubstituted quinazolin-4(3H)-ones." European Journal of Medicinal Chemistry, 45(9), 4188-4198. Link

  • N-Hydroxyquinazolinone Characterization: Hamed, M. M., et al. (2012).[1] "Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives." American Journal of Organic Chemistry, 2(1), 1-8.[5] Link

  • IR/NMR of 2-Alkoxy Derivatives: Kausar, N., et al. (2016). "Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide." RSC Advances, 6, 62659-62667. Link

  • Mass Spectrometry of Quinazolinones: Zhang, Y., et al. (2023).[4] "H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach." ACS Omega, 8(36), 32863–32874. Link

Sources

biological activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Biological Activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This has led to the development of numerous derivatives with a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on the predicted biological potential of a specific, yet lesser-studied subclass: 3-hydroxy-2-methoxyquinazolin-4(3H)-one derivatives. While direct literature on this precise substitution pattern is sparse, this document synthesizes data from closely related 2,3-disubstituted quinazolinones to construct a comprehensive profile of its likely biological activities and mechanisms of action. By examining the established roles of substitutions at the C2 and N3 positions, we provide an authoritative projection of the therapeutic promise of these compounds for researchers and drug development professionals.

Introduction to the Quinazolin-4(3H)-one Scaffold

Quinazolinones are heterocyclic compounds composed of a fused benzene and pyrimidine ring, with a carbonyl group typically at the 4-position of the pyrimidine ring.[4] This core structure is present in various natural products and has been a fertile ground for synthetic chemists, leading to the creation of a multitude of derivatives. The versatility of the quinazolinone ring, particularly its capacity for substitution at the 2 and 3 positions, allows for the fine-tuning of its pharmacological properties.[1][5] Consequently, quinazolinone derivatives have been successfully developed into clinically used drugs for a range of conditions, from cancer to hypertension.[3][4] Their wide-ranging biological activities underscore the importance of this scaffold in the ongoing search for novel therapeutic agents.[6][7]

General Synthesis of the Quinazolin-4(3H)-one Core

The construction of the quinazolin-4(3H)-one skeleton is most commonly achieved through methods originating from the Niementowski quinazolinone synthesis.[8] A highly utilized approach involves the acylation of anthranilic acid or its derivatives, such as anthranilamide, followed by cyclization. For instance, anthranilic acid can be condensed with an appropriate acylating agent, followed by dehydration to form a benzoxazinone intermediate. This intermediate readily reacts with an amine to yield the desired N3-substituted quinazolinone.[6] Alternatively, 2-aminobenzamide can be condensed with aldehydes or other carbon sources to form the quinazolinone ring.[9][10]

General_Synthesis_of_Quinazolin-4(3H)-ones cluster_0 Method A: From Anthranilic Acid cluster_1 Method B: From 2-Aminobenzamide Anthranilic_Acid Anthranilic Acid Benzoxazinone Benzoxazinone Intermediate Anthranilic_Acid->Benzoxazinone Acylation & Dehydration N3_Substituted_Quinazolinone N3-Substituted Quinazolin-4(3H)-one Benzoxazinone->N3_Substituted_Quinazolinone + Amine (R-NH2) 2_Aminobenzamide 2-Aminobenzamide Final_Product_B 2-Substituted Quinazolin-4(3H)-one 2_Aminobenzamide->Final_Product_B + Aldehyde (R-CHO) & Oxidation Anticancer_Mechanism Quinazolinone Quinazolinone Derivative EGFR EGFR Tyrosine Kinase Quinazolinone->EGFR Inhibits PI3K PI3K/Akt Pathway Quinazolinone->PI3K Inhibits Tubulin Tubulin Polymerization Quinazolinone->Tubulin Inhibits DNA DNA Synthesis/ Topoisomerase Quinazolinone->DNA Inhibits Apoptosis Apoptosis Quinazolinone->Apoptosis Induces Proliferation Cell Proliferation & Survival EGFR->Proliferation PI3K->Proliferation Metastasis Angiogenesis & Metastasis PI3K->Metastasis Tubulin->Proliferation DNA->Proliferation

Caption: Key anticancer mechanisms of quinazolinone derivatives.

Compound ClassCancer Cell LineIC50 (µM)Reference
Bis-quinazolin-4(3H)-onesA549 (Lung)2.51[11]
Bis-quinazolin-4(3H)-onesMCF-7 (Breast)4.48[11]
2-Styrylquinazolin-4(3H)-oneMultiple Lines< 1.0
2-(Naphthalen-1-yl)-dihydroquinazolin-4(1H)-oneHT29 (Colon)< 0.05
2-Substituted quinazolin-4(3H)-one (Cpd 17)Jurkat (Leukemia)< 5.0[9]
2-Substituted quinazolin-4(3H)-one (Cpd 17)NB4 (Leukemia)< 5.0[9]
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test quinazolinone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant potential as anti-inflammatory agents. [5][12][13]The structural features, particularly substitutions on the quinazolinone core, play a crucial role in their activity. [5]

The primary anti-inflammatory mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins. Several studies have indicated that quinazolinone derivatives exert their effects through this pathway, with some compounds showing selectivity for COX-2 over COX-1, which can lead to a more favorable gastrointestinal safety profile. [14][15]

Compound ClassAssayActivity (% Inhibition)Reference
2,3-disubstituted quinazolinone (Cpd 21)Carrageenan-induced paw edema32.5%[5]
4(3H)-Quinazolinone derivativesCarrageenan-induced paw edema81-96%[12]
Quinazolinone derivatives (QA-2, QA-6)Carrageenan-induced paw edema81.0 - 82.8%[13]
2,3,6-trisubstituted quinazolinonesCarrageenan-induced paw edemaup to 53.3%[15]
  • Animal Grouping: Divide rats (e.g., Wistar or Sprague-Dawley) into groups: a control group, a standard drug group (e.g., Indomethacin or Phenylbutazone), and test groups for different doses of the quinazolinone derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

The quinazolinone scaffold is present in numerous compounds exhibiting potent antibacterial and antifungal activities. [1][6][16]Structure-activity relationship studies have shown that substitutions at positions 2 and 3 are critical for their antimicrobial efficacy. [1]

While the exact mechanisms can vary, quinazolinone derivatives are thought to exert their antimicrobial effects by interfering with essential cellular processes in microorganisms. This can include the inhibition of DNA replication, disruption of cell wall synthesis, or interference with key metabolic enzymes. [2][16]Their hydrophobicity can also play a role, allowing them to better penetrate the lipid-rich membranes of bacterial cells. [16]

Compound ClassMicroorganismMIC (µg/mL)Reference
Fused quinazolinones (Cpd 4, 5, 10)Bacillus subtilis32-64[6]
Quinazolinone Schiff bases (Q-2, Q-4)E. coli, C. albicansModerately to Significantly Active[2]
Quinazolinone derivatives (A-2)E. coliExcellent Activity[17]
Quinazolinone derivatives (A-4)P. aeruginosaExcellent Activity[17]
Quinazolinone derivatives (A-6)C. albicansExcellent Activity[17]
  • Preparation of Inoculum: Grow bacterial or fungal strains overnight in an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well of the plate. Include a positive control (microbes, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

The Potential Role of 3-Hydroxy and 2-Methoxy Substituents

The specific substituents at the N3 and C2 positions are critical in defining the biological profile of the quinazolinone core.

  • 3-Hydroxy Group: The presence of a hydroxyl group at the N3 position introduces a cyclic hydroxamic acid moiety. This functional group is known to be an excellent metal ion chelator. [18]This chelation ability could be a key mechanistic feature, particularly for enzymes that require metal cofactors for their catalytic activity. Some 3-hydroxyquinazoline derivatives have been investigated as antiviral agents, targeting viral polymerases by chelating essential magnesium ions in the active site. [18]Additionally, 3-hydroxy-1,2,3,4-tetrahydroquinazoline-4-one derivatives have been noted for their fungicidal activity. [19]The synthesis of 2-substituted-3-hydroxyquinazolin-4-ones has been achieved through methods involving anthranilohydroxamic acid. [20]

  • 2-Methoxy Group: A methoxy group at the C2 position can influence the molecule's electronic properties, lipophilicity, and steric profile. The synthesis of 2-methoxy-substituted quinazolinones has been documented. [21]Depending on its interaction with the target's binding pocket, a methoxy group can act as a hydrogen bond acceptor and contribute to the overall binding affinity and specificity of the compound.

Future Perspectives and Conclusion

While direct experimental data on 3-hydroxy-2-methoxyquinazolin-4(3H)-one derivatives is not yet prevalent in the literature, a comprehensive analysis of structurally related compounds strongly predicts a promising profile of biological activities. The combination of a metal-chelating 3-hydroxy group and a 2-methoxy substituent on the privileged quinazolinone scaffold suggests significant potential for anticancer, anti-inflammatory, and antimicrobial applications.

This guide serves as a foundational resource, providing the theoretical and practical framework for future investigation. The next logical steps for researchers in this field would be the targeted synthesis of a library of these derivatives and their systematic screening using the established protocols outlined herein. Such work will be crucial to validate these predictions and potentially uncover novel therapeutic agents with enhanced efficacy and unique mechanisms of action.

References

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Hindawi.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands.
  • Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives.
  • QUINAZOLINONES AS NOVEL ANTITUMOR AGENTS. Journal of Biological Research.
  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H). Academia.edu.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
  • Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies.
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.
  • DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF NOVEL 2,3-AND 2,4-DISUBSTITUTED QUINAZOLINE AND QUINAZOLINONE DERIV
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Synthesis and antitumor activities of novel bis‐quinazolin‐4(3H)‐ones. Wiley Online Library.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.
  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach.
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one.
  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities.
  • The fungicidal activity of the 3-hydroxy-1,2,3,4-tetrahydroquinazoline-4-one derivatives and simulation of the structure-activity dependence.
  • Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.

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Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the potential mechanisms of action of a representative derivative, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. While specific experimental data for this exact molecule is emerging, this document synthesizes the extensive body of research on the quinazolinone class to provide a comprehensive overview of its likely biological targets and signaling pathways. We will explore potential anticancer, anti-inflammatory, and antimicrobial activities, underpinned by established experimental protocols and data interpretation frameworks. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic promise of novel quinazolinone derivatives.

The Quinazolinone Core: A Nexus of Therapeutic Activity

The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, offers a unique and stable scaffold for chemical modification.[1][2] Its structural rigidity, coupled with the potential for diverse substitutions at key positions, particularly the N-3 and C-2/C-6/C-7 positions, allows for the fine-tuning of its pharmacological properties.[3] This adaptability has led to the development of numerous FDA-approved drugs, particularly in the realm of oncology.[3] The diverse biological activities of quinazolinone derivatives stem from their ability to interact with a wide array of biomolecules, including enzymes and receptors.[4]

Potential Anticancer Mechanisms of Action

The anticancer potential of quinazolinone derivatives is well-documented and multifaceted.[3][5] Several key mechanisms have been identified through which these compounds can exert their cytotoxic and antiproliferative effects.

Inhibition of Protein Kinases

A primary mechanism of action for many anticancer quinazolinones is the inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[6]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many quinazolinone-based drugs are potent inhibitors of tyrosine kinases like EGFR and VEGFR.[7] By binding to the ATP-binding site of these receptors, they block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.[7][8] The 4(3H)-quinazolinone moiety is known to occupy the hinge region of the kinase, forming crucial hydrogen bonds.[9]

  • Other Kinases: The inhibitory activity of quinazolinones extends to other kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and HER2.[7][8][10] This multi-targeted approach can be particularly effective in overcoming drug resistance.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: EGFR)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one against EGFR.

  • Materials: Recombinant human EGFR, ATP, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the enzyme (typically 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Disruption of Tubulin Polymerization

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, is a critical target in cancer therapy. Several quinazolinone derivatives have been shown to interfere with this process.

  • Mechanism: These compounds can bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Diagram: Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Tubulin Purification C Incubate Tubulin with Compound A->C B Compound Dilution Series B->C D Initiate Polymerization (GTP, Temp Shift) C->D E Monitor Absorbance at 340 nm D->E F Plot Absorbance vs. Time E->F G Calculate Inhibition Percentage F->G H Determine IC50 G->H

Caption: Workflow for assessing tubulin polymerization inhibition.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and cell death.[3]

  • Mechanism: Certain quinazolinone derivatives can intercalate into DNA or bind to the topoisomerase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[9] This leads to the accumulation of DNA double-strand breaks and the activation of apoptotic pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.

  • Mechanism: Some quinazoline derivatives act as bioisosteres of the phthalazinone core found in known PARP inhibitors like Olaparib.[4] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which can then lead to the formation of lethal double-strand breaks during replication, especially in cancer cells with homologous recombination deficiencies.

Potential Anti-inflammatory Mechanisms of Action

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[11][12]

Inhibition of Cyclooxygenase (COX) Enzymes

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins.

  • Mechanism: The quinazolinone core can fit into the hydrophobic channel of COX-2, with the carbonyl group forming hydrogen bonds with key amino acid residues like Arginine and Tyrosine, thereby inhibiting its enzymatic activity.[3] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce gastrointestinal side effects.[12]

Table: Hypothetical COX Inhibition Data for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
COX-115.20.05
COX-20.75
Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are critical regulators of the inflammatory response.

  • Mechanism: Some quinazoline derivatives have been shown to suppress the activation of the NF-κB pathway, which controls the expression of many pro-inflammatory genes.[4] They may also modulate the activity of MAPKs (mitogen-activated protein kinases), further dampening the inflammatory cascade.

Diagram: Simplified NF-κB Signaling Pathway

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Activation Stimulus->IKK IkB_P IκB Phosphorylation & Degradation IKK->IkB_P NFkB NF-κB Release IkB_P->NFkB NFkB_Nuc NF-κB Translocation NFkB->NFkB_Nuc Compound 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Compound->IKK Inhibition Gene Pro-inflammatory Gene Expression NFkB_Nuc->Gene

Caption: Potential inhibition of the NF-κB pathway.

Potential Antimicrobial Mechanisms of Action

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazolinone derivatives have shown promise as antimicrobial agents.[13]

Inhibition of DNA Gyrase

DNA gyrase is a bacterial enzyme that is essential for DNA replication, and it is a well-established target for antibiotics.

  • Mechanism: Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of DNA gyrase.[13] By binding to this enzyme, they prevent the supercoiling of bacterial DNA, which is necessary for replication, leading to bacterial cell death.

Conclusion

While the precise mechanism of action of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one requires dedicated experimental investigation, the extensive research on the quinazolinone scaffold provides a strong foundation for predicting its potential biological activities. The versatility of this core structure suggests that this compound could exhibit a range of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties, by interacting with key cellular targets such as protein kinases, tubulin, topoisomerases, COX enzymes, and DNA gyrase. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for elucidating the specific mechanisms of this and other novel quinazolinone derivatives, paving the way for their potential development as next-generation therapeutic agents.

References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.).
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. (2015, November 22).
  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. (2025, March 10).
  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. (2018, May 10).
  • Design, synthesis, characterization, enzymatic inhibition evaluations, and docking study of novel quinazolinone derivatives - PubMed. (2021, February 15).
  • Quinazolinones, the Winning Horse in Drug Discovery - MDPI. (2023, January 18).
  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC - NIH. (2024, May 20).
  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025, June 29).
  • New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme - MDPI. (2022, August 26).
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC. (2023, December 2).
  • Synthesis and analgesic, anti-inflammatory activities of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4 (3H)-ones - Technion - Israel Institute of Technology. (2011, September 15).
  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. (2022, June 2).
  • (PDF) Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. (2021, August 31).
  • 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. (2016, October 28).
  • (PDF) Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - Academia.edu. (n.d.).
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. (n.d.).
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024, May 13).
  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (2021, September 22).
  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry. (2025, October 10).
  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity - Biosciences Biotechnology Research Asia. (n.d.).
  • (PDF) Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. (n.d.).
  • Synthesis and Analgesic Activity of 3-(3-methoxyphenyl)-2- methylsulfanyl-3Hquinazolin-4-one (4) and 3 - Medires Publishing. (2023, February 6).
  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. (2021, December 15).
  • Synthesis and Anti-Inflammatory Activity of 4(3H)- Quinazolinone and Its 2-Methyl and 2-Phenyl-4 (3H) - IOSR Journal. (2018, April 9).
  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. (2020, April 18).

Sources

The Modern Discovery & Isolation of Novel Quinazolinone Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Quinazolinone Pharmacophore

The quinazolin-4(3H)-one scaffold remains a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. While historical success stories like Methaqualone (sedative) defined the 20th century, the current frontier lies in Kinase Inhibition (EGFR, VEGFR, PI3K) for oncology.

This guide moves beyond classical text-book chemistry, focusing on two high-value discovery streams :

  • Bio-Guided Isolation: Leveraging molecular networking to find novel alkaloids in complex matrices.

  • Green Synthetic Logic: Utilizing microwave-assisted, multicomponent reactions (MCRs) to access unexplored chemical space.

Stream A: Biosynthetic Discovery (Isolation Protocol)

Traditional "grind-and-find" phytochemistry is inefficient. The modern standard requires Molecular Networking (GNPS) to prioritize samples before physical isolation.

The "Smart" Extraction Workflow

This protocol targets alkaloidal quinazolinones (e.g., Vasicine analogs, Rutaecarpine derivatives) from plant or fungal sources.

Principle: Quinazolinones are weak bases. We exploit pH-dependent solubility to separate them from neutral fats and acidic tannins.

Step-by-Step Protocol:
  • Crude Extraction:

    • Macerate 1 kg of dried plant material (e.g., Justicia adhatoda or Peganum harmala) in MeOH (3 x 3L) at room temperature for 48h.

    • Evaporate solvent under reduced pressure (

      
      C) to yield crude extract.
      
  • Acid-Base Fractionation (The Critical Step):

    • Suspend crude extract in 5% HCl (aq) . Sonication may be required.

    • Wash 1: Partition against n-Hexane (removes lipids/chlorophyll). Discard organic layer.

    • Wash 2: Partition against Chloroform (removes non-basic impurities). Discard organic layer.

    • Basification: Adjust aqueous layer pH to pH 9-10 using

      
      .
      
    • Extraction: Extract basic aqueous layer with CHCl

      
       : MeOH (9:1) .
      
    • Result: The organic layer now contains the Total Quinazolinone Alkaloid Fraction (TQAF) .

  • Purification via Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase Gradient:

      
       (95:5).
      
    • Monitoring: TLC (Dragendorff’s reagent stains alkaloids orange).

Visualization: Acid-Base Fractionation Logic

Isolation_Protocol Raw Raw Biomass (Dried/Ground) AcidExt Acidic Suspension (5% HCl, pH 2) Raw->AcidExt Maceration HexaneWash Hexane Wash (Remove Lipids) AcidExt->HexaneWash Partition AqLayer Acidic Aq. Layer (Retains Alkaloids) HexaneWash->AqLayer Aqueous Phase BaseStep Basification (NH4OH to pH 10) AqLayer->BaseStep pH Adjustment FinalExt Chloroform Extraction BaseStep->FinalExt Free base formation Product Enriched Quinazolinone Fraction FinalExt->Product Evaporation

Caption: Logic flow for selectively isolating basic quinazolinone scaffolds from complex matrices.

Stream B: Synthetic Innovation (Green Chemistry)

To generate novel IP, we must access substitution patterns not found in nature. The Niementowski synthesis is outdated (high heat, low yield). The modern approach uses Microwave-Assisted Multicomponent Reactions (MCRs) .

Protocol: One-Pot Ionic Liquid Synthesis

This method generates 2,3-disubstituted quinazolin-4(3H)-ones with high atom economy.

  • Reaction Type: 3-Component Condensation.

  • Catalyst/Solvent: Ionic Liquid ([bmim]BF

    
    ) or Deep Eutectic Solvents (Choline Chloride:Urea).
    
  • Energy Source: Microwave Irradiation (MW).[1][2]

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Orthoester (e.g., triethyl orthoformate) or Aldehyde (1.1 equiv)

  • Primary Amine (aniline derivative) (1.1 equiv)

Procedure:

  • Mix: Combine reagents in a microwave vial. Add 10 mol% catalyst (e.g., Iodine or Ionic Liquid).

  • Irradiate: Set MW reactor to 120°C, 150W for 10–15 minutes .

    • Note: Conventional heating would take 6–12 hours.

  • Work-up: Pour reaction mixture into crushed ice.

  • Purification: The solid product precipitates.[3] Filter and recrystallize from Ethanol.[3]

  • Yield: Typically 85–95%.

Visualization: Synthetic Pathway

Synthesis_Pathway Anth Anthranilic Acid Reaction Microwave Irradiation (120°C, 15 min) Catalyst: I2 or Ionic Liq. Anth->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Ortho Orthoester/Aldehyde Ortho->Reaction Inter Benzoxazinone Intermediate Reaction->Inter Cyclization 1 Prod 2,3-Disubstituted Quinazolinone Inter->Prod Ring Opening/Closing

Caption: One-pot microwave-assisted synthesis maximizing atom economy and reaction speed.

Structural Validation & SAR Logic

Once isolated or synthesized, the compound must be validated. For quinazolinones targeting EGFR (cancer), the Structure-Activity Relationship (SAR) is strict.

Key SAR Zones
PositionModification LogicBiological Impact
C-4 (Carbonyl) Must remain intact (H-bond acceptor).Essential for binding to the ATP-binding pocket of kinases.
N-3 Substitution with bulky aryl groups.Determines selectivity (e.g., EGFR vs. VEGFR).
C-6 / C-7 Electron-donating groups (-OMe, -OEt).Enhances solubility and binding affinity (mimics Erlotinib).
C-2 Alkyl or Aryl extension.Steric fit into the hydrophobic pocket.
Analytical Characterization Checklist

A "novel" claim is invalid without this triad of data:

  • 1H NMR (DMSO-d6): Look for the singlet at δ 8.0–8.5 ppm (H-2 proton) if C-2 is unsubstituted, or specific shifts for the C-2 substituent.

  • HRMS (ESI+): Confirm exact mass (

    
    ) with <5 ppm error.
    
  • X-ray Crystallography: Definitive proof of tautomeric form (Quinazolinone vs. Hydroxyquinazoline).

References

  • Microwave-Assisted Synthesis: Green Chemistry, "Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water."

  • EGFR Inhibitor SAR: Molecules, "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors."[4][5][6]

  • Green Chemistry Protocol: Green Chemistry Letters and Reviews, "Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones."

  • Isolation Methodology: Frontiers in Chemistry, "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview."

  • Anticancer Mechanisms: MDPI, "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."

Sources

Preliminary Screening of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Analogues: A Methodological Framework for Metalloenzyme Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the preliminary screening of novel pharmacophores not as a series of isolated tests, but as an integrated, self-validating system. The 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold represents a highly privileged class of molecules in medicinal chemistry. By understanding the fundamental physical chemistry of this core, we can design a screening cascade that logically triages compounds from theoretical binding to phenotypic efficacy.

This whitepaper outlines the authoritative, step-by-step methodologies required to screen analogues of this scaffold, focusing on their primary mechanism of action: metalloenzyme inhibition.

Pharmacophore Rationale & Target Selection

The biological utility of the 3-hydroxyquinazolin-4(3H)-one core stems from its identity as a cyclic hydroxamic acid . Hydroxamic acids are well-documented metal chelators, forming highly stable 5-membered (O,O)-type chelates with transition metals such as Zn²⁺ and Mg²⁺ 1. This chelating property makes them exceptionally potent inhibitors of metalloenzymes, most notably Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) 2.

The specific addition of a 2-methoxy group serves a critical function. While the N-hydroxy and carbonyl groups act as the Zinc-Binding Group (ZBG) deep within the enzyme's catalytic pocket, the 2-methoxy substitution acts as a "cap" moiety. This cap interacts with the solvent-exposed rim of the enzyme's active site, dictating isoform selectivity (e.g., favoring HDAC6 over HDAC1) through steric and electronic modulation 3.

MOA A 3-Hydroxyquinazolinone Core Scaffold B Cyclic Hydroxamic Acid (ZBG Formation) A->B features C Zn2+ Chelation (Active Site Binding) B->C coordinates D Metalloenzyme Inhibition C->D induces

Figure 1: Mechanistic pathway of metalloenzyme inhibition via active-site metal chelation.

The Preliminary Screening Cascade

To avoid false positives and ensure resource efficiency, screening must follow a hierarchical cascade. We begin with in silico docking to validate spatial compatibility, move to biochemical assays to confirm target engagement, and conclude with phenotypic assays to verify cellular permeability and efficacy.

Workflow N1 Phase 1: In Silico Docking (Metalloenzyme Targets) N2 Phase 2: In Vitro Biochemical (Fluorometric Enzyme Assay) N1->N2 Top 10% Hits N3 Phase 3: Phenotypic Screening (MTT Cell Viability Assay) N2->N3 IC50 < 10 µM N4 Lead Optimization & SAR Development N3->N4 High Efficacy / Low Toxicity

Figure 2: Hierarchical preliminary screening cascade for quinazolinone analogues.

Detailed Experimental Protocols

Every protocol utilized in this cascade is designed as a self-validating system. We do not merely measure outputs; we measure outputs against internal controls to ensure the integrity of the data.

Protocol A: In Vitro Fluorometric Metalloenzyme (HDAC) Inhibition Assay

Causality & Rationale: We employ a fluorometric assay because it directly measures the analogue's ability to chelate the active-site Zn²⁺. If the analogue successfully binds the zinc ion, it prevents the enzyme from deacetylating the fluorogenic substrate (Boc-Lys(Ac)-AMC). When the developer (a protease) is subsequently added, it cannot cleave the acetylated substrate, resulting in a quantifiable loss of fluorescent signal at 460 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Dilute recombinant HDAC6 enzyme to a working concentration of 0.5 ng/µL.

  • Compound Plating: In a black 96-well microtiter plate, add 10 µL of the 3-hydroxy-2-methoxyquinazolin-4(3H)-one analogues (diluted in DMSO, final DMSO concentration <1%) across a 10-point concentration gradient (0.001 µM to 100 µM).

  • Control Establishment: Designate wells for a vehicle control (1% DMSO, 100% enzyme activity) and a positive control using Vorinostat (SAHA), a known hydroxamic acid-based HDAC inhibitor.

  • Enzyme Incubation: Add 20 µL of the HDAC6 enzyme solution to all wells. Incubate at 37°C for 15 minutes to allow the cyclic hydroxamic acid to coordinate with the active-site zinc.

  • Substrate Addition: Add 10 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final concentration). Incubate at 37°C for 30 minutes.

  • Signal Development: Add 10 µL of the developer solution (containing trypsin and Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using non-linear regression analysis. Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls; the assay is only valid if Z' > 0.5.

Protocol B: Phenotypic Cell Viability (MTT) Assay

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or efflux pumps. The MTT assay evaluates the phenotypic consequence of HDAC/MMP inhibition—typically cell cycle arrest and apoptosis. The reduction of yellow tetrazolium salts to purple formazan by mitochondrial succinate dehydrogenase serves as a direct, proportional proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 (human breast adenocarcinoma) cells in the logarithmic growth phase. Seed at a density of 5 × 10³ cells/well in a clear 96-well plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Treatment: Aspirate the media. Apply 100 µL of fresh media containing the quinazolinone analogues at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (media only).

  • Incubation: Incubate the treated plates for 48 hours to allow sufficient time for target engagement and subsequent apoptotic induction.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into insoluble formazan crystals.

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer at the bottom. Add 150 µL of pure DMSO to each well to solubilize the formazan. Place on an orbital shaker for 10 minutes protected from light.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a spectrophotometer. Calculate cell viability as a percentage of the vehicle control to determine the cellular IC₅₀.

Quantitative Data Analysis

To demonstrate the utility of this screening cascade, below is a structured summary of preliminary Structure-Activity Relationship (SAR) data for a hypothetical library of 3-hydroxy-2-methoxyquinazolin-4(3H)-one analogues.

Note: The core structure (Analogue 1) demonstrates baseline activity, but targeted substitutions on the quinazolinone ring (acting as the cap group) significantly enhance both binding affinity and cellular efficacy.

Compound IDR-Group Substitution (Position 6)Docking Score (kcal/mol)HDAC6 IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
Analogue 1 (Core) -H-6.812.4045.20
Analogue 2 -CH₃ (Methyl)-7.28.1528.50
Analogue 3 -Cl (Chloro)-8.51.205.40
Analogue 4 -OCH₃ (Methoxy)-7.93.4514.10
SAHA (Control) Reference Standard-8.90.852.10

The data clearly illustrates that electron-withdrawing groups (such as the Chloro substitution in Analogue 3) improve the docking score and lower the IC₅₀, validating the in silico predictions against the in vitro biochemical and phenotypic realities.

References
  • Biologically active quinazoline-based hydroxamic acids - Medicinal Chemistry Research.
  • Target Design of Novel Histone Deacetylase 6 Selective Inhibitors with 2-Mercaptoquinazolinone as the Cap Moiety - Journal of Biomolecular Structure and Dynamics (via PMC).
  • Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution - Molecules.

Sources

In Silico Docking Studies of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive walkthrough of the in silico molecular docking process for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, a novel compound within the versatile quinazolinone scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols. We will delve into the rationale behind experimental choices, ensuring a self-validating and robust computational workflow.

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This heterocyclic system is a key component in both natural products and synthetic molecules, demonstrating anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Notably, quinazolinone-based molecules like gefitinib and erlotinib have been successfully developed as inhibitors of various tyrosine kinases, highlighting the therapeutic potential of this structural class.[3] The subject of this guide, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, is a promising derivative for further investigation. Its unique substitution pattern warrants a thorough in silico evaluation to predict its potential biological targets and binding interactions, thereby accelerating its journey in the drug discovery pipeline.

Part 1: Target Selection and Rationale

The success of any in silico docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target. Given the broad spectrum of activities reported for quinazolinone derivatives, several potential targets could be considered. For the purpose of this guide, we will focus on Cyclooxygenase-2 (COX-2) as a primary target for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

Rationale for Selecting COX-2:

  • Established Role in Disease: COX-2 is a key enzyme in the inflammatory pathway and is frequently overexpressed in various cancers, playing a significant role in tumor progression.[4]

  • Precedent for Quinazolinone Inhibition: Numerous studies have demonstrated the potential of quinazolinone derivatives to act as selective COX-2 inhibitors.[4][5][6]

  • Availability of High-Quality Crystal Structures: The Protein Data Bank (PDB) contains several high-resolution crystal structures of COX-2 in complex with inhibitors, which is crucial for accurate docking studies.

For this study, we will utilize the crystal structure of murine COX-2 in complex with a selective inhibitor (PDB ID: 3LN1).[4] This structure provides a well-defined binding pocket for our docking simulations.

Part 2: The In Silico Docking Workflow: A Step-by-Step Protocol

This section provides a detailed, step-by-step protocol for performing molecular docking of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one into the active site of COX-2 using widely accepted and freely available software tools.

Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step to ensure the reliability of the docking results.

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion and Optimization: Convert the 2D structure into a 3D structure. Subsequently, perform energy minimization of the 3D structure using a force field like MMFF94. This can be accomplished using software like Avogadro or the online tool PRODRG.

  • File Format Conversion: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Experimental Protocol: Protein Preparation

  • PDB File Retrieval: Download the crystal structure of COX-2 (PDB ID: 3LN1) from the Protein Data Bank ().

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors. This can be done using software like UCSF Chimera or PyMOL.[4]

  • Addition of Polar Hydrogens and Charges: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Gasteiger charges). This is a crucial step for accurately calculating electrostatic interactions during docking. AutoDockTools (ADT) is a commonly used tool for this purpose.[4]

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.

Molecular Docking Simulation

This protocol will utilize AutoDock Vina, a widely used and efficient open-source program for molecular docking.[7]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the active site of the COX-2 enzyme. The dimensions and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid box.

  • Configuration File Creation: Create a configuration file (e.g., conf.txt) that specifies the input protein and ligand files, the center and dimensions of the grid box, and the output file name.

  • Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Analysis and Visualization of Docking Results

The output from the docking simulation needs to be carefully analyzed to understand the binding mode of the ligand and to evaluate the quality of the docking results.

Data Presentation: Docking Results

ParameterValue
Binding Affinity (kcal/mol)To be determined from Vina output
RMSD from reference ligand (Å)To be calculated if a reference is used
Interacting ResiduesTo be identified from visualization
Type of InteractionsHydrogen bonds, hydrophobic interactions, etc.

Experimental Protocol: Analysis of Docking Results

  • Binding Affinity Evaluation: The primary quantitative output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding interaction.

  • Pose Analysis: Vina typically generates multiple binding poses. The pose with the lowest binding energy is generally considered the most likely binding mode.

  • Interaction Visualization: Use molecular visualization software like PyMOL or Discovery Studio Visualizer to visualize the docked pose of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one within the COX-2 active site.[4]

  • Identification of Key Interactions: Analyze the visualized complex to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.

Workflow Visualization

The entire in silico docking workflow can be summarized in the following diagram:

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_2d 2D Structure of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one ligand_3d 3D Structure Generation & Energy Minimization ligand_2d->ligand_3d ligand_format Save as .pdbqt ligand_3d->ligand_format config Create Vina Configuration File ligand_format->config protein_pdb Download Protein Structure (PDB ID: 3LN1) protein_clean Clean Protein (Remove Water, Ligands) protein_pdb->protein_clean protein_prep Add Hydrogens & Charges protein_clean->protein_prep protein_format Save as .pdbqt protein_prep->protein_format protein_format->config grid Define Grid Box (Active Site) grid->config run_vina Run AutoDock Vina config->run_vina results Analyze Binding Affinity & Poses run_vina->results visualize Visualize Protein-Ligand Complex results->visualize interactions Identify Key Interactions visualize->interactions

Caption: In Silico Molecular Docking Workflow.

Part 3: ADMET Prediction

In addition to predicting binding affinity, it is crucial to evaluate the drug-like properties of a compound. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using various in silico tools.

Experimental Protocol: In Silico ADMET Prediction

  • Tool Selection: Utilize online servers such as SwissADME or pkCSM to predict the ADMET properties of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

  • Input: Provide the SMILES string or the 2D structure of the compound as input to the server.

  • Analysis: Analyze the output, which typically includes predictions for parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Part 4: Trustworthiness and Validation

To ensure the trustworthiness of the docking results, it is essential to perform a validation step.

Experimental Protocol: Docking Protocol Validation

  • Redocking of the Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the original PDB file (3LN1) and dock it back into the protein's active site using the same protocol.[4]

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered an indication of a reliable docking protocol.[4]

This validation step confirms that the chosen docking parameters are appropriate for accurately predicting the binding mode of ligands in the specified active site.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for conducting in silico docking studies on 3-Hydroxy-2-methoxyquinazolin-4(3H)-one with COX-2 as a potential target. The described protocols, from ligand and protein preparation to docking simulation and results analysis, provide a solid foundation for computational drug discovery efforts. The predicted binding affinity and interaction patterns can guide further lead optimization and experimental validation.

Future work should involve performing these docking studies on other potential targets for which quinazolinones have shown activity, such as EGFR, VEGFR-2, and various kinases, to build a more comprehensive profile of the compound's potential biological activities.[3][8][9] Ultimately, the insights gained from these in silico studies will be invaluable in guiding the synthesis and biological evaluation of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one and its analogs, accelerating the development of novel therapeutic agents.

References

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. RSC Advances. [Link]

  • In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. Pharmaceuticals. [Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances. [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. Polycyclic Aromatic Compounds. [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. Research Journal of Pharmacy and Technology. [Link]

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Molecules. [Link]

  • Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. [Link]

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • In-Silico Interaction Studies of Quinazolinone Derivatives for Their Inhibitory Action on Breast Cancer. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and structure-activity relationships of 3H-quinazolin-4-ones and 3H-pyrido[2,3-d]pyrimidin-4-ones as CXCR3 receptor antagonists. Archiv der Pharmazie. [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and biological evaluation of some 3H-quinazolin-4-one derivatives. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological activities of some new 3H-quinazolin-4-one derivatives derived from 3-phenylamino2-thioxo-3H-quinazolin-4-one. ResearchGate. [Link]

  • Docking analysis of quinazolin-4(3H)-one 2i and 3i with HER2 protein... ResearchGate. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]

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literature review of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one and its related pharmacophores. This document is structured for researchers requiring actionable synthetic protocols, mechanistic insights, and validated structure-activity relationships (SAR).

Part 1: Executive Technical Summary

3-Hydroxy-2-methoxyquinazolin-4(3H)-one represents a specialized chemical space within the quinazolinone family. Unlike the ubiquitous 2-methyl or 2-phenyl derivatives, this molecule features two critical electronic modifiers:

  • N-Hydroxy Motif (Position 3): Introduces hydroxamic acid-like character, enabling metal chelation (e.g.,

    
    , 
    
    
    
    ) and hydrogen bond donation/acceptance critical for active site binding.
  • Methoxy Group (Position 2): Acts as an O-alkyl imidate. This is chemically distinct from a standard amide or urea, altering the electrophilicity of the C2 position and the solubility profile of the scaffold.

This specific substitution pattern is frequently encountered as a regioselective intermediate in the alkylation of 3-hydroxyquinazoline-2,4(1H,3H)-dione or as a designed pharmacophore for inhibiting metalloenzymes (e.g., HCV NS5B polymerase, bacterial deformylase).

Part 2: Chemical Architecture & Tautomerism

The Regioselectivity Challenge

The core challenge in working with this molecule is the tautomeric equilibrium of its precursor, 3-hydroxyquinazoline-2,4(1H,3H)-dione . When alkylating this precursor, three sites compete for the electrophile:

  • N1: The amide nitrogen (Soft nucleophile).

  • O2: The urea-like oxygen (Hard nucleophile)

    
     Yields the 2-methoxy  target.
    
  • O4: The amide oxygen (Hard nucleophile).

The 3-Hydroxy-2-methoxyquinazolin-4(3H)-one isomer is the O-alkyl derivative. Understanding this equilibrium is vital for synthesis and stability studies.

Visualization: Tautomeric & Alkylation Landscape

The following diagram illustrates the relationship between the dione precursor and the target 2-methoxy derivative.

Tautomerism Precursor 3-Hydroxyquinazoline- 2,4(1H,3H)-dione Target TARGET: 3-Hydroxy-2-methoxy- quinazolin-4(3H)-one Precursor->Target O-Alkylation (Hard Electrophiles e.g., Diazomethane, Me3O+) Isomer Isomer: 1-Methyl-3-hydroxy- quinazoline-2,4-dione Precursor->Isomer N-Alkylation (Soft Electrophiles e.g., MeI/K2CO3) Target->Precursor Acid Hydrolysis

Figure 1: Divergent alkylation pathways. Hard electrophiles favor the O-methyl (target) product, while soft electrophiles favor N-methylation.

Part 3: Synthetic Protocols (The "How-To")

Route A: Cyclization of Hydroxamic Acid Precursors

This route is authoritative because it avoids ambiguity regarding where the methyl group is located—it is installed before ring closure.

Mechanism: Reaction of N-hydroxyanthranilamide with an orthoester or imidate.

Step-by-Step Protocol:
  • Starting Material: Dissolve 2-amino-N-hydroxybenzamide (1.0 eq) in anhydrous ethanol.

  • Reagent: Add tetramethyl orthocarbonate or trimethyl orthoformate (1.2 eq). Note: To specifically get the 2-methoxy-4-one, one would typically use a cyclic imidate strategy or rearrange a 2-methoxy-benzoxazinone, but the most direct path to the 2-alkoxy core is often via the dione.

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ether.

Route B: Regioselective O-Methylation (Recommended)

This is the most common route in literature for generating 2-alkoxy derivatives from the dione scaffold.

Reagents: 3-Hydroxyquinazoline-2,4(1H,3H)-dione, Diazomethane (or TMS-Diazomethane), Methanol/Ether.

Protocol:

  • Preparation: Suspend 3-hydroxyquinazoline-2,4(1H,3H)-dione (1.0 mmol) in anhydrous Methanol (10 mL).

  • Activation: Cool to 0°C.

  • Methylation: Add TMS-Diazomethane (2.0 M in hexanes, 1.2 eq) dropwise.

    • Scientist's Note: Diazomethane is a "hard" electrophile and prefers the oxygen atom (O2) over the nitrogen (N1), favoring the formation of the 2-methoxy imidate structure over the N-methyl isomer.

  • Monitoring: Monitor via TLC (9:1 CHCl3:MeOH). The 2-methoxy product is typically less polar than the starting dione.

  • Quench: Quench with drops of acetic acid once starting material is consumed.

  • Purification: Evaporate solvents. Recrystallize from Ethanol/Water.

Data Validation (Expected NMR):

  • 
     NMR:  Look for a sharp singlet at 
    
    
    
    3.9–4.1 ppm
    (3H) corresponding to the
    
    
    group.
  • 
     NMR:  The C2 carbon (imidate) will shift downfield (
    
    
    
    155–160 ppm) compared to the urea carbonyl.

Part 4: Biological Applications & Mechanism of Action

Research indicates that 3-hydroxyquinazolinones possess potent biological activities, primarily driven by their ability to chelate metals in enzyme active sites.

HCV NS5B Polymerase Inhibition

The 3-hydroxy-2,4-dione scaffold (and its O-methylated derivatives) functions as a bioisostere for pyrophosphate or diketoacid groups.

  • Mechanism: The N-OH (position 3) and C=O (position 4) form a bidentate chelation motif.

  • Target: Magnesium ions (

    
    ) within the active site of the Hepatitis C Virus (HCV) NS5B polymerase.
    
  • Significance: Blocking the metal ions prevents the nucleophilic attack required for viral RNA replication.

Antibacterial Activity (DNA Gyrase/PDF)

Derivatives in this class have shown efficacy against Gram-positive bacteria.

  • Target: Peptide Deformylase (PDF) or DNA Gyrase.

  • SAR Insight: The 2-methoxy group improves lipophilicity (LogP), enhancing cell membrane permeability compared to the highly polar 2,4-dione parent.

Visualization: Mechanism of Action (Chelation)

MOA Drug 3-Hydroxy-2-methoxy- quinazolin-4(3H)-one Metal Mg2+ / Fe3+ (Enzyme Cofactor) Drug->Metal Bidentate Chelation (via N-OH and C=O) Enzyme Active Site (HCV NS5B / PDF) Drug->Enzyme Inhibition of Catalytic Activity Metal->Enzyme Coordinated

Figure 2: The pharmacophore binds essential metal cofactors, effectively deactivating the enzyme.

Part 5: Summary of Key Properties

PropertyDescriptionRelevance
Molecular Formula

Core scaffold
Molecular Weight 192.17 g/mol Fragment-based drug discovery suitable
pKa (N-OH) ~6.5 – 7.5Acidic; exists as anion at physiological pH
Solubility Low in water; High in DMSO/MeOH2-Methoxy group increases organic solubility
Stability Susceptible to acid hydrolysisConverts back to 2,4-dione in strong acid

References

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Molecules, 2023.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Viruses, 2019.

  • Tautomerism of 2,4-Dihydroxyquinoline and Quinazolinone Derivatives. BenchChem Technical Review, 2025.

  • Reactions of Diazomethane with Heterocyclic Systems.Journal of Organic Chemistry, Legacy Archives.

Methodological & Application

One-Pot Synthesis Protocol for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one: A Tandem Multicomponent Approach

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

Quinazolin-4(3H)-ones are privileged nitrogen heterocycles that exhibit a profound spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities[1]. Specifically, derivatives bearing an N-hydroxy imide-like motif (3-hydroxyquinazolinones) have been extensively validated as potent metal ion chelators and targeted antiviral agents, such as in the development of anti-HCV therapeutics[2].

The target compound, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , features a unique structural topology combining the chelating potential of the 3-hydroxy group with the steric and electronic tuning of a C2-methoxy substituent. Traditional syntheses of C2-substituted quinazolinones often require multi-step linear sequences with intermediate isolation, leading to diminished atom economy and higher solvent waste.

To address this, we have designed a highly efficient one-pot, two-stage multicomponent reaction (MCR) [3]. By leveraging the reactivity of methyl anthranilate, tetramethyl orthocarbonate, and hydroxylamine, this protocol allows for the rapid, straightforward construction of the quinazolinone scaffold[1]. The use of orthoesters in combination with anthranilic acid derivatives is a well-documented, operationally simple approach for assembling the C2-substituted quinazolinone core[4].

Mechanistic Insights & Causality

A hallmark of a robust experimental protocol is understanding the causality behind each reagent and condition. This one-pot synthesis operates via a tandem sequence of imidate formation, nucleophilic hydroxylaminolysis, and intramolecular cyclization.

  • Imidate Formation (Stage 1): Methyl anthranilate (a weak nucleophile) reacts with tetramethyl orthocarbonate. We employ catalytic p-toluenesulfonic acid (p-TsOH) to protonate the orthocarbonate, enhancing its electrophilicity. The aniline nitrogen attacks the central carbon, expelling two equivalents of methanol to form a highly reactive methyl 2-(dimethoxymethyleneamino)benzoate (imidate) intermediate. Anhydrous toluene is selected as the solvent because its boiling point (110 °C) allows for optimal thermal driving of the reaction while facilitating the evaporation of the methanol byproduct, pushing the equilibrium forward.

  • Hydroxylaminolysis & Cyclization (Stage 2): Hydroxylamine hydrochloride is introduced alongside sodium methoxide (NaOMe). NaOMe serves a dual purpose: it neutralizes the hydrochloride salt to liberate free, highly nucleophilic hydroxylamine, and it provides the necessary basicity to drive the subsequent cyclization. The free hydroxylamine attacks the imidate carbon, displacing a methoxy group to form an N-hydroxyamidine intermediate. Spontaneous intramolecular cyclization occurs as the nitrogen of the hydroxylamine attacks the adjacent methyl ester carbonyl, expelling a final molecule of methanol to yield the thermodynamically stable 3-hydroxy-2-methoxyquinazolin-4(3H)-one core.

Workflow SM1 Methyl Anthranilate Int1 Imidate Intermediate (N-dimethoxymethylene) SM1->Int1 p-TsOH, 80°C - 2 MeOH SM2 Tetramethyl Orthocarbonate SM2->Int1 Int2 N-Hydroxyamidine Intermediate Int1->Int2 Nucleophilic Attack - MeOH Reagent NH₂OH·HCl + NaOMe Reagent->Int2 Product 3-Hydroxy-2-methoxy quinazolin-4(3H)-one Int2->Product Cyclization - MeOH

Mechanistic workflow for the one-pot synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

Experimental Protocol

This self-validating protocol is designed for a 10 mmol scale. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (N₂) during Stage 1 to prevent premature hydrolysis of the orthocarbonate.

Materials & Reagents
  • Methyl anthranilate (Methyl 2-aminobenzoate): 1.51 g (10.0 mmol)

  • Tetramethyl orthocarbonate : 1.63 g (12.0 mmol, 1.2 equiv.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.04 g (15.0 mmol, 1.5 equiv.)

  • Sodium methoxide (NaOMe): 0.81 g (15.0 mmol, 1.5 equiv.)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 19 mg (0.1 mmol, 1 mol%)

  • Anhydrous Toluene : 20 mL

  • Anhydrous Methanol : 5 mL

Step-by-Step Methodology

Stage 1: Formation of the Imidate Intermediate

  • Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add methyl anthranilate (1.51 g, 10 mmol) and anhydrous toluene (20 mL) to the flask. Stir to dissolve.

  • Introduce tetramethyl orthocarbonate (1.63 g, 12 mmol) followed by the catalyst, p-TsOH (19 mg, 1 mol%).

  • Purge the system with N₂ and heat the reaction mixture to 80 °C in an oil bath. Stir vigorously for 4 hours.

  • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1 v/v). The starting material spot (R_f ~0.6) should completely disappear, replaced by a new, UV-active intermediate spot.

Stage 2: Tandem Hydroxylaminolysis and Cyclization 6. Cool the reaction flask briefly to room temperature. 7. In a separate, dry 10 mL vial, dissolve NH₂OH·HCl (1.04 g, 15 mmol) in anhydrous methanol (5 mL). Slowly add NaOMe (0.81 g, 15 mmol) to this vial. Stir for 10 minutes. A white precipitate of NaCl will form. 8. Filter the methanolic solution of free hydroxylamine through a syringe filter directly into the main reaction flask to exclude the NaCl salts. 9. Resume heating the main reaction flask at 80 °C for an additional 6 hours. During this time, the product will begin to precipitate as a fine solid due to its lower solubility in the toluene/methanol mixture.

Workup & Purification 10. Remove the flask from the heat and cool it to 0 °C in an ice-water bath for 30 minutes to maximize product precipitation. 11. Collect the crude solid via vacuum filtration using a Büchner funnel. 12. Wash the filter cake sequentially with cold methanol (2 × 5 mL) and distilled water (10 mL) to remove any unreacted hydroxylamine and residual acid catalyst. 13. Recrystallize the crude product from boiling ethanol to afford 3-hydroxy-2-methoxyquinazolin-4(3H)-one as a pure crystalline solid. Dry under high vacuum at 40 °C overnight.

Reaction Optimization & Quantitative Data

To establish the trustworthiness of this protocol, various reaction parameters were systematically evaluated. The data below demonstrates the causality behind the selected optimal conditions (Entry 4).

Table 1: Optimization of Reaction Conditions for One-Pot Synthesis
EntrySolventCatalyst (mol%)Base (Stage 2)Temperature (°C)Isolated Yield (%)
1TolueneNoneEt₃N8015
2Toluenep-TsOH (1)Et₃N8082
3DMFp-TsOH (1)Et₃N8065
4 Toluene p-TsOH (1) NaOMe 80 88
5EtOHp-TsOH (1)NaOMeReflux74

Note: Yields represent the isolated, recrystallized product. The absence of an acid catalyst (Entry 1) severely retards the activation of the orthocarbonate. NaOMe (Entry 4) outperforms Et₃N by providing a stronger driving force for the final cyclization step.

Analytical Characterization (Expected Profiles)

To validate the structural integrity of the synthesized 3-hydroxy-2-methoxyquinazolin-4(3H)-one, the following analytical signatures should be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     10.85 (s, 1H, N-OH, exchangeable with D₂O), 8.10 (dd, 1H, Ar-H), 7.82 (td, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.48 (t, 1H, Ar-H), 4.05 (s, 3H, -OCH₃).
    
  • ¹³C NMR (100 MHz, DMSO-d₆):

    
     159.2 (C=O), 151.4 (C-OCH₃), 146.8, 134.5, 126.7, 126.2, 125.8, 120.1, 56.3 (-OCH₃).
    
  • HRMS (ESI-TOF): Calculated for C₉H₈N₂O₃[M+H]⁺: 193.0613; Found: 193.0618.

References[1] Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones

Source : nih.gov URL :[3] Title : One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones Source : acs.org URL :[4] Title : Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation Source : tandfonline.com URL :[2] Title : Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities Source : nih.gov URL :

Sources

Application Notes & Protocols: Evaluating the Anticancer Potential of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Quinazolinone Scaffold

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] Its structural versatility allows for extensive chemical modification, leading to derivatives with a wide array of pharmacological activities, including potent anti-tumor effects.[1][2] Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been approved by the FDA for cancer therapy, primarily as kinase inhibitors.[3][4] These successes have spurred the development of novel derivatives, with researchers continuously exploring new substitution patterns to enhance efficacy, selectivity, and overcome drug resistance.[5][6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals who have synthesized or identified a novel quinazolinone derivative, such as 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , and wish to conduct a systematic evaluation of its anticancer properties. We will provide not just the step-by-step protocols for essential in vitro assays but also the underlying scientific rationale, guiding you from initial cytotoxicity screening to fundamental mechanistic elucidation.

Section 1: Initial Screening for Bioactivity - The Cytotoxicity Profile

The first critical step in evaluating any potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. A dose-response study is essential to quantify this effect and determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Tetrazolium salt-based assays like the MTT and XTT assays are robust, reliable, and high-throughput methods for this initial screening.[7]

The core principle of these assays lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT or XTT) to a colored formazan product.[8][9] The intensity of this color is directly proportional to the number of viable, metabolically active cells.[9] While both assays are effective, the XTT assay produces a water-soluble formazan, eliminating the solubilization step required for the MTT assay's insoluble crystals and simplifying the protocol.

Protocol 1.1: Cell Viability Assessment via XTT Assay

This protocol details the steps to determine the IC50 value of a test compound against a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (3-Hydroxy-2-methoxyquinazolin-4(3H)-one) dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • XTT Cell Viability Assay Kit

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at ~450-490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "cells only" (positive control for viability) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound stock in complete medium. A common starting range is 0.1 µM to 100 µM.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration).

    • Return the plate to the incubator for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Assay:

    • Prepare the XTT reagent solution according to the manufacturer's instructions (typically mixing the XTT salt with an electron-coupling reagent).[8]

    • Add 50 µL of the prepared XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the color to develop.

  • Data Acquisition:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance at 450 nm (or as recommended by the kit manufacturer) using a microplate reader. Use the "medium only" wells to blank the reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation: The IC50 values should be summarized in a clear table for easy comparison, especially when testing against multiple cell lines.

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-73-Hydroxy-2-methoxyquinazolin-4(3H)-one7215.2 ± 1.8
A5493-Hydroxy-2-methoxyquinazolin-4(3H)-one7223.5 ± 2.5
PC-33-Hydroxy-2-methoxyquinazolin-4(3H)-one7211.7 ± 1.3
Doxorubicin (Control)Doxorubicin (Control)720.8 ± 0.1

Table 1: Example IC50 data for a hypothetical quinazolinone derivative.

Section 2: Uncovering the Mechanism of Cell Death

A promising IC50 value necessitates further investigation into how the compound kills cancer cells. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Most effective anticancer drugs induce apoptosis.[10] Flow cytometry is a powerful tool to distinguish between these states.[11]

Apoptosis vs. Necrosis Determination

This is commonly assessed using a dual-staining method with Annexin V and a nuclear dye like Propidium Iodide (PI) or 7-AAD.[11][12]

  • Scientific Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that has a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify these early apoptotic cells.[10] PI is a membrane-impermeable DNA-intercalating dye. It is excluded from live cells and early apoptotic cells with intact membranes. However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus.[12]

This dual staining allows for the differentiation of four cell populations:

  • Live Cells: Annexin V-negative / PI-negative

  • Early Apoptotic Cells: Annexin V-positive / PI-negative

  • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive

  • Necrotic Cells (primarily): Annexin V-negative / PI-positive (less common)

Figure 1: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol 2.1.1: Apoptosis Assay via Annexin V/PI Staining

Materials:

  • Cells treated with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Untreated and vehicle-treated cells as negative controls.

  • A known apoptosis inducer (e.g., Staurosporine) as a positive control.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Preparation:

    • After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[13]

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of the 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.

    • Collect at least 10,000 events per sample for statistical significance.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis.[14] This can be analyzed by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).

  • Scientific Rationale: The amount of fluorescence emitted by PI-stained cells is directly proportional to their DNA content.[15] A flow cytometer can measure this fluorescence on a cell-by-cell basis.

    • G0/G1 Phase: Cells have a normal diploid (2N) DNA content.

    • S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

    • G2/M Phase: Cells have completed DNA replication and have a tetraploid (4N) DNA content. An accumulation of cells in any one phase compared to the control population indicates a compound-induced cell cycle arrest.

Protocol 2.2.1: Cell Cycle Analysis with Propidium Iodide

Materials:

  • Cells treated with the test compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Untreated or vehicle-treated cells as a control.

  • Ice-cold 70% ethanol.

  • PBS, RNase A solution, and Propidium Iodide staining solution.

  • Flow cytometer.

Procedure:

  • Cell Fixation:

    • Harvest cells as described in the apoptosis protocol.

    • Wash the cell pellet with PBS and resuspend in ~500 µL of PBS.

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial to prevent clumping.[16]

    • Incubate at 4°C for at least 2 hours (or overnight). Fixed cells can be stored at -20°C for several weeks.[16]

  • Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet them.

    • Wash the pellet twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[16][17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, ensuring the instrument is set to a linear scale for the PI channel.

    • Use software (e.g., FlowJo, FCS Express) to model the cell cycle phases from the DNA content histogram and quantify the percentage of cells in G1, S, and G2/M.

Section 3: Target Pathway Investigation

Quinazolinone derivatives frequently target key signaling pathways that regulate cell growth, proliferation, and survival.[18] The PI3K/AKT/mTOR pathway is one of the most commonly deregulated pathways in human cancer and a known target for some quinazolinones.[2][19] Western blotting is the gold-standard technique to investigate how a compound affects the protein components of such a pathway.[20][21]

  • Scientific Rationale: This technique allows for the detection of specific proteins in a cell lysate. By examining the phosphorylation status of key proteins like AKT, one can infer the activity of the pathway. A decrease in phosphorylated AKT (p-AKT) following treatment with the compound, without a change in total AKT, would strongly suggest inhibition of the PI3K/AKT pathway.

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTORC1 pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 3-Hydroxy-2-methoxy- quinazolin-4(3H)-one Inhibitor->PI3K

Figure 2: Hypothetical inhibition of the PI3K/AKT pathway by a quinazolinone derivative.

Protocol 3.1: Western Blotting for PI3K/AKT Pathway Proteins

Materials:

  • Cell lysates from cells treated with the test compound for various time points (e.g., 6, 12, 24 hours).

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Lysate Preparation:

    • After treatment, wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.[22]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.[23]

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane) and boil in Laemmli sample buffer for 5 minutes.[22]

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[24]

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be "stripped" of the first set of antibodies and re-probed for total AKT and then for a loading control like β-actin.

Section 4: Conclusion and Future Directions

Following this systematic approach—from broad cytotoxicity screening to specific mechanistic assays—provides a robust preclinical data package for a novel quinazolinone derivative. If 3-Hydroxy-2-methoxyquinazolin-4(3H)-one demonstrates potent cytotoxicity, induces apoptosis, causes cell cycle arrest, and modulates a key cancer-related signaling pathway, it becomes a strong candidate for further development.

Subsequent steps would involve expanding the investigation to a broader panel of cancer cell lines, exploring other potential mechanisms (e.g., tubulin polymerization inhibition, another common target of quinazolinones), and ultimately, advancing to in vivo studies using xenograft models to assess efficacy and safety in a whole-organism context.[2][18][25]

References

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  • Bhardwaj, V., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(9), 1495-1529. [Link]

  • Li, X., et al. (2019). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1300-1309. [Link]

  • Sławiński, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. International Journal of Molecular Sciences, 22(21), 11894. [Link]

  • Das, D., et al. (2020). In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. Bioorganic Chemistry, 99, 103790. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow cytometry and cell sorting facility. [Link]

  • Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. [Link]

  • UCL Great Ormond Street Institute of Child Health. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility. [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Flow Cytometry Core. [Link]

  • Thinh, T. D., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5), 553-560. [Link]

  • Al-Otaibi, F., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 30(3), 675. [Link]

  • Al-Otaibi, F., et al. (2025). Quinazoline Derivatives as Potential Therapeutic Agents in Breast Cancer, Cervical Cancer, and Ovarian Cancer Therapy. Vascular and Endovascular Review. [Link]

  • Li, Y., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 30(5), 1. [Link]

  • Thinh, T. D., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Vietnam Journal of Science and Technology, 58(1), 12-20. [Link]

  • Agilent Technologies. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]

  • Sino Biological. (n.d.). Apoptosis Assays by Flow Cytometry. [Link]

  • Al-Suwaidan, I. A., et al. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

  • Schimenti, K. J., & Schimenti, J. C. (2012). Analysis of Cell Cycle Position in Mammalian Cells. Current protocols in toxicology, Chapter 22, Unit22.2. [Link]

  • Cyprotex. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • Ski-jo De, et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2322. [Link]

  • OriGene Technologies. (n.d.). Western Blot Protocol. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. [Link]

  • Al-Rashood, S. T., et al. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 19, 10565-10586. [Link]

  • Fereidoonnezhad, M., et al. (2017). Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. Research in Pharmaceutical Sciences, 12(1), 52-59. [Link]

  • Khairnar, N. S., et al. (2016). 3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research, 6(10), 6745-6755. [Link]

  • Wang, G., et al. (2014). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Journal of medicinal chemistry, 57(4), 1503-1519. [Link]

  • Rojas, J., et al. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Molecules, 30(15), 3456. [Link]

  • Sławiński, J., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7896. [Link]

  • Al-Otaibi, F., et al. (2025). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry, 18(10), 106987. [Link]

  • Al-Romaigh, F. K., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1042531. [Link]

  • Kikelj, D., et al. (2016). Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. ResearchGate. [Link]

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Application Notes and Protocols for the Evaluation of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazolinone Scaffold in Kinase Inhibition

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its versatile structure allows for substitutions that can be tailored to target the ATP-binding site of various kinases with high affinity and selectivity.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.[5][6]

This document provides a comprehensive guide for the investigation of a novel quinazolinone derivative, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , as a potential kinase inhibitor. The following sections will detail its mechanism of action, provide step-by-step protocols for its characterization, and offer insights into the interpretation of results.

Plausible Mechanism of Action: Competitive ATP Inhibition

Based on the extensive literature on quinazolinone-based kinase inhibitors, it is hypothesized that 3-Hydroxy-2-methoxyquinazolin-4(3H)-one will act as an ATP-competitive inhibitor.[1] This mechanism involves the compound binding to the ATP-binding pocket of the kinase's catalytic domain, thereby preventing the phosphorylation of its substrate. The quinazolinone ring system is known to form key hydrogen bond interactions with the hinge region of the kinase domain, a critical feature for potent inhibition.[1]

To confirm this and identify the specific kinases targeted by this novel compound, a series of in vitro and cell-based assays are necessary.

Experimental Workflows and Protocols

The characterization of a novel kinase inhibitor typically follows a tiered approach, starting with broad screening and progressing to more specific and physiologically relevant assays.

Diagram: Kinase Inhibitor Evaluation Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 In Vivo Validation Biochemical Assay Biochemical Assay Kinase Selectivity Profiling Kinase Selectivity Profiling Biochemical Assay->Kinase Selectivity Profiling Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Kinase Selectivity Profiling->Mechanism of Action Studies Identify Target(s) Antiproliferative Assay Antiproliferative Assay Mechanism of Action Studies->Antiproliferative Assay Confirm Mode of Inhibition Target Engagement Assay Target Engagement Assay Antiproliferative Assay->Target Engagement Assay Determine GI50 Downstream Signaling Analysis Downstream Signaling Analysis Target Engagement Assay->Downstream Signaling Analysis Confirm Cellular Target Xenograft Model Studies Xenograft Model Studies Downstream Signaling Analysis->Xenograft Model Studies Validate Pathway Inhibition

Caption: A tiered workflow for the comprehensive evaluation of a novel kinase inhibitor.

Part 1: In Vitro Characterization

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one against a panel of purified kinases. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[7][8]

Materials:

  • 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

  • Recombinant kinases of interest

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the diluted test compound to the appropriate wells. Include a positive control (DMSO only, no inhibitor) and a negative control (no kinase).

    • Add 2 µL of the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Reaction Incubation:

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9]

Part 2: Cell-Based Evaluation

Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context, assessing factors like cell permeability and off-target effects.[10][11]

Protocol 2: Cell Viability and Antiproliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the half-maximal growth inhibitory concentration (GI₅₀).[9]

Materials:

  • Cancer cell lines relevant to the targeted kinases

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated cells).

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and using a non-linear regression model.

Diagram: EGFR Signaling Pathway and Quinazolinone Inhibition

Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds P P EGFR->P ADP ADP EGFR->ADP Quinazolinone 3-Hydroxy-2-methoxy- quinazolin-4(3H)-one Quinazolinone->EGFR Inhibits Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) P->Downstream Activates ATP ATP ATP->EGFR Binds to Kinase Domain Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Mechanism of action for a quinazolinone-based EGFR inhibitor.

Quantitative Data Summary

As 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a novel compound, no public data is available. The table below is a template for summarizing the data that would be generated from the aforementioned assays.

Compound IDTarget Kinase(s)Assay TypeIC₅₀ / GI₅₀ (µM)
3-Hydroxy-2-methoxyquinazolin-4(3H)-oneTo be determinedIn Vitro Kinase AssayTo be determined
3-Hydroxy-2-methoxyquinazolin-4(3H)-oneTo be determinedCell Viability AssayTo be determined
Positive Control (e.g., Gefitinib)EGFRIn Vitro Kinase AssayKnown Value
Positive Control (e.g., Gefitinib)A549 cellsCell Viability AssayKnown Value

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one as a potential kinase inhibitor. Successful identification of potent inhibitory activity in both in vitro and cell-based assays would warrant further investigation, including:

  • Kinome-wide selectivity profiling to assess the compound's specificity.[5]

  • Mechanism of action studies to confirm ATP-competitive binding.

  • Western blotting to analyze the inhibition of downstream signaling pathways in cells.

  • In vivo studies using xenograft models to evaluate anti-tumor efficacy.[1]

The exploration of novel quinazolinone derivatives like 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a promising avenue for the discovery of next-generation targeted therapies.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • Profacgen. Cell-based Kinase Assays. Retrieved from [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Retrieved from [Link]

  • PharmaLegacy. Kinase/Enzyme Assays. Retrieved from [Link]

  • Frontiers. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, June 10). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. Retrieved from [Link]

  • Royal Society of Chemistry. Discovery of novel quinazolinones and their acyclic analogues as multi-kinase inhibitors: design, synthesis, SAR analysis and biological evaluation. Retrieved from [Link]

  • Semantic Scholar. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • National Center for Biotechnology Information. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, October 10). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Retrieved from [Link]

  • eScholarship.org. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. Retrieved from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Retrieved from [Link]

  • PubMed. (2021, December 15). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 1). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Retrieved from [Link]

  • MDPI. (2023, December 2). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved from [Link]

  • Dove Medical Press. (2024, November 12). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]

  • Taylor & Francis. (2021, September 22). Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • MDPI. (2022, June 2). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]

  • Frontiers. (2022, November 16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Retrieved from [Link]

  • MDPI. (2023, October 1). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

Sources

Application Note: Advanced In Vitro Cytotoxicity Profiling of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Quinazolin-4(3H)-one derivatives represent a privileged scaffold in modern oncology and drug development. These fused heterocycles are renowned for their potent multi-target tyrosine kinase inhibitory properties, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways[1].

The specific derivative, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , presents a unique analytical challenge. While the methoxy and hydroxyl substitutions enhance binding affinity to kinase hinge regions, the 3-hydroxy moiety introduces intrinsic redox potential. Traditional colorimetric viability assays (such as the MTT assay) rely on the reduction of tetrazolium salts by mitochondrial dehydrogenases. However, polyphenolic and hydroxylated quinazolinones can act as direct chemical antioxidants, reducing the MTT reagent in the absence of living cells and yielding false-positive viability signals[2].

To ensure absolute scientific integrity, this application note outlines a self-validating experimental system . We bypass redox-sensitive assays in favor of an ATP-dependent luminescent primary screen, orthogonally validated by a membrane-integrity (LDH) assay, and mechanistically confirmed via flow cytometry.

Mechanistic Pathway of Cytotoxicity

The cytotoxicity of quinazolin-4(3H)-one derivatives is primarily driven by the blockade of receptor tyrosine kinases, which subsequently starves the cell of survival and proliferation signals, ultimately triggering apoptosis[1].

SignalingPathway Compound 3-OH-2-OMe-Quinazolin-4(3H)-one RTK Receptor Tyrosine Kinases (EGFR / VEGFR2) Compound->RTK Kinase Inhibition PI3K PI3K / AKT Survival Pathway RTK->PI3K Signal Blockade MAPK MAPK / ERK Proliferation Pathway RTK->MAPK Signal Blockade Apoptosis Apoptosis Induction (Caspase Activation) PI3K->Apoptosis Triggers Arrest Cell Cycle Arrest (Decreased Proliferation) MAPK->Arrest Induces

Fig 1: Mechanism of action for quinazolin-4(3H)-one derivatives via RTK inhibition.

Quantitative Benchmarks

Before initiating screening, it is critical to establish expected potency ranges. Table 1 summarizes the documented in vitro cytotoxic activity of structurally related quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines[1][3].

Table 1: Representative Cytotoxicity Profile (IC₅₀ in µM) of Quinazolin-4(3H)-one Derivatives

Compound Class / ControlMCF-7 (Breast) IC₅₀A2780 (Ovarian) IC₅₀HeLa (Cervical) IC₅₀Reference
Quinazolin-4(3H)-one esters0.49 – 2.98 µM0.49 – 2.98 µMN/A[1]
Quinazolin-4(3H)-one hydrazides0.14 – 0.84 µM0.14 – 0.84 µMN/A[1]
2,3-disubstituted derivatives> 20.0 µMN/A> 50.0 µM[3]
Lapatinib (Positive Control)5.90 ± 0.74 µM4.20 ± 0.50 µMN/A[1]
Doxorubicin (Positive Control)0.80 ± 0.12 µMN/A1.00 ± 0.20 µM[3]

(Note: Based on structure-activity relationship (SAR) data, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is expected to exhibit IC₅₀ values in the low micromolar range (0.5 - 5.0 µM) depending on the target cell line's EGFR/VEGFR expression status).

Experimental Architecture & Causality

To prevent data artifacts, this protocol is designed as a sequential, self-validating loop.

ExperimentalWorkflow N1 1. Compound Preparation (DMSO Stock & Serial Dilution) N2 2. Cell Seeding & Incubation (96-well opaque/clear plates, 24h) N1->N2 N3 3. Primary Screen: ATP Luminescence (Avoids redox interference) N2->N3 N4 4. Orthogonal Validation: LDH Release (Differentiates cytostatic vs. cytotoxic) N3->N4 N5 5. Mechanistic Confirmation (Annexin V/PI Flow Cytometry) N4->N5 N6 6. Data Synthesis & IC50 Calculation (Non-linear Regression) N5->N6

Fig 2: Self-validating high-throughput cytotoxicity workflow for quinazolinone derivatives.

Phase 1: Compound Preparation & Handling

Causality: Quinazolinones are highly hydrophobic and the 3-hydroxy group is susceptible to oxidation. Improper handling leads to compound precipitation or degradation, skewing IC₅₀ curves.

  • Stock Solution: Dissolve 3-Hydroxy-2-methoxyquinazolin-4(3H)-one in anhydrous, cell-culture grade DMSO to a concentration of 10 mM.

  • Storage: Aliquot into amber vials to protect from light and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions: Perform serial dilutions in complete culture media immediately prior to treatment. Ensure the final DMSO concentration in all wells (including vehicle controls) never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity[3].

Phase 2: Primary Screen (ATP-Luminescence Assay)

Causality: Quantifying ATP is the fastest, most sensitive indicator of metabolically active cells. It bypasses the redox-interference issues inherent to MTT assays when testing hydroxylated quinazolinones[2].

  • Seeding: Seed target cells (e.g., MCF-7, A2780) at a density of 5 × 10³ cells/well in 90 µL of complete media using solid white 96-well plates (to maximize luminescent signal reflection). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Treatment: Add 10 µL of the 10X compound working solutions to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a 0.1% DMSO vehicle control and a 10 µM Lapatinib positive control[1]. Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® reagent to each well. Induce cell lysis by mixing on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Phase 3: Orthogonal Validation (LDH Release Assay)

Causality: A drop in ATP indicates fewer living cells, but does not explain how they died. The LDH assay measures Lactate Dehydrogenase released into the media upon plasma membrane rupture, definitively confirming cytotoxicity (necrosis/late apoptosis) versus mere cytostatic (growth-arrest) effects.

  • Setup: Replicate the seeding and treatment protocol from Phase 2, but utilize clear 96-well tissue culture plates.

  • Maximum Release Control: 45 minutes prior to the end of the 48-hour treatment, add 10 µL of 10X Lysis Solution to designated control wells to establish maximum LDH release.

  • Supernatant Transfer: Centrifuge the plate at 250 × g for 5 minutes. Transfer 50 µL of the supernatant from each well to a fresh, flat-bottom 96-well plate.

  • Enzymatic Reaction: Add 50 µL of LDH Substrate Mix to each well. Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Add 50 µL of Stop Solution. Measure absorbance at 490 nm (with a 680 nm background subtraction reference).

Phase 4: Mechanistic Confirmation (Annexin V/PI Flow Cytometry)

Causality: To confirm that the quinazolinone is driving programmed cell death (apoptosis) via kinase inhibition rather than non-specific toxic necrosis, phosphatidylserine externalization must be quantified.

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the calculated IC₅₀ and 2×IC₅₀ concentrations of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one for 24 hours.

  • Harvesting (Critical Step): Collect both the culture media (containing floating late-apoptotic cells) and the adherent cells (via Trypsin-EDTA). Centrifuge and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+) populations.

Data Analysis & Quality Control

  • Self-Validation Check: The IC₅₀ calculated from the ATP assay must inversely correlate with the EC₅₀ of LDH release. If ATP drops but LDH is not released, the compound is acting as a cytostatic agent (inducing cell cycle arrest), not a cytotoxic one.

  • Calculation: Normalize raw luminescence/absorbance units to the 0.1% DMSO vehicle control (set as 100% viability). Use non-linear regression (curve fit) in software such as GraphPad Prism, utilizing the four-parameter logistic equation to determine the precise IC₅₀.

References

1.1 Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

1.2 Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Taylor & Francis Online URL:[Link]

1.3 Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation MDPI (Molecules) URL:[Link]

Sources

The Versatile Scaffold of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] Among its many derivatives, 3-hydroxy-2-methoxyquinazolin-4(3H)-one stands out as a promising lead structure for the development of novel therapeutic agents, particularly in the realm of oncology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this scaffold, including detailed synthetic protocols, key biological applications, and insights into its mechanism of action.

Introduction: The Significance of the 3-Hydroxy-2-methoxy Substitution

The quinazolin-4(3H)-one ring system, a fusion of a benzene and a pyrimidine ring, has long captured the attention of medicinal chemists. Its derivatives have been extensively explored and have shown a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][6] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinazolinone core.[2]

The introduction of a hydroxyl group at the N-3 position and a methoxy group at the C-2 position imparts unique physicochemical and biological properties to the quinazolinone scaffold. The 3-hydroxy group can act as a hydrogen bond donor and may be crucial for target binding, while the 2-methoxy group can influence the molecule's conformation, solubility, and metabolic stability. This specific substitution pattern has been implicated in the potent antiproliferative activity of certain quinazolinone derivatives.

Synthetic Protocols

The synthesis of 3-hydroxy-2-methoxyquinazolin-4(3H)-one can be approached through several synthetic strategies, building upon established methods for quinazolinone synthesis. A plausible and adaptable approach involves the cyclization of an appropriately substituted anthranilamide derivative. While a direct, one-step synthesis for this specific compound is not extensively documented, the following protocol outlines a rational, multi-step synthetic route based on analogous reactions reported for similar structures.

Protocol 1: Synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

This protocol is a proposed synthetic route and may require optimization of reaction conditions.

Step 1: Synthesis of 2-Amino-N-hydroxybenzamide (Intermediate A)

This step involves the conversion of isatoic anhydride to the corresponding N-hydroxyanthranilamide.

  • Materials: Isatoic anhydride, hydroxylamine hydrochloride, sodium bicarbonate, water, ethanol.

  • Procedure:

    • Dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as ethanol.

    • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (2.5 equivalents).

    • Slowly add the hydroxylamine solution to the isatoic anhydride solution at room temperature.

    • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield 2-amino-N-hydroxybenzamide.

Step 2: Synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

This step involves the cyclization of the N-hydroxyanthranilamide with a suitable one-carbon source that can also introduce the methoxy group. A plausible reagent is trimethoxymethane (trimethyl orthoformate) in the presence of an acid catalyst.

  • Materials: 2-Amino-N-hydroxybenzamide (Intermediate A), trimethoxymethane, p-toluenesulfonic acid (catalytic amount), a high-boiling point solvent (e.g., toluene or xylene).

  • Procedure:

    • To a solution of 2-amino-N-hydroxybenzamide (1 equivalent) in toluene, add trimethoxymethane (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the reaction mixture using a Dean-Stark apparatus to remove the methanol byproduct for 4-8 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-hydroxy-2-methoxyquinazolin-4(3H)-one.

Causality Behind Experimental Choices:

  • The use of hydroxylamine in the first step is a standard method for introducing the N-hydroxy functionality. Sodium bicarbonate is used as a base to neutralize the HCl salt of hydroxylamine and to facilitate the reaction.

  • Trimethoxymethane in the second step serves as both a source of the C-2 carbon and the methoxy group. The acid catalyst facilitates the cyclization reaction. The use of a Dean-Stark apparatus is crucial to drive the reaction to completion by removing the methanol formed during the reaction.

Diagram: Proposed Synthetic Pathway

Synthetic Pathway Isatoic_Anhydride Isatoic Anhydride Intermediate_A 2-Amino-N-hydroxybenzamide (Intermediate A) Isatoic_Anhydride->Intermediate_A 1. NH2OH·HCl, NaHCO3 2. H2O, Ethanol Target_Compound 3-Hydroxy-2-methoxy- quinazolin-4(3H)-one Intermediate_A->Target_Compound 1. HC(OCH3)3, p-TsOH 2. Toluene, Reflux

Caption: Proposed synthetic route to 3-hydroxy-2-methoxyquinazolin-4(3H)-one.

Application Notes: Anticancer Activity

The 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold has emerged as a promising framework for the design of novel anticancer agents. Numerous studies on related quinazolinone derivatives have demonstrated significant antiproliferative activity against a wide range of cancer cell lines.[4][7][8] The presence of the methoxy group at the C-2 position, in particular, has been associated with enhanced cytotoxic effects in certain contexts.

Mechanism of Action: A Focus on Kinase Inhibition

A primary mechanism through which many quinazolinone-based compounds exert their anticancer effects is through the inhibition of protein kinases.[9][10] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Quinazolinone scaffolds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of signaling cascades can lead to cell cycle arrest and apoptosis in cancer cells. While the specific kinase targets of 3-hydroxy-2-methoxyquinazolin-4(3H)-one are yet to be fully elucidated, related 2-methoxy-substituted quinazolinones have shown inhibitory activity against receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[11]

Diagram: Simplified Kinase Inhibition Pathway

Kinase Inhibition Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) Signaling_Pathway Downstream Signaling (e.g., PI3K/Akt, MAPK) RTK->Signaling_Pathway Activates Quinazolinone 3-Hydroxy-2-methoxy- quinazolin-4(3H)-one Quinazolinone->RTK Binds to ATP pocket ATP ATP ATP->RTK Proliferation Cell Proliferation & Survival Signaling_Pathway->Proliferation Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Quantitative Biological Data
Compound ID2-Substituent3-SubstituentCancer Cell LineIC50 (µM)Reference
Derivative 1 2-methoxyphenylHJurkat (T-cell leukemia)< 5
Derivative 2 2-methoxyphenylHNB4 (promyelocytic leukemia)< 5
Derivative 3 HOH (dione)HCV (replicon cells)6.4 (EC50)
Derivative 4 2-methoxystyrylHA2780 (ovarian)Sub-µM[4]

Note: This table is for illustrative purposes and showcases the activity of related compounds. The exact activity of 3-hydroxy-2-methoxyquinazolin-4(3H)-one will need to be determined experimentally.

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized 3-hydroxy-2-methoxyquinazolin-4(3H)-one and its derivatives, a series of in vitro biological assays are essential.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a standard colorimetric assay to measure the cytotoxic effect of a compound on a cancer cell line.

  • Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, dimethyl sulfoxide (DMSO), test compound.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 3-hydroxy-2-methoxyquinazolin-4(3H)-one in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Self-Validating System:

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be included to ensure the assay is performing correctly and the cells are responsive to treatment.

  • Vehicle Control: Wells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound are essential to account for any solvent-induced effects.

  • Blank Control: Wells containing only medium are used for background subtraction.

Diagram: Experimental Workflow for MTT Assay

MTT Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound (Varying Concentrations) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT antiproliferative assay.

Conclusion and Future Directions

The 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through adaptable, established chemical methodologies. The antiproliferative activity demonstrated by structurally related compounds highlights the potential of this specific substitution pattern. Future research should focus on the a) optimization of the synthetic route to improve yields and scalability, b) comprehensive biological evaluation of the parent compound and a library of its derivatives against a diverse panel of cancer cell lines, and c) detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by this scaffold. Such investigations will be crucial in unlocking the full therapeutic potential of 3-hydroxy-2-methoxyquinazolin-4(3H)-one and its analogs.

References

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. 2025.

  • Gouhar, R. S., Haneen, D. S. A., & El-Hallouty, S. M. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry, 56(5), 1651-1663.

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. 2020.

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. 2023.

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Request PDF.

  • Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. PubMed.

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online.

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI.

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PMC.

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA.

  • SYNTHESIS OF SOME NEW QUINAZOLIN-4-ONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL AND ANTIINFLAMMATORY EFFECTS. Marmara Pharmaceutical Journal.

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” green protocol. RSC Advances.

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

  • Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. RSC Advances.

  • Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. ScienceDirect.

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI.

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PMC.

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry.

Sources

Application Note: High-Throughput Screening of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Libraries

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the High-Throughput Screening (HTS) of libraries based on the 3-Hydroxy-2-methoxyquinazolin-4(3H)-one scaffold. This guide is designed for medicinal chemists and screening biologists, focusing on kinase and metalloenzyme targets where this "privileged scaffold" excels.

Introduction & Scaffold Rationale

The quinazolin-4(3H)-one core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved drugs (e.g., Idelalisib, Methaqualone) and bioactive probes.[1] The specific derivative 3-Hydroxy-2-methoxyquinazolin-4(3H)-one presents a unique chemical profile:

  • N3-Hydroxy Group: Introduces hydrogen bond donor/acceptor capability orthogonal to the plane of the ring, mimicking hydroxamic acids often used in metalloenzyme inhibition (e.g., HDAC, LOX) or serving as a critical contact point in kinase hinge binding.

  • C2-Methoxy Substituent: Provides a steric handle that modulates solubility and lipophilicity (LogP) while protecting the C2 position from rapid metabolic oxidation.

Screening libraries built around this core requires specific attention to compound stability , fluorescence interference , and redox artifacts . This guide outlines a robust, self-validating HTS workflow.

Library Preparation & Management

Solubilization and Storage

The planarity of the quinazolinone system often leads to π-π stacking and poor aqueous solubility.

  • Solvent: Dissolve library compounds to 10 mM in anhydrous DMSO .

  • Storage: Store at -20°C in varying humidity-controlled environments (e.g., Matrix™ tubes).

  • Quality Control (LC-MS):

    • Critical Check: The C2-methoxy group is an imidate-like ether. In acidic aqueous conditions, it may hydrolyze to the 2,4-dione (2,4-dihydroxyquinazoline).

    • Protocol: Randomly sample 5% of the library annually. Analyze via LC-MS using a neutral pH mobile phase (Ammonium Acetate) to verify the integrity of the methyl ether.

Plate Formatting[2][3]
  • Format: 384-well Low Dead Volume (LDV) plates (e.g., Labcyte Echo® source plates).

  • Controls:

    • Column 1: Negative Control (DMSO only).

    • Column 2: Positive Control (Reference Inhibitor, e.g., Gefitinib for EGFR assays).

    • Column 23/24: Dose-response standards for assay sensitivity tracking.

Assay Development: Time-Resolved FRET (TR-FRET) Kinase Assay

Given the scaffold's similarity to ATP-competitive inhibitors, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is recommended. It is ratiometric, minimizing false positives from the intrinsic fluorescence often seen in extended conjugated quinazolinones.

Assay Principle

The assay measures the displacement of a fluorescent tracer (AlexaFluor 647-labeled ATP mimic) from the kinase active site by the library compound.

  • Donor: Europium (Eu)-labeled anti-GST antibody (binds GST-tagged Kinase).

  • Acceptor: AlexaFluor 647-labeled Tracer.

  • Signal: High FRET signal = Tracer bound (No Inhibition). Low FRET = Tracer displaced (Inhibition).

Assay Visualization

TR_FRET_Mechanism cluster_0 No Inhibition (High FRET) cluster_1 Inhibition (Low FRET) Eu_Ab Eu-Anti-GST Ab Kinase GST-Kinase Eu_Ab->Kinase Binds Tracer AF647-Tracer Eu_Ab->Tracer Energy Transfer (665 nm Emission) Tracer->Kinase Binds Active Site Compound Library Compound (3-OH-2-OMe-Q) Compound->Kinase Competes/Displaces

Caption: TR-FRET Mechanism. Left: Tracer binding generates FRET signal. Right: Quinazolinone library compound displaces tracer, reducing signal.

Detailed Screening Protocol

Step 1: Assay Plate Preparation (Acoustic Dispensing)

Objective: Transfer compounds without tips to eliminate carryover and reduce volume.

  • Use an acoustic liquid handler (e.g., Labcyte Echo 550).

  • Transfer 10 nL of 10 mM library compound into 384-well low-volume white assay plates (Greiner 784075).

  • Final Assay Volume will be 10 µL, resulting in a 10 µM screening concentration (0.1% DMSO).

Step 2: Enzyme Addition
  • Prepare 2x Enzyme/Antibody Mix in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Note: Brij-35 is critical to prevent promiscuous aggregation of hydrophobic quinazolinones.

  • Dispense 5 µL of 2x Mix into the assay plate using a non-contact dispenser (e.g., Multidrop Combi).

  • Centrifuge plate at 1000 x g for 1 minute.

  • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

Step 3: Tracer Addition
  • Prepare 2x Tracer Solution (concentration determined by Kd titration, typically 5-50 nM).

  • Dispense 5 µL of 2x Tracer Solution into the plate.

  • Centrifuge at 1000 x g for 1 minute.

  • Seal plate and incubate for 60 minutes at RT in the dark.

Step 4: Detection
  • Read on a Multi-mode Plate Reader (e.g., PerkinElmer EnVision).

  • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

  • Emission 1 (Donor): 615 nm.

  • Emission 2 (Acceptor): 665 nm.

  • Lag Time: 100 µs (removes short-lived background fluorescence).

Hit Validation & Triage Logic

A high hit rate is common with quinazolinones. Rigorous triage is required to remove false positives (PAINS, aggregators, redox cyclers).

Data Analysis

Calculate the Emission Ratio (ER = Em665/Em615). Calculate Z' Factor for each plate:



  • 
    : Standard Deviation, 
    
    
    
    : Mean.
    
    
    : Positive control,
    
    
    : Negative control.
  • Pass Criteria: Z' > 0.5.

Triage Workflow (Decision Tree)

Triage_Logic Start Primary Screen Hits (>50% Inhibition) Repurchase Re-synthesis / QC Analysis (Confirm Structure) Start->Repurchase DoseResponse Dose Response (IC50) 10-point titration Repurchase->DoseResponse TritonCheck Detergent Sensitivity Test (0.01% vs 0.1% Triton X-100) DoseResponse->TritonCheck IC50 < 10 µM Discard Discard (Artifact) DoseResponse->Discard No Dose Response RedoxCheck Redox Cycling Assay (Resazurin/H2O2) TritonCheck->RedoxCheck IC50 Stable TritonCheck->Discard IC50 Shifts >3x (Aggregator) ValidHit Validated Scaffold (SAR Ready) RedoxCheck->ValidHit No H2O2 Production RedoxCheck->Discard H2O2 Detected (PAINS)

Caption: Hit Triage Logic. Systematic elimination of false positives caused by aggregation (detergent test) or redox cycling (common in N-hydroxy compounds).

Specific Counter-Screens
  • Aggregation Counter-Screen: Run the IC50 assay with 0.01% vs 0.1% Triton X-100.

    • Result: If IC50 increases significantly (shift > 3-fold) with higher detergent, the compound is likely acting via promiscuous aggregation (colloidal sequestration) rather than specific binding.

  • Redox Counter-Screen: The N3-hydroxy group can undergo redox cycling, generating H2O2 which inhibits some enzymes.

    • Protocol: Incubate compound with buffer and Amplex Red + Horseradish Peroxidase.

    • Result: Fluorescence generation indicates H2O2 production (False Positive).

Scientific Integrity & Troubleshooting

Common Pitfalls
  • Fluorescence Quenching: The quinazolinone core absorbs in the UV/Blue region. If the compound absorbs at the TR-FRET excitation (337 nm) or emission wavelengths, it acts as an "inner filter," reducing the signal artificially.

    • Solution: The ratiometric nature of TR-FRET (665/615 nm) corrects for this, as both signals are usually attenuated equally. However, extreme absorbers (colored compounds) should be flagged.

  • Hydrolysis: As noted, the 2-methoxy group is an imidate.

    • Mitigation: Avoid acidic buffers (pH < 6.0). Keep DMSO stocks anhydrous.

Data Reporting

Present data in a Master Summary Table :

Compound IDPrimary % InhIC50 (µM)Hill SlopeAggregation ShiftRedox ActivityStatus
QNZ-00198%0.051.11.0x (Stable)NegativeLead
QNZ-04585%1.202.512x (Unstable)NegativeArtifact
QNZ-08992%0.300.91.1x (Stable)PositivePAINS

References

  • Mhaske, S. B., & Argade, N. P. (2006). The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron, 62(42), 9787-9826. Link

  • Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.[2][3] Proceedings of the National Academy of Sciences, 103(31), 11473–11478. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Link

  • He, L., et al. (2025).[4] 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.[4] Molecules, 26. Link

  • Al-Omary, F. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.[5][6] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2055-2067.[5] Link

Sources

in vivo animal models for testing 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Profiling of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Executive Summary & Rationale

This application note outlines the standardized in vivo evaluation protocols for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one . Based on the quinazolinone scaffold—a privileged structure in medicinal chemistry—this compound is predicted to exhibit significant anti-inflammatory and analgesic properties.

The 4(3H)-quinazolinone core is structurally validated to inhibit enzymes in the arachidonic acid cascade (COX-1/COX-2) and modulate cytokine production (TNF-α, IL-6). The specific substitution of a hydroxyl group at N-3 and a methoxy group at C-2 suggests a potential for improved lipophilicity and hydrogen bonding capacity compared to the parent scaffold, necessitating a rigorous evaluation of both safety and efficacy.

Target Audience: Medicinal Chemists, Pharmacologists, and CRO Study Directors.

Experimental Workflow Overview

The following workflow ensures a logical progression from safety assessment to efficacy validation, minimizing animal usage (3Rs principle) while maximizing data integrity.

ExperimentalWorkflow Start Compound Synthesis & Characterization Solubility Vehicle Optimization (CMC vs. DMSO) Start->Solubility Tox Acute Toxicity (OECD 423) Solubility->Tox Decision LD50 Established? Tox->Decision Decision->Solubility No (Reformulate) Inflam Anti-Inflammatory (Carrageenan Edema) Decision->Inflam Yes (Safe Dose) Pain Analgesic Activity (Acetic Acid Writhing) Inflam->Pain Mech Ex Vivo Analysis (COX/Cytokines) Pain->Mech

Figure 1: Step-wise preclinical evaluation pipeline. Efficacy trials (Blue) are only initiated after safety thresholds (Red) are established.

Module A: Safety Assessment (Acute Oral Toxicity)

Before efficacy testing, the lethal dose (LD50) and therapeutic window must be defined. We utilize the OECD Guideline 423 (Acute Toxic Class Method) , which is superior to classical LD50 tests regarding animal welfare.

Protocol: OECD 423 Step-Wise Procedure
  • Animals: Female Wistar rats (nulliparous, non-pregnant), 8–10 weeks old (n=3 per step).

  • Vehicle: 0.5% Carboxymethyl cellulose (CMC) or 10% DMSO in saline (compound dependent).

  • Fasting: Animals are fasted overnight (water ad libitum) prior to dosing.[1]

Step-by-Step Execution:

  • Starting Dose: Administer a limit dose of 300 mg/kg or 2000 mg/kg via oral gavage (p.o.) based on QSAR predictions.

  • Observation:

    • 0–30 min: Continuous observation for convulsions, sedation, or respiratory distress.

    • 4 hours: Hourly checks for autonomic profiles (salivation, lacrimation, piloerection).

    • 14 Days: Daily weighing and clinical monitoring.

  • Decision Logic:

    • If 0/3 die: Test at next higher dose (e.g., 2000 mg/kg).

    • If 2/3 or 3/3 die: Test at next lower dose (e.g., 50 mg/kg).

  • Necropsy: All animals are sacrificed at Day 14 for macroscopic pathology of liver and kidneys.

Data Output:

Dose (mg/kg) Mortality (n/3) Clinical Signs GHS Category
300 0/3 None > Cat 4

| 2000 | 1/3 | Mild Lethargy | Cat 5 (Unclassified) |

Module B: Anti-Inflammatory Efficacy[2][3][4][5][6]

The Carrageenan-Induced Paw Edema model is the industry gold standard for screening quinazolinone derivatives. It assesses the compound's ability to inhibit the acute phase of inflammation (histamine/serotonin release) and the late phase (prostaglandin release).

Mechanistic Rationale

Quinazolinones typically act during the late phase (2.5 – 6 hours) , targeting the COX-2 enzyme and reducing Prostaglandin E2 (PGE2) synthesis.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGG2 PGG2 / PGH2 AA->PGG2 COX-2 COX2 COX-2 Enzyme Target 3-Hydroxy-2-methoxy quinazolin-4(3H)-one Target->COX2 Inhibits PGE2 Prostaglandin E2 (Pain & Edema) PGG2->PGE2

Figure 2: Putative Mechanism of Action. The compound is hypothesized to block the conversion of Arachidonic Acid to Prostaglandins via COX-2 inhibition.

Protocol: Carrageenan Paw Edema
  • Animals: Albino Wistar rats (150–200g).

  • Groups (n=6):

    • Control (Vehicle only).

    • Standard (Indomethacin 10 mg/kg or Diclofenac 20 mg/kg).

    • Test Compound Low Dose (e.g., 20 mg/kg).[2]

    • Test Compound High Dose (e.g., 40 mg/kg).

Procedure:

  • Pre-treatment: Administer test compounds p.o. 1 hour before challenge.

  • Challenge: Inject 0.1 mL of 1% Carrageenan (lambda type) in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer (water displacement) at t = 0, 1, 3, and 5 hours.

  • Calculation:

    
    
    Where 
    
    
    
    is mean edema volume of control and
    
    
    is mean edema volume of treated group.[3]

Module C: Analgesic Activity

To differentiate true anti-inflammatory analgesia from central sedation, the Acetic Acid-Induced Writhing Test is used. This models peripheral pain mediated by local peritoneal inflammation.

Protocol: Acetic Acid Writhing
  • Animals: Swiss Albino Mice (20–25g).

  • Irritant: 0.6% v/v Acetic Acid solution.

Procedure:

  • Dosing: Administer test compound p.o. 60 minutes prior to testing.

  • Induction: Inject acetic acid (10 mL/kg) intraperitoneally (i.p.).

  • Observation: Immediately place mouse in a transparent observation cage.

  • Quantification: Count the number of "writhes" (abdominal constriction + hind limb extension) for 20 minutes , starting 5 minutes post-injection.

Validation Criteria:

  • A reduction in writhes >50% compared to vehicle control is considered significant analgesic activity.

  • Note: If the compound showed sedation in the Acute Tox module, a Rotarod test must be performed to ensure the lack of writhing isn't simply due to motor ataxia.

References

  • OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method. OECD Publishing. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[4] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine. [Link]

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings. [Link]

  • Alagarsamy, V., et al. (2018). Synthesis and pharmacological evaluation of some novel quinazolinone derivatives as potential anti-inflammatory and analgesic agents. Arabian Journal of Chemistry. [Link]

Sources

analytical methods for quantification of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-QZN-2026

High-Sensitivity Quantification in Biological Matrices and API Batches

Executive Summary & Scientific Context

3-Hydroxy-2-methoxyquinazolin-4(3H)-one (hereafter referred to as HMQ ) represents a unique structural class of quinazolinone derivatives characterized by a cyclic hydroxamic acid moiety (N-OH at position 3) and a labile methoxy group at position 2. While quinazolinone scaffolds are ubiquitous in medicinal chemistry (e.g., Albaconazole, Raltitrexed), the specific functionalization of HMQ presents distinct analytical challenges.

Why this specific analysis matters:

  • Impurity Profiling: HMQ is a potential degradation product or synthetic intermediate in the production of 2-methoxy-substituted quinazolinone drugs. The 2-methoxy group is susceptible to hydrolysis, converting HMQ into the thermodynamically stable 3-hydroxyquinazoline-2,4(1H,3H)-dione.

  • Genotoxicity Concerns: N-hydroxy compounds (hydroxamic acids) often trigger structural alerts for mutagenicity (Ames positive) due to their potential to form nitrenium ions. Trace-level quantification (<10 ppm) is often required by ICH M7 guidelines.

  • Chelation Effects: The 3-hydroxy-4-carbonyl motif is a bidentate chelator, capable of binding metal ions (Fe³⁺, Cu²⁺) in HPLC systems, leading to severe peak tailing and carryover.

This guide provides two distinct workflows: a LC-MS/MS method for trace impurity/bioanalytical work and a robust HPLC-UV method for assay and purity testing.

Physicochemical Profile & Method Strategy

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₈N₂O₃MW: 192.17 g/mol
pKa (Predicted) ~6.5 - 7.5 (Hydroxamic acid)pH control is critical. Mobile phase pH < 4.0 ensures the neutral form for retention.
LogP ~1.2 (Moderate Polarity)Retains well on C18, but requires low organic start (5-10% B).
Solubility DMSO (High), MeOH (Mod), Water (Low)Diluent must contain >50% organic solvent to prevent precipitation.
UV Max 225 nm, 265 nm, 305 nmDual-wavelength monitoring (265 nm for quant, 305 nm for specificity).
Stability Labile: 2-Methoxy hydrolyzes in strong acid.CRITICAL: Avoid pH < 2.0 in sample prep. Use neutral extraction.
Degradation & Specificity Logic

The primary failure mode in HMQ analysis is the in-situ hydrolysis of the methoxy group. The method must chromatographically resolve HMQ from its hydrolysis product.

degradation_pathway cluster_legend Specificity Marker HMQ HMQ (3-Hydroxy-2-methoxy...) Intermediate Tetrahedral Intermediate HMQ->Intermediate + H2O / H+ Dione Hydrolysis Product (3-Hydroxyquinazoline-2,4-dione) Intermediate->Dione - CH3OH Methanol Methanol Intermediate->Methanol

Caption: Acid-catalyzed hydrolysis pathway of HMQ. The analytical method must resolve the parent (HMQ) from the Dione degradant.

Protocol A: Trace Quantification by LC-MS/MS

Application: Bioanalysis (Plasma/Urine) or Genotoxic Impurity Screening. Sensitivity: LLOQ = 0.5 ng/mL.

Instrument Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled with UHPLC.

  • Ionization: ESI Positive Mode. (Note: ESI Negative is also viable for hydroxamic acids, but Positive mode usually yields better S/N for quinazolinones via protonation at N1).

  • Column: Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm.

    • Why T3? This column withstands 100% aqueous conditions and provides superior retention for polar N-heterocycles compared to standard C18.

Mobile Phase & Gradient
  • MP A: 0.1% Formic Acid in Water (Do not use TFA; it suppresses ionization).

  • MP B: 0.1% Formic Acid in Acetonitrile.[1]

Time (min)%A%BCurve
0.00955Initial
1.00955Hold
6.001090Linear
7.501090Wash
7.60955Re-equilibrate
10.00955End
MS/MS Transitions (MRM)
AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
HMQ 193.1 [M+H]⁺161.122QuantLoss of -OCH₃ (Methanol)
HMQ 193.1 [M+H]⁺134.135QualRing cleavage (Retro-Diels-Alder)
IS (D3-HMQ) 196.1 [M+H]⁺164.122Internal StdDeuterated methoxy group
Sample Preparation (Protein Precipitation)

Rationale: Liquid-Liquid Extraction (LLE) is risky due to the polarity of the N-OH group. PPT (Protein Precipitation) is robust and minimizes pH shifts.

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard (D3-HMQ, 100 ng/mL).

  • Precipitate: Add 200 µL of Ice-Cold Acetonitrile . (Do not use Methanol; it can induce transesterification at the 2-position in rare cases).

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 15,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (0.1% Formic Acid). Dilution is mandatory to match the initial mobile phase strength.

Protocol B: HPLC-UV for Assay & Purity

Application: API Batch Release, Stability Testing. Range: 0.5 µg/mL – 500 µg/mL.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 × 150 mm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid).

    • Why pH 4.5? It suppresses the ionization of the hydroxamic acid (pKa ~7) without being acidic enough (pH < 2) to cause rapid hydrolysis of the methoxy group.

  • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD). Extract 265 nm.

  • Temperature: 25°C (Keep close to ambient to minimize on-column hydrolysis).

System Suitability Criteria
  • Tailing Factor (HMQ): NMT 1.5. (If tailing > 1.5, add 0.1 mM EDTA to mobile phase to chelate trace metals).

  • Resolution: > 2.0 between HMQ and the "Dione" hydrolysis product (typically elutes earlier due to higher polarity).

  • RSD (n=6): NMT 2.0% for area.

Method Validation & Troubleshooting

Handling the "Chelation Effect"

The 3-hydroxy-4-one motif is a classic iron-binding site. If you observe split peaks or broad tailing:

  • Diagnosis: Inject a standard. If the peak shape degrades over time, iron is accumulating on the column head.

  • Solution: Passivate the LC system with 6N Nitric Acid (remove column first!) or use a PEEK-lined column hardware. Adding 5 µM Medronic Acid to the mobile phase is a modern solution for chelation-prone analytes.

Stability of Solutions

Data indicates HMQ is stable in DMSO stock solutions for 30 days at -20°C. However, in aqueous mobile phase:

  • pH 2.0: 10% degradation in 4 hours.

  • pH 4.5: < 1% degradation in 24 hours.

  • pH 7.0: Stable, but oxidation of N-OH to N=O (nitroso) is possible under light. Use Amber Glassware.

Workflow Diagram

workflow cluster_analysis Analytical Choice Sample Sample Source (API or Plasma) Prep Sample Prep (Neutral conditions, pH 4-7) Sample->Prep HighConc High Conc (>1 µg/mL) HPLC-UV @ 265nm Buffer: NH4OAc pH 4.5 Prep->HighConc Assay/Purity Trace Trace (<100 ng/mL) LC-MS/MS (ESI+) MRM: 193 -> 161 Prep->Trace Impurity/Bioanalysis Data Data Processing Check Resolution from Dione HighConc->Data Trace->Data

Caption: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

References

  • Vertex Pharmaceuticals. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives. National Institutes of Health. 1

  • SIELC Technologies. (2023). Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC Application Notes. 2[3]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Molecules.[1][3][4][5][2][6][7][8][9][10][11] 12

  • Altasciences. (2022).[5][13] A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma. Altasciences Technical Papers. 8[3]

  • American Chemical Society. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.[4][7][8] ACS Publications. 7

Sources

use of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one to study tubulin polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating Tubulin Polymerization Inhibition using 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Introduction & Scientific Rationale

Quinazolin-4(3H)-one derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their profound structural versatility and potent cytotoxic activities[1]. A primary mechanism by which these heterocycles exert their antineoplastic effects is through the disruption of microtubule dynamics[2]. Specifically, quinazolinones are known to bind to the colchicine-binding site on the


-tubulin heterodimer, effectively acting as tubulin polymerization inhibitors[3].

This application note provides a comprehensive, self-validating protocol for evaluating the tubulin-inhibitory properties of a specific derivative: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (3H-2MQZ) . By employing a three-tiered orthogonal approach—biochemical target engagement, phenotypic cellular imaging, and functional cell cycle analysis—researchers can definitively characterize the compound's mechanism of action.

Mechanistic Overview

Microtubules are highly dynamic cytoskeletal polymers essential for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division. 3H-2MQZ disrupts this dynamic instability. By binding to free tubulin heterodimers, it prevents the curved-to-straight conformational transition required for microtubule assembly. This depletion of the polymer mass triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[3].

MOA A 3H-2MQZ (Quinazolinone) B Tubulin Heterodimer (Colchicine Site) A->B Binds C Inhibition of Polymerization B->C Prevents assembly D Microtubule Depolymerization C->D E Mitotic Spindle Disruption D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G Prolonged arrest

Fig 1: Mechanism of action for 3H-2MQZ-mediated tubulin inhibition and apoptosis.

Experimental Design: The Self-Validating Workflow

To ensure absolute trustworthiness of the data, this workflow is designed as a self-validating system. A single assay is vulnerable to artifacts (e.g., compound autofluorescence or poor cellular permeability). Therefore, we utilize a tiered approach:

  • Biochemical (Cell-Free) : Proves direct target engagement without cellular permeability confounding factors.

  • Phenotypic (Cellular) : Proves the compound penetrates the cell membrane and disrupts the target in situ.

  • Functional (Flow Cytometry) : Proves the biological consequence (mitotic arrest) matches the biochemical mechanism.

Workflow Start Test Compound: 3H-2MQZ Tier1 Tier 1: Biochemical Validation Cell-Free Tubulin Polymerization Assay Start->Tier1 Direct Target Engagement Tier2 Tier 2: Phenotypic Validation Immunofluorescence Microscopy Start->Tier2 Cellular Context & Permeability Tier3 Tier 3: Functional Validation Flow Cytometry (Cell Cycle Analysis) Start->Tier3 Phenotypic Consequence Data Data Integration & IC50 Determination Tier1->Data Tier2->Data Tier3->Data

Fig 2: Three-tiered orthogonal workflow for validating tubulin inhibitors.

Detailed Protocols

Protocol A: In Vitro Tubulin Polymerization Fluorescence Assay

Causality Focus: Tubulin polymerization is highly temperature-dependent. The reaction must be kept strictly at 4°C during preparation to maintain tubulin in its unpolymerized heterodimer state. The reaction is initiated solely by shifting the microplate to 37°C in the plate reader.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure, lyophilized)

  • Polymerization Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP (100 mM stock)

  • Fluorescent reporter (e.g., DAPI, which increases fluorescence upon binding to polymerized microtubules)

  • Controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle)

Step-by-Step Method:

  • Reagent Preparation : Reconstitute tubulin in cold Polymerization Buffer to a final concentration of 3 mg/mL. Add GTP to a final concentration of 1 mM. Keep strictly on ice.

  • Compound Plating : In a pre-chilled 96-well half-area black plate, add 5 µL of 3H-2MQZ (at 10x final concentration in 10% DMSO). Final DMSO concentration in the well must not exceed 1% to prevent solvent-induced protein denaturation.

  • Control Setup : Add 5 µL of Paclitaxel (10 µM final) to positive control wells, Colchicine (5 µM final) to negative control wells, and 1% DMSO to vehicle wells. Self-Validation: Paclitaxel must show a rapid spike in fluorescence, while Colchicine must flatline. If both fail, the tubulin has degraded.

  • Initiation : Rapidly add 45 µL of the cold tubulin/GTP mixture to all wells using a multichannel pipette.

  • Measurement : Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Read fluorescence (Ex: 340 nm / Em: 430 nm) every 1 minute for 60 minutes.

Protocol B: Cellular Microtubule Network Imaging (Immunofluorescence)

Causality Focus: Microtubules are notoriously sensitive to cold shock. Washing cells with cold PBS will artificially depolymerize the network, yielding false positives for your inhibitor. All wash buffers and fixatives must be pre-warmed to 37°C.

Materials:

  • HeLa or MCF-7 cells

  • 4% Paraformaldehyde (PFA) in PBS (pre-warmed to 37°C)

  • 0.1% Triton X-100 in PBS

  • Primary Antibody: Mouse anti-

    
    -tubulin
    
  • Secondary Antibody: Alexa Fluor 488 Goat anti-Mouse

  • Hoechst 33342 (Nuclear stain)

Step-by-Step Method:

  • Treatment : Seed cells on glass coverslips in a 6-well plate. Treat with IC50 and 2x IC50 concentrations of 3H-2MQZ for 24 hours.

  • Fixation : Carefully aspirate media and immediately add 37°C pre-warmed 4% PFA. Incubate for 15 minutes at room temperature.

  • Permeabilization & Blocking : Wash 3x with PBS. Add 0.1% Triton X-100 for 10 minutes to permeabilize the membrane, allowing antibody access. Block with 5% BSA in PBS for 1 hour to prevent non-specific antibody binding.

  • Staining : Incubate with anti-

    
    -tubulin (1:500) overnight at 4°C. Wash 3x with PBS. Incubate with Alexa Fluor 488 secondary (1:1000) and Hoechst (1 µg/mL) for 1 hour at room temp in the dark.
    
  • Mounting : Mount coverslips using anti-fade mounting media. Image using a confocal microscope (40x or 63x oil objective).

Protocol C: Cell Cycle Analysis via Flow Cytometry

Causality Focus: Propidium Iodide (PI) is an intercalating agent that binds to all double-stranded nucleic acids. To ensure the fluorescence signal is strictly proportional to DNA content (allowing differentiation between 2N and 4N DNA states), RNA must be enzymatically digested using RNase A prior to staining.

Step-by-Step Method:

  • Harvesting : Collect media (containing apoptotic/mitotic detached cells) and trypsinize adherent cells. Combine and centrifuge. Crucial: Failing to collect floating cells will artificially deplete the G2/M and Sub-G1 populations.

  • Fixation : Resuspend the cell pellet in 0.5 mL cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition prevents cell clumping. Store at -20°C for at least 2 hours.

  • Staining : Centrifuge to remove ethanol. Wash 2x with cold PBS. Resuspend in 0.5 mL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubation & Acquisition : Incubate for 30 minutes at room temperature in the dark. Acquire data on a flow cytometer, collecting at least 10,000 single-cell events.

Data Presentation & Interpretation

The following tables summarize the expected quantitative outputs of a successful validation workflow for 3H-2MQZ.

Table 1: Expected In Vitro Tubulin Polymerization Results

Treatment GroupVmax (

RFU/min)
Final Fluorescence (RFU)Mechanistic Interpretation
Vehicle (1% DMSO) 15.24,500Normal baseline polymerization.
Paclitaxel (10 µM) 45.89,200Microtubule stabilization / enhanced assembly.
Colchicine (5 µM) 1.1850Complete inhibition of polymerization.
3H-2MQZ (1 µM) 8.42,800Partial inhibition (concentration-dependent).
3H-2MQZ (10 µM) 1.5950Near-complete inhibition, mimicking Colchicine.

Table 2: Expected Cell Cycle Distribution (24h Treatment)

Treatment Group% Sub-G1 (Apoptotic)% G1 Phase (2N)% S Phase% G2/M Phase (4N)
Vehicle Control 2.1%55.4%28.1%14.4%
3H-2MQZ (IC50) 8.5%22.3%15.2%54.0%
3H-2MQZ (2x IC50) 25.4%10.1%8.5%56.0%

Note: A hallmark of tubulin inhibitors is a massive accumulation of cells in the G2/M phase (4N DNA content) due to failure to pass the spindle assembly checkpoint, followed by an increase in the Sub-G1 (apoptotic) fraction at higher doses or longer time points.

References

  • Deng, Z., Li, J., Zhu, P., & Dong, C. (2025). "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms." Biomolecules, 15(2), 210. Available at:[Link]

  • Jafari, E., Khajouei, M. R., Hassanzadeh, F., Hakimelahi, G. H., & Khodarahmi, G. A. (2016). "Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities." Research in Pharmaceutical Sciences, 11(1), 1–14. Available at:[Link]

  • Mohammadi-Farani, A., Ahmadi, A., Nadri, H., & Aliabadi, A. (2019). "Synthesis and cytotoxic evaluation of some quinazolinone- 5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates." Research in Pharmaceutical Sciences, 14(5), 408–413. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Crash-Out" Phenomenon

You are likely visiting this page because you have observed precipitation (turbidity) when diluting your DMSO stock of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one into cell culture media.

This is a known physicochemical characteristic of quinazolinone derivatives. The core scaffold is planar and highly lipophilic, leading to strong crystal lattice energy (π-π stacking). While the 3-hydroxy group adds some polarity, it often facilitates intermolecular hydrogen bonding that competes with solvation, particularly in aqueous environments.

This guide provides validated protocols to maintain solubility in in vitro assays without compromising biological integrity.

Part 1: Diagnostic & Troubleshooting

Before altering your protocol, confirm that the issue is solubility-driven rather than biological toxicity or contamination.

Troubleshooting Logic Tree

Troubleshooting Start Observation: Turbidity or Irregular IC50 Step1 Visual Inspection (Microscopy 20x) Start->Step1 Crystals Crystalline/Needles? (Solubility Failure) Step1->Crystals Yes Debris Amorphous Debris? (Cell Death/Protein Crash) Step1->Debris No Validation Nephelometry Check (Absorbance @ 650nm) Crystals->Validation Action2 Check DMSO Tolerance (Run Vehicle Control) Debris->Action2 Action1 Perform 'Shift' Dilution (See Part 2) Validation->Action1 OD > 0.05

Figure 1: Diagnostic workflow to distinguish between compound precipitation and biological artifacts.

FAQ: Diagnostics

Q: Why does my compound precipitate even at low concentrations (e.g., 10 µM)? A: This is likely due to the "Parabolic Solubility Profile." When you dilute a 100% DMSO stock directly into water, the solvent composition passes through a "danger zone" (typically 1-10% DMSO) where the compound is soluble in neither the pure organic solvent nor the water. The compound "crashes out" kinetically before it can disperse.

Q: Can I just heat the media? A: No. While heating aids dissolution, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one will likely re-crystallize upon cooling to 37°C (incubation temperature), causing "seed crystals" that grow over the 24-48h assay period, leading to false negatives (loss of effective concentration).

Part 2: The "Shift" Dilution Protocol (Standard)

Best For: Short-term assays (<24h) or concentrations < 50 µM.

Do NOT pipette DMSO stock directly into the bulk media bottle. Use the Intermediate Dilution Method to bypass the "danger zone."

Protocol Steps:
  • Prepare 500x Stock: Dissolve solid compound in 100% anhydrous DMSO to 500x the final assay concentration (e.g., for 10 µM final, make 5 mM stock).

  • The Intermediate Step (The Shift):

    • Pipette the DMSO stock into a small volume of PBS + 40% PEG400 (Polyethylene Glycol 400).

    • Ratio: 1 part DMSO Stock : 4 parts PEG400/PBS.

    • Why: PEG400 acts as a bridge solvent, reducing the polarity shock.

  • Final Dispersion:

    • Add this intermediate mix dropwise to the pre-warmed (37°C) culture media while vortexing rapidly.

Data: Solvent Tolerance Table

Solvent ComponentMax Final % (Cell Line Dependent)Function
DMSO 0.1% - 0.5%Primary Stock Solvent
PEG 400 1.0% - 2.0%Co-solvent / Stabilizer
Ethanol < 0.1%Avoid (High toxicity/evaporation)

Critical Note: Always run a "Vehicle Control" containing the exact same % of DMSO/PEG400 without the drug to normalize your data.

Part 3: Advanced Formulation (Cyclodextrin Complexation)

Best For: High concentrations (>50 µM), long-term assays (>24h), or in vivo prep.

If the standard DMSO method fails, you must encapsulate the hydrophobic quinazolinone core using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This creates a "host-guest" complex that shields the hydrophobic regions from water.

Mechanism of Action

Complexation cluster_media Aqueous Media Drug HMQ (Hydrophobic) Complex Inclusion Complex Drug->Complex Enters Cavity CD HP-β-CD (Bucket) CD->Complex Encapsulates

Figure 2: Encapsulation of the hydrophobic quinazolinone core by HP-β-CD, rendering it water-soluble.

The "Solid Dispersion" Protocol
  • Prepare CD Stock: Make a 20% (w/v) solution of HP-β-CD in sterile water or PBS. Filter sterilize (0.22 µm).

  • Solubilize Compound: Dissolve your compound in a minimal amount of 100% DMSO (e.g., 20 mM).

  • Complexation:

    • Add the DMSO solution slowly to the 20% HP-β-CD solution.

    • Sonicate for 10-15 minutes at 40°C. The solution should turn from cloudy to clear.

  • Dilution: Use this complexed solution to dose your cells. The cyclodextrin keeps the drug in solution even when the DMSO is diluted out.

Why HP-β-CD? Research confirms that hydroxypropyl derivatives of beta-cyclodextrin are superior for solubilizing planar aromatics like quinazolinones compared to alpha- or gamma-cyclodextrins due to optimal cavity size and high aqueous solubility [1, 2].

Part 4: Quality Control & Validation

How do you know if your data is real or an artifact of precipitation?

The "Light Scatter" Check

Before adding cells, perform a mock dilution of your compound into the media.

  • Pipette 100 µL of the media+compound into a clear 96-well plate.

  • Measure Absorbance at 650 nm (or use a Nephelometer).

  • Threshold: An OD > 0.01 (above media background) indicates micro-aggregates.

    • Result: These aggregates will cause "Pan-Assay Interference" (PAINS-like behavior) by sequestering proteins non-specifically [3].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Gidwani, B., & Vyas, A. (2015). A comprehensive review on cyclodextrins for solubility enhancement. International Journal of Pharmaceutical Sciences and Research.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to optimize your reaction conditions effectively.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction is incomplete, and I'm isolating a significant amount of an acyclic intermediate, rather than the cyclized quinazolinone. How can I drive the reaction to completion?

A1: This is a common challenge in quinazolinone synthesis, typically pointing to suboptimal conditions for the final ring-closing step. The isolated intermediate is likely an N-acylanthranilamide derivative, in this case, a derivative of 2-amino-N-hydroxybenzamide.

  • Causality: The cyclodehydration of the N-acyl intermediate to the quinazolinone is often the rate-limiting step and is highly dependent on energy input.[1] Insufficient thermal energy or inadequate reaction time will stall the reaction at the intermediate stage.

  • Troubleshooting Strategies:

    • Optimize Reaction Temperature: This is the most critical parameter. The cyclization step requires overcoming a significant energy barrier.

      • Recommendation: Gradually increase the reaction temperature in 10-15°C increments. For many quinazolinone syntheses, temperatures in the range of 120-160°C are necessary to achieve complete conversion.[1][2] Monitor the reaction progress at each new temperature point using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prolong Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time is the next logical step.

      • Recommendation: Continue monitoring the reaction via TLC or LC-MS until the spot corresponding to the intermediate is no longer visible.[1]

    • Use of Dehydrating Agents or Catalysts: In some systems, the removal of water can drive the equilibrium toward the cyclized product.

      • Recommendation: While maintaining anhydrous conditions is generally advisable, the addition of a mild Lewis acid catalyst or a dehydrating agent could be explored, though this requires careful optimization to avoid side reactions with the N-hydroxy group.

Q2: My final product is contaminated with anthranilic acid or 2-aminobenzamide derivatives, suggesting hydrolysis has occurred. How can this be prevented?

A2: The quinazolinone ring system, while generally stable, can be susceptible to hydrolysis under certain conditions, leading to ring-opening.

  • Causality: Both strongly acidic and basic conditions can catalyze the hydrolysis of the amide bond within the quinazolinone ring, especially at elevated temperatures during reaction or workup.[1][3] The presence of water is a key reactant in this degradation pathway.

  • Troubleshooting Strategies:

    • Control pH: The stability of the quinazolinone ring is pH-dependent.

      • Recommendation: Aim to maintain a neutral or near-neutral pH throughout the reaction and the subsequent workup process. If an acid or base catalyst is essential for the reaction, it must be carefully neutralized as soon as the reaction is complete.[1]

    • Ensure Anhydrous Conditions: Water is a direct participant in the hydrolysis reaction.

      • Recommendation: Use freshly distilled, dry solvents and ensure all reagents are anhydrous. For particularly sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.[1][3]

Q3: I am observing low or inconsistent yields despite complete consumption of starting material. What are potential sources of product loss?

A3: Low yields in the absence of starting material suggest the formation of soluble, uncharacterized byproducts or degradation of the target compound during the reaction or purification.

  • Causality: High reaction temperatures, while necessary for cyclization, can also lead to thermal decomposition.[3] Furthermore, the N-hydroxy group and the electron-rich aromatic ring are susceptible to oxidation, which can be exacerbated by certain catalysts or the presence of atmospheric oxygen at high temperatures.[3]

  • Troubleshooting Strategies:

    • Optimize Temperature Judiciously: Find the "sweet spot" for temperature.

      • Recommendation: Determine the minimum temperature required for a reasonable reaction rate. Avoid excessive heating, as it can promote byproduct formation.[3] An oil bath with a digital temperature controller is highly recommended for precise temperature management.

    • Inert Atmosphere: Protect the reaction from oxidative side reactions.

      • Recommendation: Conduct the reaction under a nitrogen or argon atmosphere. This is particularly important for extended reaction times at high temperatures to prevent the formation of N-oxide or other oxidized byproducts.[3]

    • Purification Method Review: Product loss can occur during workup and purification.

      • Recommendation: Analyze crude reaction mixtures by LC-MS to confirm product formation before purification. If using column chromatography, ensure the silica gel is not too acidic, which could degrade the product. Consider alternative purification methods like recrystallization from a suitable solvent system, which can be more efficient for crystalline products.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most plausible general mechanism for the synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one?

A1: The synthesis typically proceeds via a condensation-cyclization pathway. A plausible route starts with 2-amino-N-hydroxybenzamide .

  • Acylation/Condensation: The 2-amino group of 2-amino-N-hydroxybenzamide acts as a nucleophile, attacking a suitable electrophilic C1 source that can provide the methoxycarbonyl moiety (e.g., a derivative of methyl chloroformate or dimethyl carbonate). This forms an acyclic urea or carbamate intermediate.

  • Intramolecular Cyclization: Under thermal conditions, the N-hydroxyamide nitrogen attacks the newly formed carbonyl group.

  • Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water (or alcohol, depending on the C1 source) to form the stable, aromatic quinazolinone ring. This final cyclodehydration step is often the most challenging and requires elevated temperatures.[1][5]

Q2: What are the recommended starting materials and reagents for introducing the 2-methoxy group?

A2: The key precursor for the quinazolinone core is 2-amino-N-hydroxybenzamide . To introduce the 2-methoxy group, several reagents can be considered:

  • Dimethyl Carbonate (DMC): A greener and safer alternative to phosgene-based reagents. It can react with the 2-amino group at high temperatures, often with a basic catalyst.

  • Methyl Chloroformate: A highly reactive acylating agent. The reaction would likely be performed at a lower temperature in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[6]

  • Triphosgene with Methanol: Triphosgene can be used to generate methyl chloroformate in situ in the presence of methanol, offering a more controlled approach. Extreme caution is required due to the high toxicity of phosgene.

Q3: What analytical techniques are recommended for reaction monitoring and final product characterization?

A3: A combination of chromatographic and spectroscopic methods is essential.

  • Reaction Monitoring:

    • TLC: Provides a quick and easy way to visualize the consumption of starting materials and the formation of the product.

    • LC-MS: Offers more definitive tracking by confirming the mass of the product and any intermediates or byproducts, giving a clearer picture of the reaction profile.[1]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): The most powerful tool for unambiguous structure elucidation.[2][7]

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[2][7]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the quinazolinone ring (typically ~1680-1660 cm⁻¹) and the O-H stretch of the N-hydroxy group.[2]

Part 3: Optimized Experimental Protocol

This protocol is a generalized starting point. Researchers must optimize conditions based on their specific substrate and available equipment.

Synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one from 2-amino-N-hydroxybenzamide

  • Reagent Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-amino-N-hydroxybenzamide (1.0 eq).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) or a similar high-boiling polar aprotic solvent (e.g., DMSO).[7][8]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or potassium carbonate (K₂CO₃, 1.5 eq).[9]

  • Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add methyl chloroformate (1.1 eq) dropwise via syringe.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., with a 1:1 Hexane:Ethyl Acetate eluent) or LC-MS until the starting material is consumed and the intermediate is fully converted to the final product. This may require heating for 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.[7]

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a cold, non-polar solvent like hexane to remove impurities.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the pure 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.[4][7]

Part 4: Data Presentation & Visualization

Table 1: Summary of Key Reaction Condition Optimization
ParameterCondition A (Baseline)Condition B (Optimized)Rationale for Optimization
Temperature 80°C120°CHigher temperature is often required to overcome the activation energy for the final cyclodehydration step, increasing the reaction rate and yield.[2]
Solvent Tetrahydrofuran (THF)Dimethyl Sulfoxide (DMSO)A higher boiling point solvent allows for increased reaction temperatures and can better solubilize polar intermediates.[7][8]
Atmosphere Ambient AirInert (Nitrogen)Prevents potential oxidation of the N-hydroxy group or other sensitive functionalities at elevated temperatures, minimizing side product formation.[3]
Reaction Time 4 hours10 hours (Monitored)Ensures the reaction proceeds to completion, maximizing the conversion of the acyclic intermediate to the final cyclized product.[1]
Experimental Workflow and Troubleshooting Diagram

The following diagram illustrates the logical workflow for the synthesis and provides decision points for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Troubleshooting cluster_finish Final Steps reagents 1. Prepare Anhydrous Reagents & Solvents setup 2. Assemble Reaction Under N2 Atmosphere reagents->setup reaction 3. Heat Reaction Mixture (e.g., 100-120°C) setup->reaction monitoring 4. Monitor by TLC/LC-MS Every 1-2 hours reaction->monitoring check_completion Reaction Complete? monitoring->check_completion incomplete Action: Increase Temp &/or Reaction Time check_completion->incomplete  No side_products Side Products Observed? check_completion->side_products  Yes incomplete->monitoring Continue Monitoring check_conditions Action: Verify Inert Atmosphere & Purity of Reagents side_products->check_conditions  Yes workup 5. Aqueous Workup & Filtration side_products->workup  No purify 6. Recrystallization or Column Chromatography workup->purify characterize 7. Characterize Product (NMR, MS, IR) purify->characterize

Caption: Workflow for synthesis and troubleshooting.

References

  • Sharma, G., & Kumar, D. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry, 14, 2361–2368. Available from: [Link]

  • Maiti, B., Padala, K., & Kumar, S. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega, 8(36), 32861–32872. Available from: [Link]

  • Kikelj, D., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 10(11), 1735. Available from: [Link]

  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. Available from: [Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a. ResearchGate. Available from: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules, 27(13), 4284. Available from: [Link]

  • Rojas-Linares, D., et al. (2022). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 15(8), 998. Available from: [Link]

  • Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017). Journal of Applied Pharmaceutical Science, 7(05), 224-230. Available from: [Link]

  • Wang, Z., et al. (2018). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 23(11), 2786. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). Molecules, 28(23), 7899. Available from: [Link]

  • Mechanism for quinazolin-4(3H)-one formation. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Stability Profiling of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. This center provides in-depth guidance, troubleshooting, and validated protocols for conducting comprehensive stability studies. Understanding the stability of a novel active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a cornerstone of successful drug development, providing critical insights into the molecule's intrinsic behavior, potential degradation pathways, and informing formulation, storage, and packaging decisions.[1][2]

This guide is structured to address your questions and challenges in a direct, Q&A format, blending foundational principles with practical, field-proven advice.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions that form the basis of a robust stability testing program.

Q1: What is forced degradation, and why is it essential for a novel compound like 3-Hydroxy-2-methoxyquinazolin-4(3H)-one?

A forced degradation study, also known as stress testing, is an intentional process of subjecting a drug substance to conditions more severe than standard accelerated stability testing.[3] Its purpose is not just to see if the compound degrades, but to understand how and why.

Causality & Importance:

  • Pathway Elucidation: Stress testing helps to identify the most probable degradation products and establish the compound's degradation pathways.[1] This is critical for predicting potential impurities that might arise during storage and for understanding the molecule's inherent weaknesses.

  • Method Validation: It is a mandatory step for developing and validating a "stability-indicating" analytical method—typically an HPLC method.[4] A true stability-indicating method must be able to accurately measure the active ingredient's concentration without interference from any degradants, impurities, or excipients.[3]

  • Formulation & Packaging Guidance: Understanding how the molecule reacts to heat, light, humidity, and pH provides invaluable data for developing a stable formulation and selecting appropriate packaging to protect the drug product.[3]

  • Regulatory Compliance: Regulatory bodies like the ICH and FDA require forced degradation data as part of the drug approval process to demonstrate the intrinsic stability of the molecule.[3][5]

Q2: What are the most likely degradation pathways for a quinazolinone-based compound?

The quinazolinone ring is generally reported to be quite stable under many conditions, including oxidation and reduction.[6] However, like many heterocyclic structures, it has specific vulnerabilities.

  • Hydrolysis: This is one of the most common degradation mechanisms for pharmaceuticals.[7] The lactam bond within the quinazolinone ring is susceptible to cleavage under harsh acidic or basic conditions, especially when heated.[6][8] This would lead to the opening of the pyrimidine ring.

  • Oxidation: While the core ring is relatively stable, substituents can be susceptible to oxidation. The methoxy group (-OCH3) and the N-hydroxy group (-OH) on 3-Hydroxy-2-methoxyquinazolin-4(3H)-one could be potential sites for oxidative degradation, which is often mediated by a free radical pathway.[9]

  • Photolysis: Many aromatic and heterocyclic compounds are light-sensitive, degrading upon exposure to UV or visible light.[1] Photolytic degradation can trigger complex reactions, including photo-oxidation.

  • Thermolysis (Thermal Degradation): At elevated temperatures, molecules can gain enough energy to break chemical bonds. The thermal stability of heterocyclic compounds can be high, but degradation will occur at a specific onset temperature, often proceeding through a radical mechanism.[10][11][12]

Q3: How do different solvents influence the stability of my compound?

Solvents play a critical role in stability not just by dissolving the compound, but by directly participating in or mediating degradation reactions.[13]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as nucleophiles, directly participating in solvolysis (hydrolysis if the solvent is water). Their high polarity can also stabilize charged transition states, potentially accelerating degradation reactions.[7][13]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents are generally considered less reactive than protic solvents. However, they can still influence stability. For instance, DMSO can be prone to oxidation itself under certain conditions, and its ability to solubilize a wide range of molecules can be advantageous for conducting studies.[14][15] Some studies have shown quinazoline derivatives to be stable in 0.2% DMSO for up to 96 hours.[14][16]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Degradation is often slower in non-polar solvents as they are less likely to stabilize the polar intermediates common in hydrolysis or other ionic degradation pathways. However, solubility is often a major limitation for complex drug molecules.

The choice of solvent is a balance between ensuring the compound is fully dissolved and minimizing solvent-induced degradation that wouldn't be relevant to the final product's environment.

Q4: Which analytical technique is best for quantifying the degradation of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one?

High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector, is the gold standard for stability testing.[4]

Why HPLC is the Preferred Method:

  • Specificity: A well-developed reverse-phase HPLC method (e.g., using a C18 column) can separate the parent compound from its degradation products and any other impurities.[17][18] This is the core requirement of a stability-indicating method.

  • Quantification: HPLC provides accurate and precise quantification of the decrease in the parent compound's concentration and the increase in degradant concentrations over time.

  • Versatility: The method can be coupled with mass spectrometry (LC-MS) to help identify the structures of unknown degradation products.[4]

Section 2: Troubleshooting Guide

Direct answers to common challenges encountered during stability experiments.

Problem: My compound shows no degradation under initial stress conditions (e.g., 0.1 M HCl at room temperature for 24 hours).

This indicates your compound is relatively stable under those specific conditions. The goal of forced degradation is to achieve a target degradation of 5-20%.[5][19] If no degradation is observed, you must increase the stress.

Troubleshooting Steps:

  • Increase Temperature: Elevate the temperature in increments, for example, to 50-70°C.[3][19] Many reactions that are slow at room temperature will accelerate significantly with heat.

  • Increase Reagent Concentration: Move from 0.1 M HCl or NaOH to 1.0 M.[19]

  • Extend Duration: Increase the study duration, but it is generally recommended not to exceed 7 days for forced degradation studies.[19]

  • Combine Stressors: For thermal degradation, consider adding humidity (e.g., 75% RH or greater) as moisture can often facilitate degradation pathways.[20]

Problem: My compound degrades completely almost instantly. How can I slow it down?

This means your stress conditions are too harsh. The goal is to observe a controlled degradation profile, not immediate destruction.

Troubleshooting Steps:

  • Decrease Temperature: Immediately return the experiment to room temperature or even sub-ambient temperatures (e.g., 4°C).

  • Decrease Reagent Concentration: Dilute your acid, base, or oxidizing agent significantly (e.g., from 1 M down to 0.01 M or 0.001 M).

  • Reduce Time Points: Sample at much earlier time points (e.g., 5, 15, 30, and 60 minutes) to try and capture the initial degradation curve.

Problem: I see multiple new peaks in my chromatogram. How do I identify which are degradants?

This is a common and expected outcome.

Troubleshooting Steps:

  • Run a Control Sample: Always analyze a control sample (time zero, unstressed) alongside your stressed samples. Any peaks present in the control are impurities from the original sample, not degradants.

  • Analyze a Placebo/Blank: If working with a formulation, analyze a stressed placebo (all excipients without the API). Peaks appearing here are from excipient degradation.

  • Perform Peak Purity Analysis: If you have a diode-array detector (DAD), perform peak purity analysis to ensure each chromatographic peak represents a single compound.

  • Mass Balance: A good stability study should demonstrate mass balance. The sum of the increase in the areas of all degradant peaks should approximately equal the decrease in the area of the parent API peak.

  • LC-MS Analysis: The most definitive way to identify degradants is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks, providing clues to their chemical structure.[4]

Problem: My compound has poor solubility in aqueous acid or base.

This is a frequent challenge for many organic molecules. Forcing a reaction in a suspension is not ideal as the kinetics will be dominated by the dissolution rate, not the chemical degradation rate.

Troubleshooting Steps:

  • Use a Co-solvent: Add a minimal amount of an organic co-solvent to the aqueous medium to aid dissolution.[3][19] Common choices include:

    • Acetonitrile (ACN)

    • Methanol (MeOH)

    • Ethanol (EtOH)

  • Important Considerations:

    • The co-solvent itself should be stable under the stress conditions and should not react with your compound.

    • Run a parallel control study of your compound in the co-solvent/water mixture without the stressor (e.g., acid/base) to ensure the co-solvent isn't causing degradation on its own.

    • Keep the percentage of the organic co-solvent as low as possible to maintain predominantly aqueous stress conditions.

Section 3: Experimental Protocols & Workflows

These protocols provide a validated starting point for your experiments. Always begin with a small-scale trial before committing to a large study.

Protocol 1: General Workflow for a Forced Degradation Study

This protocol outlines the overarching steps for a comprehensive stress testing campaign.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN or MeOH) prep_samples Prepare Individual Stress Samples (Dilute stock into stress media) prep_stock->prep_samples prep_control Prepare Control Sample (Time Zero, Unstressed) prep_stock->prep_control stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_samples->stress_acid stress_base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep_samples->stress_base stress_ox Oxidation (e.g., 3% H2O2, RT) prep_samples->stress_ox stress_therm Thermal (e.g., 80°C, solid state) prep_samples->stress_therm stress_photo Photolytic (ICH Q1B conditions) prep_samples->stress_photo sampling Sample at Time Points (e.g., 0, 2, 8, 24, 48h) stress_acid->sampling stress_base->sampling stress_ox->sampling stress_therm->sampling stress_photo->sampling neutralize Neutralize Acid/Base Samples (Crucial to stop reaction) sampling->neutralize hplc HPLC-UV Analysis neutralize->hplc lcms LC-MS for Identification (If unknown peaks appear) hplc->lcms data Calculate % Degradation & Assess Mass Balance hplc->data

Caption: General workflow for forced degradation studies.

Protocol 2: Step-by-Step Stability Testing in Different Solvents

This protocol details how to assess the stability of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one in three common laboratory solvents at an elevated temperature.

Objective: To determine the relative stability of the compound in an aqueous buffer, an organic protic solvent, and an organic aprotic solvent.

Materials:

  • 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC Grade)

  • Dimethyl Sulfoxide (DMSO, HPLC Grade)

  • Calibrated oven or heating block

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in Acetonitrile.

  • Sample Preparation (in triplicate):

    • Aqueous: In an HPLC vial, add 50 µL of the stock solution to 950 µL of PBS (pH 7.4). This yields a final concentration of 50 µg/mL.

    • Protic: In an HPLC vial, add 50 µL of the stock solution to 950 µL of Methanol.

    • Aprotic: In an HPLC vial, add 50 µL of the stock solution to 950 µL of Acetonitrile.

  • Time Zero (T0) Analysis: Immediately inject one of each triplicate set into the HPLC system to establish the initial concentration.

  • Incubation: Place the remaining vials in an oven set to 60°C.

  • Time Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove one set of vials (Aqueous, Protic, Aprotic) from the oven. Allow them to cool to room temperature.

  • HPLC Analysis: Analyze each sample by HPLC.

  • Data Analysis: For each solvent, plot the percentage of the remaining parent compound against time. Calculate the degradation rate constant (k) and half-life (t₁/₂) if appropriate.

Protocol 3: Example HPLC Method for Analysis

This is a starting point method. It must be validated for your specific compound and its degradants to prove it is truly "stability-indicating."

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or the λmax of the compound)

Section 4: Data Interpretation & Visualization

Table 1: Recommended Starting Conditions for Forced Degradation

This table provides scientifically grounded starting points for stress testing, based on ICH guidelines and common industry practices.[5][19][20]

Stress ConditionReagent/ParameterTypical Concentration/LevelTemperatureRecommended Duration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 MRT to 70°CUp to 7 days
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MRT to 70°CUp to 7 days
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%Room TemperatureUp to 24 hours
Thermal Dry Heat>10°C above accelerated60°C, 80°C, etc.As needed
Photostability Light ExposureOverall illumination ≥ 1.2 million lux-hours and UV energy ≥ 200 watt-hours/m²Room TemperatureAs per ICH Q1B
Table 2: Solvent Selection Guide for Stability Studies

This table helps in selecting appropriate solvents based on their physical properties, which can influence degradation pathways.[7][13]

SolventTypePolarity IndexDielectric Constant (20°C)Key Considerations
Water Polar Protic10.280.1Simulates aqueous formulations; risk of hydrolysis.
Methanol Polar Protic5.133.0Can participate in solvolysis. Good general solvent.
Ethanol Polar Protic4.324.5Less polar than methanol; often used in formulations.
Acetonitrile Polar Aprotic5.837.5Common HPLC solvent; generally less reactive.
DMSO Polar Aprotic7.246.7Excellent solubilizing power; can oxidize.[14]
Isopropanol Polar Protic3.919.9Mid-range polarity protic solvent.
Hypothetical Degradation Pathway

This diagram illustrates a potential hydrolytic degradation pathway for a quinazolinone core structure under harsh acidic or basic conditions.

Caption: Hypothetical hydrolysis of the quinazolinone lactam bond.

Section 5: References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 29, 2024, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Luminata. Retrieved February 29, 2024, from [Link]

  • Forced Degradation Testing in Pharma. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 29, 2024, from [Link]

  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved February 29, 2024, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories Inc. Retrieved February 29, 2024, from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). WHO. Retrieved February 29, 2024, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 29, 2024, from [Link]

  • Keshavarz, M. H., Mousavi, S., & Drikvand, M. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials, 19(1), 37-59. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved February 29, 2024, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). PMC. Retrieved February 29, 2024, from [Link]

  • (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. (2023, January 18). PMC. Retrieved February 29, 2024, from [Link]

  • Solvent Effect. (n.d.). Ankara University. Retrieved February 29, 2024, from [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023, March 24). PubMed. Retrieved February 29, 2024, from [Link]

  • HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. (n.d.). Ingenta Connect. Retrieved February 29, 2024, from [Link]

  • Separation of Quinazoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 29, 2024, from [Link]

  • Solvent effects. (n.d.). Wikipedia. Retrieved February 29, 2024, from [Link]

  • Quinazoline derivatives & pharmacological activities: a review. (n.d.). SciSpace. Retrieved February 29, 2024, from [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2006, April 24). Taylor & Francis Online. Retrieved February 29, 2024, from [Link]

  • (PDF) Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025, August 5). ResearchGate. Retrieved February 29, 2024, from [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (n.d.). ACS Publications. Retrieved February 29, 2024, from [Link]

Sources

Technical Support Center: Purification of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification strategies for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one , a specialized heterocyclic intermediate.[1] The guide addresses the specific physicochemical challenges posed by the labile 2-methoxy group and the N-hydroxy functionality.

Chemical Profile & Stability Assessment

Before initiating purification, it is critical to understand the stability profile of this molecule.[1] The coexistence of a 2-methoxy imidate-like system and a 3-N-hydroxy group creates a "push-pull" electronic environment that makes the compound sensitive to hydrolytic cleavage.[1]

Critical Stability Factors
  • Hydrolytic Instability: The methoxy group at position C2 is a vinylogous imidate.[1] Under acidic aqueous conditions (pH < 5), it is prone to hydrolysis, converting the desired product into the thermodynamic sink: 3-hydroxyquinazoline-2,4(1H,3H)-dione (an insoluble, high-melting impurity).[1]

  • Thermal Sensitivity: Prolonged heating (>80°C) in protic solvents can accelerate the O-demethylation or N-O bond cleavage.[1]

  • Acidity: The N-OH proton is weakly acidic (pKa ≈ 7–9).[1] In the presence of strong bases, it forms a salt which may alter solubility and reactivity.[1]

Solubility Data (Estimated)
SolventSolubilityApplication
Methanol/Ethanol Moderate (Hot)Primary Recrystallization Solvent
Ethyl Acetate Low-ModerateAnti-solvent / Extraction
Dichloromethane ModerateExtraction / Chromatography
Water Low (Neutral pH)Impurity removal (washing)
Diethyl Ether InsolubleAnti-solvent
DMSO HighAnalysis only (difficult to remove)

Purification Protocols

Method A: Recrystallization (Recommended)

Best for: Removal of starting materials and inorganic salts without inducing hydrolysis.[1]

The Principle: This method utilizes the differential solubility between the target N-hydroxy compound and the hydrolyzed dione impurity.[1] The target is soluble in hot alcohol, whereas the dione impurity is typically much less soluble.[1]

Step-by-Step Protocol:

  • Dissolution: Suspend the crude solid in absolute ethanol (10 mL per gram of crude).

  • Heating: Heat the suspension to 60–65°C (do not reflux vigorously). Stir until the majority of the solid dissolves.

    • Note: If a white, chalky solid remains undissolved even at hot temperatures, this is likely the dione impurity .[1] Filter this off while the solution is hot.[1]

  • Clarification (Optional): If the solution is colored (dark yellow/orange), add activated charcoal (5% w/w), stir for 5 minutes, and filter through a Celite pad while hot.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours. Then, cool to 0–4°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether (2 x 5 mL) to remove surface mother liquor.[1]

  • Drying: Dry under high vacuum at 40°C for 6 hours. Avoid higher temperatures.

Method B: Flash Column Chromatography (For Complex Mixtures)

Best for: Separating the product from non-polar byproducts or when recrystallization fails.[1]

The Challenge: Silica gel is slightly acidic. This acidity can catalyze the hydrolysis of the 2-methoxy group during the column run.

Modified Protocol (Neutralized Silica):

  • Stationary Phase Preparation: Slurry silica gel (230–400 mesh) in the eluent containing 1% Triethylamine (TEA) .[1] This neutralizes the acidic sites on the silica.

  • Eluent System: Use a gradient of Dichloromethane (DCM) : Methanol .[1]

    • Start: 100% DCM[1]

    • Ramp: 0% to 5% Methanol[1]

  • Loading: Dissolve the crude in a minimum amount of DCM (with a drop of Methanol if needed). Load onto the column.[1]

  • Elution: Run the column quickly. The 3-hydroxy-2-methoxy derivative typically elutes before the more polar dione impurities.

  • Post-Column: Evaporate fractions immediately at <40°C. Do not leave the compound in solution with silica fines for extended periods.

Troubleshooting & FAQs

Q1: My product turned into a high-melting white solid (>250°C) that is insoluble in most organic solvents. What happened? A: You likely hydrolyzed the 2-methoxy group.[1] This forms 3-hydroxyquinazoline-2,4-dione .[1]

  • Cause: Exposure to acidic water, prolonged reflux in wet solvents, or acidic silica gel.[1]

  • Solution: Ensure all solvents are anhydrous.[1] Use the "Neutralized Silica" protocol (Method B).[1]

Q2: The crystals are colored (red/orange) instead of white/pale yellow. A: This indicates oxidation of the N-OH group or trapped anthranilic acid impurities.[1]

  • Solution: Perform the Charcoal Treatment step in Method A. If the color persists, wash the dissolved compound with a 5% sodium bicarbonate solution (rapidly) before recrystallization to remove acidic phenolic impurities.[1]

Q3: Can I use HPLC for purification? A: Yes, but buffer selection is critical.

  • Avoid: TFA (Trifluoroacetic acid) buffers (pH < 2).

  • Use: Ammonium Acetate (10mM, pH 4.5–5.5) or Ammonium Bicarbonate (pH 7.5).

  • Mobile Phase: Water/Acetonitrile gradient.

Q4: How do I store the purified compound? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy; the compound will slowly hydrolyze over months if exposed to humid air.[1]

Visualizations

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude 3-Hydroxy-2-methoxyquinazolin-4(3H)-one SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Soluble Mostly Soluble SolubilityCheck->Soluble Yes Insoluble Significant Insoluble Solid SolubilityCheck->Insoluble No Recryst Method A: Recrystallization (Abs. EtOH, 60°C) Soluble->Recryst FilterSolid Hot Filtration (Remove Dione Impurity) Insoluble->FilterSolid Chromatography Method B: Flash Chromatography (Neutralized Silica + 1% TEA) Recryst->Chromatography Low Purity FinalProduct Pure Product Store -20°C Recryst->FinalProduct Success FilterSolid->Recryst

Caption: Decision matrix for selecting the optimal purification route based on crude solubility and impurity profile.

Figure 2: Hydrolysis Degradation Pathway[1]

HydrolysisRisk Target Target Molecule (2-OMe, 3-OH) Intermediate Tetrahedral Intermediate Target->Intermediate Nucleophilic Attack Acid + H2O / H+ / Heat Impurity Impurity (Sink) 3-Hydroxy-2,4-dione Intermediate->Impurity Elimination Methanol Methanol (Byproduct) Intermediate->Methanol

Caption: The primary degradation pathway.[1] Acidic moisture converts the 2-methoxy target into the thermodynamically stable 2,4-dione.[1]

References

  • Synthesis of Quinazolin-4(3H)-ones via Oxidative Cleavage. Source: MDPI (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link][1]

  • Hydrolysis Kinetics of 2-Substituted Quinazolinones. Source: NISCAIR (Indian Journal of Chemistry). Kinetics of hydrolysis of 2-substituted quinazolin-4(3H)-ones. [Link]

  • General Biosynthesis and Stability of 4(3H)-Quinazolinone Scaffolds. Source: Nature Communications (2022). Unexpected assembly machinery for 4(3H)-quinazolinone scaffold synthesis. [Link]

Sources

minimizing side-product formation in 3-Hydroxy-2-methoxyquinazolin-4(3H)-one reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side-product formation and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one typically involves the cyclocondensation of 2-aminobenzohydroxamic acid with an orthoester, such as trimethyl orthoformate, which serves as the source of the 2-methoxy group.[1][2] This reaction is generally acid-catalyzed and requires careful control of conditions to achieve high yield and purity. While seemingly straightforward, this transformation is often accompanied by the formation of several side-products that can complicate purification and reduce the overall efficiency of the synthesis. This guide will address these specific challenges in a practical, question-and-answer format.

Troubleshooting Guide: Minimizing Side-Product Formation

This section directly addresses common issues and provides actionable solutions based on mechanistic understanding.

Question 1: My reaction is showing low conversion of the starting material, 2-aminobenzohydroxamic acid. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this reaction is a frequent issue and can often be attributed to several factors:

  • Insufficient Acid Catalysis: The cyclization step is acid-catalyzed. An inadequate amount of acid catalyst, such as acetic acid, will result in a sluggish reaction.[1]

    • Solution: Ensure the appropriate stoichiometry of the acid catalyst. A typical starting point is 2-3 equivalents of glacial acetic acid relative to the 2-aminobenzohydroxamic acid.[1] The optimal amount may need to be determined empirically for your specific reaction scale and conditions.

  • Sub-optimal Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common practice. For less reactive substrates, heating in a sealed pressure tube at temperatures up to 110 °C may be necessary.[1]

  • Purity of Starting Materials: Impurities in the 2-aminobenzohydroxamic acid or the orthoester can inhibit the reaction.

    • Solution: Ensure the purity of your starting materials. 2-aminobenzohydroxamic acid can be synthesized from the corresponding 2-aminobenzoic acid derivative and should be fully characterized before use. Trimethyl orthoformate should be freshly distilled if its purity is in doubt, as it can hydrolyze over time.

Question 2: I am observing a significant amount of a side-product that appears to be 3-hydroxyquinazolin-4(3H)-one (lacking the 2-methoxy group). Why is this happening and how can I prevent it?

Answer:

The formation of 3-hydroxyquinazolin-4(3H)-one is a common side-product and points to an issue with the incorporation of the methoxy group from the orthoester.

  • Hydrolysis of the Orthoester: Trimethyl orthoformate is sensitive to moisture and can hydrolyze to formic acid and methanol, especially under acidic conditions. If this occurs, the formic acid can then participate in the cyclization to yield the undesired 3-hydroxyquinazolin-4(3H)-one.

    • Solution:

      • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

      • Fresh Reagents: Use a fresh, unopened bottle of trimethyl orthoformate or distill it immediately before use.

      • Stoichiometry of the Orthoester: Using a larger excess of the orthoester (e.g., 3-5 equivalents) can help to drive the reaction towards the desired product.[1]

  • Incomplete Reaction with the Orthoester: The initial reaction between 2-aminobenzohydroxamic acid and the orthoester may be incomplete before cyclization occurs.

    • Solution: Consider a two-step, one-pot approach. Allow the 2-aminobenzohydroxamic acid and trimethyl orthoformate to react for a period before adding the acid catalyst to promote cyclization. Monitoring the reaction by TLC or LC-MS can help to determine the optimal pre-incubation time.

Question 3: My final product is contaminated with a compound that has a higher molecular weight, possibly a dimer or a product of over-acylation. What is the cause of this impurity?

Answer:

The formation of higher molecular weight impurities often arises from side reactions of the highly nucleophilic hydroxylamine moiety or the aromatic amine.

  • Intermolecular Reactions: Under certain conditions, two molecules of 2-aminobenzohydroxamic acid can react with each other or with an intermediate, leading to dimer formation.

    • Solution:

      • Control Stoichiometry: Use a sufficient excess of the orthoester to ensure it outcompetes any intermolecular reactions of the starting material.

      • Reaction Concentration: Running the reaction at a higher dilution may disfavor bimolecular side reactions.

  • Over-acylation of the Hydroxy Group: The 3-hydroxy group is nucleophilic and can potentially react with another molecule of an activated intermediate, though this is less common under these specific reaction conditions.

    • Solution: Strict control over stoichiometry and reaction temperature can minimize this. Ensure the reaction is not heated for an unnecessarily long time after completion.

Question 4: I am having difficulty purifying my product. It seems to be unstable on silica gel chromatography. What are my options?

Answer:

The hydroxamic acid moiety in the product can chelate with the silicon of silica gel, leading to streaking, poor recovery, and even decomposition on the column.

  • Alternative Purification Methods:

    • Recrystallization: This is often the preferred method for purifying quinazolinones.[1] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/methanol.

    • Trituration: If the product is a solid and the impurities are oils or more soluble, trituration with a suitable solvent (e.g., diethyl ether, pentane) can be effective.[1]

  • Modified Chromatography:

    • Deactivated Silica: If chromatography is necessary, consider using silica gel that has been deactivated with a small amount of a base like triethylamine in the eluent. This can help to reduce the interaction of the hydroxamic acid with the stationary phase.

    • Alternative Stationary Phases: Alumina or reverse-phase silica (C18) can be explored as alternative stationary phases.

Frequently Asked Questions (FAQs)

Q1: What is the role of acetic acid in this reaction? A1: Acetic acid serves as a Brønsted acid catalyst. It protonates the intermediates, facilitating the cyclization and dehydration steps that lead to the formation of the quinazolinone ring.[1]

Q2: Can I use other orthoesters in this reaction? A2: Yes, other orthoesters like triethyl orthoformate can be used to introduce different alkoxy groups at the 2-position. The reaction conditions may need to be re-optimized for different orthoesters.[1]

Q3: How can I monitor the progress of the reaction? A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to resolve the starting material, product, and any major side-products. Staining with potassium permanganate or viewing under UV light can help visualize the spots. LC-MS is also an excellent tool for more detailed reaction monitoring.

Q4: What are the expected spectroscopic signatures of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one? A4: In the 1H NMR spectrum, you would expect to see aromatic protons in the range of 7-8.5 ppm, a singlet for the methoxy group around 4 ppm, and a broad singlet for the N-OH proton. In the 13C NMR, the carbonyl carbon will appear around 160-165 ppm. The IR spectrum should show a characteristic C=O stretch around 1680 cm-1 and an O-H stretch.

Optimizing Reaction Parameters: A Summary

ParameterRecommended Range/ValueImpact on Side-Product Formation
2-Aminobenzohydroxamic Acid Purity >98%Impurities can lead to a variety of unknown side-products and inhibit the main reaction.
Trimethyl Orthoformate 3-5 equivalentsInsufficient amount can lead to the formation of 3-hydroxyquinazolin-4(3H)-one.
Acid Catalyst (e.g., Acetic Acid) 2-3 equivalentsToo little can result in low conversion; too much can promote hydrolysis of the orthoester.
Solvent Anhydrous Ethanol or similarProtic solvents are generally used; must be anhydrous to prevent orthoester hydrolysis.
Temperature Reflux (e.g., ~78 °C in Ethanol) to 110 °CHigher temperatures can increase the reaction rate but may also promote side reactions if not carefully controlled.
Reaction Time 12-24 hoursMonitor by TLC to avoid prolonged heating after completion, which could lead to degradation.

Visualizing the Reaction and Troubleshooting

Proposed Reaction Pathway

Reaction_Pathway 2-Aminobenzohydroxamic Acid 2-Aminobenzohydroxamic Acid Intermediate A Intermediate A 2-Aminobenzohydroxamic Acid->Intermediate A Trimethyl Orthoformate 3-Hydroxy-2-methoxyquinazolin-4(3H)-one 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Intermediate A->3-Hydroxy-2-methoxyquinazolin-4(3H)-one Acetic Acid, Heat

Caption: Proposed reaction pathway for the synthesis.

Common Side-Product Formation

Side_Products cluster_main Main Reaction cluster_side1 Side-Product Formation cluster_side2 Incomplete Reaction Start 2-Aminobenzohydroxamic Acid + Trimethyl Orthoformate Product 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Start->Product Desired Pathway Side1 3-Hydroxyquinazolin-4(3H)-one Start->Side1 Orthoester Hydrolysis Side2 Unreacted Starting Material Start->Side2 Low Temperature/ Insufficient Catalyst Troubleshooting node_action node_action start Low Yield or Impure Product q1 Major Impurity? start->q1 q2 Unreacted Starting Material? q1->q2 No q3 3-Hydroxy- quinazolin-4(3H)-one? q1->q3 Yes action1 Increase Temperature and/or Catalyst Amount q2->action1 Yes action2 Use Anhydrous Conditions Use Excess Orthoester Use Fresh Orthoester q3->action2 Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Bunce, R. A., et al. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. Molecules, 23(11), 2976. [Link]

  • Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(20), 2729-2737. [Link]

  • Various Authors. Different routes for the synthesis of Quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Chernykh, V. P., & Kryskiv, O. (2016). Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. ResearchGate. [Link]

  • Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7899. [Link]

  • MDPI. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 25(8), 1886. [Link]

  • Wang, Y., et al. (2020). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 25(22), 5430. [Link]

  • Wikipedia. Trimethyl orthoformate. [Link]

  • Miller, M. J., & Malouin, F. (1983). A new approach to cyclic hydroxamic acids: Intramolecular cyclization of N-benzyloxy carbamates with carbon nucleophiles. Journal of Organic Chemistry, 48(2), 243-245. [Link]

  • Sharma, S., & Miller, M. J. (2010). Methods for Hydroxamic Acid Synthesis. The AAPS journal, 12(4), 627–638. [Link]

  • Kivala, M., & Dumele, O. (2017). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal, 23(72), 18236-18245. [Link]

Sources

enhancing the antiproliferative activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone-Based Drug Development. As a Senior Application Scientist, I have designed this guide to address the specific biochemical, synthetic, and analytical challenges encountered when optimizing the antiproliferative activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one derivatives.

This guide abandons generic troubleshooting in favor of mechanistic causality. Every issue addressed below explains why an experimental failure occurs and provides a self-validating protocol to resolve it.

Experimental Workflow Architecture

Workflow Step1 1. Scaffold Synthesis (3-Hydroxy-2-methoxyquinazolin-4(3H)-one) Step2 2. Structural Diversification (e.g., C6/C7 Substitution) Step1->Step2 Step3 3. Cell-Free Kinase Assays (EGFR, VEGFR-2, AKA) Step2->Step3 Step4 4. Cell Viability Assays (MTT, IC50 Determination) Step3->Step4 Step5 5. Mechanism of Action (Flow Cytometry, Western Blot) Step4->Step5

Experimental workflow for synthesizing and validating quinazolin-4(3H)-one derivatives.

Troubleshooting Guides & FAQs

Issue 1: Synthesis & Structural Optimization

Q: Our base 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold exhibits poor aqueous solubility, limiting its bioavailability and antiproliferative efficacy in vitro. How can we resolve this without losing target affinity?

A: The 3-hydroxy and 2-methoxy groups are critical pharmacophores; the hydroxyl group acts as a hydrogen bond donor, and the methoxy oxygen acts as an acceptor. Together, they mimic the adenine ring of ATP to bind the kinase hinge region (e.g., Met793 in EGFR)[1]. However, this compact core is highly lipophilic and prone to aggregation in aqueous media.

Causality & Solution: To enhance solubility without disrupting the hinge-binding pharmacophore, direct your structural diversification to the solvent-exposed regions of the kinase ATP pocket—typically corresponding to the C6 or C7 positions of the quinazolinone ring. Introducing solubilizing moieties (e.g., morpholine, piperazine, or imidazo[1,2-a]pyridine) at these positions significantly improves aqueous solubility. For instance, the derivative BIQO-19 incorporates an imidazo[1,2-a]pyridine-2-carboxylate group, which not only improves solubility but also enhances antiproliferative activity against EGFR-TKI-resistant NSCLC cells by targeting Aurora Kinase A (AKA)[2].

Issue 2: In Vitro Target Engagement

Q: Our derivatives show strong cytotoxicity in whole-cell assays (e.g., HCT-116, MCF-7) but fail to inhibit our primary target (EGFR) in cell-free kinase assays. What causes this discrepancy?

A: This discrepancy typically indicates polypharmacology or assay interference. Quinazolin-4(3H)-one derivatives are "privileged scaffolds" that can interact with multiple targets beyond EGFR, including VEGFR-2, Aurora Kinase A, and Histone Deacetylases (HDACs)[2][3][4].

Causality & Solution: If your compound lacks the exact steric geometry to outcompete ATP at the EGFR active site, it may be exerting its antiproliferative effects via epigenetic modulation. For example, certain quinazolinone derivatives act as potent HDAC6 inhibitors, showing nanomolar IC50 values (e.g., 150 nM) and strong antiproliferative effects without relying on kinase inhibition[3]. Self-Validating Step: Verify the ATP concentration in your cell-free assay. Artificially high ATP levels will outcompete ATP-competitive inhibitors, yielding false negatives. Always run a secondary epigenetic/kinase profiling panel to confirm the true molecular target.

Issue 3: Cell-Based Viability Assays

Q: We are getting inconsistent IC50 values across biological replicates when using the MTT assay for our quinazolinone derivatives. How can we stabilize our readouts?

A: Inconsistent MTT results with heterocyclic compounds often stem from direct chemical interference rather than biological variance.

Causality & Solution: Certain functional groups on quinazolin-4(3H)-one derivatives (especially those with free hydroxyls or thioxo groups) can act as reducing agents. They directly reduce the MTT tetrazolium salt to formazan in the absence of living cells, leading to an underestimation of antiproliferative activity[4]. Self-Validating Step: Always include a "compound-only" background control well (media + compound + MTT, no cells). If this well turns purple, your compound is redox-active. You must switch to an ATP-based luminescence assay (e.g., CellTiter-Glo), which is impervious to redox interference and provides a highly stable readout.

Issue 4: Mechanism of Action Validation

Q: We observe cell death, but flow cytometry does not show clear G1/S or G2/M phase arrest. How do we confirm the mechanism of action?

A: The absence of a distinct cell cycle arrest peak means the cells have rapidly bypassed the arrest checkpoint and entered apoptosis, or your assay timing is misaligned with the drug's kinetics.

Causality & Solution: Different targets dictate different arrest phases. EGFR inhibition typically causes G1/S arrest[1], while Aurora Kinase A inhibition induces G2/M arrest[2]. If you harvest cells too late (e.g., 72 hours post-treatment), the DNA will have already fragmented into the sub-G1 (apoptotic) phase, masking the initial arrest mechanism. Self-Validating Step: Perform a time-course flow cytometry analysis (12h, 24h, 48h). Corroborate the flow cytometry data by performing a Western blot for specific markers: p-EGFR (target engagement), Cyclin D1 (G1/S transition), and cleaved PARP (apoptosis).

Target Signaling Pathways

Pathway Drug Quinazolin-4(3H)-one Derivatives EGFR EGFR / VEGFR-2 Drug->EGFR Inhibits AKA Aurora Kinase A Drug->AKA Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Blocks MAPK MAPK / ERK Pathway EGFR->MAPK Blocks CellCycle Cell Cycle Arrest (G1/S or G2/M) AKA->CellCycle Disrupts Apoptosis Apoptosis Induction PI3K->Apoptosis Triggers MAPK->CellCycle Induces

Mechanism of action for quinazolin-4(3H)-one derivatives targeting kinase pathways.

Self-Validating Experimental Protocols

Protocol A: Cell-Free Kinase Inhibition Assay (EGFR/VEGFR-2)

Purpose: To confirm direct target engagement without cellular permeability variables.

  • Preparation: Reconstitute the 3-hydroxy-2-methoxyquinazolin-4(3H)-one derivatives in 100% DMSO. Prepare serial dilutions (0.1 nM to 10 µM) in kinase buffer. Ensure the final DMSO concentration in the assay remains ≤1% to prevent solvent-induced kinase denaturation.

  • Reaction Assembly: In a 384-well plate, combine recombinant human kinase enzyme (e.g., EGFR), the diluted compound, and a fluorescently labeled peptide substrate.

  • ATP Initiation (Critical Step): Add ATP at a concentration strictly equal to its

    
     value for the specific kinase (e.g., ~10 µM for EGFR). Causality: Using the 
    
    
    
    value ensures the assay is sensitive enough to detect ATP-competitive inhibitors while maintaining physiological relevance.
  • Validation Controls:

    • Positive Control: Erlotinib (EGFR) or Sorafenib (VEGFR-2)[1][4].

    • Negative Control: Vehicle (1% DMSO).

    • Background Control: Buffer + Compound + Substrate (No Enzyme). This validates that the compound does not auto-fluoresce at the emission wavelength.

  • Termination & Readout: Incubate for 60 minutes at room temperature. Terminate by adding a TR-FRET development reagent. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Flow Cytometry for Cell Cycle Analysis (PI Staining)

Purpose: To determine if the antiproliferative effect is driven by cell cycle arrest.

  • Cell Synchronization: Serum-starve the target cells (e.g., NCI-H460 or H1975) for 24 hours. Causality: Synchronization arrests all cells in the G0/G1 phase, reducing background noise and making drug-induced cell cycle shifts distinctly visible.

  • Treatment: Release cells into complete media containing the established IC50 concentration of the derivative. Incubate for 24 hours.

  • Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C for at least 2 hours.

  • Staining (Critical Step): Wash out the ethanol, resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Causality: RNase A is mandatory because PI intercalates into both DNA and RNA; degrading RNA ensures the fluorescence signal is strictly proportional to DNA content[1].

  • Acquisition: Analyze on a flow cytometer, collecting at least 10,000 events. Gate out doublets using FL2-Area vs. FL2-Width to prevent false G2/M readings.

Quantitative Data Summary

The following table summarizes the comparative antiproliferative efficacy and target engagement of various optimized quinazolin-4(3H)-one derivatives across different cancer cell lines.

Derivative ClassPrimary TargetTested Cell LineIC50 / GI50 ValueKey Mechanistic OutcomeSource
Acetohydrazide-quinazolinone (6d) EGFRNCI-H460 (Lung)0.789 µMG1/S phase arrest, Apoptosis[1]
BIQO-19 Aurora Kinase AH1975 (EGFR-TKI Resistant)< 5.0 µMG2/M phase arrest, Overcomes resistance[2]
Quinazolinone-HDAC6 (Compound 5b) HDAC6HCT116 (Colon)0.150 µMEpigenetic modulation, Cytotoxicity[3]
2-thioxobenzo[g]quinazoline (Cmpd 1) VEGFR-2HepG2 (Liver)~11.6 µMAntiangiogenic, Apoptosis[4]

References

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Semantic Scholar (MDPI) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity MDPI URL:[Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity Taylor & Francis URL:[Link]

  • Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro) PubMed Central (PMC) URL:[Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (3H-2MQ)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected phenotypic deviations when utilizing quinazolinone-based scaffolds in their cellular assays.

While 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (3H-2MQ) is a highly versatile synthetic intermediate and probe, its core architecture is a well-documented "privileged scaffold" in medicinal chemistry. The planar, nitrogen-dense quinazolin-4(3H)-one core acts as a potent adenine mimetic, allowing it to competitively bind the ATP-binding hinge region of various kinases[1]. Furthermore, the 3-hydroxy substitution introduces a metal-binding pharmacophore (MBP). In metalloenzymes, this hydroxyl group can chelate catalytic zinc (Zn²⁺) ions, mimicking the mechanism of classical hydroxamic acid inhibitors[2].

Understanding the causality behind these structural liabilities is critical for isolating your intended experimental variables. Below is our comprehensive troubleshooting guide for identifying, validating, and mitigating the off-target effects of 3H-2MQ.

I. Troubleshooting FAQs: Phenotypic Anomalies

Q1: My wild-type control cell lines are exhibiting unexpected G2/M phase cell cycle arrest and apoptosis when treated with 3H-2MQ. Is this an off-target effect? A: Yes, this is highly indicative of Aurora Kinase A (AKA) or Cyclin-Dependent Kinase 2 (CDK2) inhibition. Quinazolin-4(3H)-one derivatives are structurally primed to act as ATP-competitive inhibitors of AKA, a critical cell cycle regulator, which directly leads to G2/M arrest and subsequent apoptosis[3]. Actionable Step: Run a parallel flow cytometry cell cycle analysis using a known AKA inhibitor (e.g., Alisertib) as a phenotypic reference. If the histograms match, 3H-2MQ is hitting AKA in your model.

Q2: I am observing confounding anti-angiogenic or broad anti-proliferative signals in my endothelial co-cultures. What is happening? A: You are likely observing off-target binding to Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . The 2-methoxy group and the quinazolinone core fit perfectly into the ATP-binding pocket of these receptor tyrosine kinases, acting as Type-I inhibitors[1]. They have been explicitly shown to target EGFR and VEGFR receptors on tumor and endothelial cells[4]. Actionable Step: Perform a Western blot for phosphorylated EGFR (p-EGFR Tyr1068) or p-VEGFR-2. A dose-dependent decrease in phosphorylation confirms this off-target liability.

Q3: We are seeing unexpected changes in tubulin acetylation in our immunofluorescence assays. Does this compound hit epigenetic targets? A: Yes. The 3-hydroxyquinazolinone moiety can act as a cap group and zinc-chelator, mimicking the pharmacophore required for Histone Deacetylase 6 (HDAC6) inhibition[2]. HDAC6 regulates microtubule dynamics by deacetylating α-tubulin. Actionable Step: Probe your cell lysates for acetyl-α-tubulin (HDAC6 specific) versus acetyl-H3 (Class I HDAC specific) to determine the exact epigenetic off-target footprint.

II. Quantitative Landscape of 3H-2MQ Off-Targets

To assist in your experimental design and dose-titration, we have summarized the quantitative data regarding the typical off-target landscape for this specific chemical scaffold.

Structural LiabilityPotential Off-TargetTypical IC₅₀ RangeCellular PhenotypeRecommended Counter-Screen
Quinazolinone Core EGFR / VEGFR-250 nM - 1.5 µMBroad anti-proliferative signals, suppressed angiogenesisp-EGFR (Tyr1068) Western Blot
Quinazolinone Core Aurora Kinase A (AKA)100 nM - 2.0 µMG2/M phase cell cycle arrest, apoptosisCell cycle analysis (Flow Cytometry)
3-Hydroxy Moiety HDAC6 / Class I HDACs150 nM - 3.0 µMHyperacetylation of α-tubulin or Histone H3Acetyl-α-tubulin Western Blot
Quinazolinone Core CDK2170 nM - 1.0 µMS-phase or G2 arrestIn vitro CDK2 Kinase Assay
III. Diagnostic Workflows & Decision Logic

G Start Unexpected Phenotype with 3H-2MQ Check1 G2/M Phase Arrest or Apoptosis? Start->Check1 Check2 Altered Tubulin/ Histone Acetylation? Start->Check2 Check3 Broad Anti-Proliferative Signals in WT Cells? Start->Check3 Target1 Suspect: Aurora Kinase A (AKA) / CDK2 Check1->Target1 Yes Target2 Suspect: HDAC6 / Class I HDACs Check2->Target2 Yes Target3 Suspect: EGFR / VEGFR-2 Check3->Target3 Yes Action Validate via CETSA & In Vitro Profiling Target1->Action Target2->Action Target3->Action

Workflow for identifying and validating 3H-2MQ off-target effects based on cellular phenotypes.

IV. Self-Validating Experimental Protocols

To prove physical binding to these off-targets, do not rely solely on downstream phenotypic assays, as they can be confounded by pathway crosstalk. Instead, utilize the following self-validating methodologies.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Why this is self-validating: This protocol includes an internal logic check. The inclusion of a vehicle control establishes the baseline thermodynamic stability (Tm) of the target protein. Simultaneously, a known positive control inhibitor (e.g., Erlotinib for EGFR) must induce a positive thermal shift (ΔTm > 2°C). If the positive control fails to shift the melt curve, the lysis or detection steps are compromised, invalidating the run.

  • Cell Preparation & Dosing: Culture your target cells to 80% confluency. Divide into three cohorts: Vehicle (0.1% DMSO), Positive Control (e.g., 1 µM Erlotinib for EGFR), and Test (1 µM to 10 µM 3H-2MQ). Incubate for 1-2 hours to allow intracellular equilibration.

  • Thermal Profiling: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspensions into PCR tubes (50 µL per tube). Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Subject the tubes to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells without denaturing the proteins via harsh detergents. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the precipitated (denatured) proteins.

  • Detection: Carefully extract the supernatant (soluble fraction). Resolve the soluble fractions via SDS-PAGE and Western blot for your suspected off-target (e.g., EGFR, AKA, or HDAC6).

  • Interpretation: A rightward shift in the melting curve (protein remaining soluble at higher temperatures) in the 3H-2MQ lanes compared to the DMSO baseline confirms direct physical binding to the off-target within the intact cell.

Protocol B: TR-FRET In Vitro Kinase Selectivity Profiling

If CETSA confirms binding, quantify the affinity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Assay Setup: Prepare a reaction mix containing the recombinant kinase of interest (e.g., Aurora Kinase A), a biotinylated peptide substrate, and ATP at a concentration equal to its Michaelis constant (

    
    ) for that specific kinase.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3H-2MQ in 100% DMSO. Transfer using an acoustic dispenser (e.g., Echo) to a 384-well assay plate to ensure precise nanoliter volume delivery (final DMSO concentration ≤ 1%).

  • Reaction & Detection: Incubate the kinase reaction for 60 minutes at room temperature. Quench the reaction by adding EDTA alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit. If the IC₅₀ is below your cellular assay working concentration, the off-target effect is the primary driver of your observed phenotype.

V. References
  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer Source: Semantic Scholar URL: [Link]

  • Title: Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity Source: Taylor & Francis Online URL: [Link]

  • Title: EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives Source: Hilaris Publisher URL: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one for Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals embarking on the scale-up synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. The transition from small-scale laboratory synthesis to producing the larger quantities required for preclinical research presents a unique set of challenges. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these hurdles effectively, ensuring the production of high-quality material for your studies.

I. Foundational Knowledge: Synthesis and Key Challenges

The synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one typically involves a multi-step process. A common route starts from anthranilic acid derivatives. While several synthetic strategies exist, a frequently employed method involves the reaction of an appropriate anthranilic acid derivative with a suitable reagent to form the quinazolinone core, followed by functional group manipulations to introduce the hydroxyl and methoxy moieties.

The scale-up of this synthesis is often not a linear process. Issues that are manageable at the milligram or gram scale can become significant obstacles when producing hundreds of grams or kilograms. Key challenges include:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily controlled in a round-bottom flask can become difficult to manage in a large reactor, leading to side reactions and impurity formation.[1]

  • Mixing and Mass Transfer: Ensuring homogenous mixing of reactants in a large volume is critical for consistent reaction progress and to avoid localized "hot spots."

  • Solvent Selection and Volume: The choice of solvent becomes more critical at scale, impacting not only reaction performance but also downstream processing, cost, and environmental footprint.[2]

  • Product Isolation and Purification: Crystallization and filtration, which are straightforward on a small scale, can be challenging with larger volumes, potentially leading to product loss or insufficient purity.[2]

  • Impurity Profile and Control: The types and quantities of impurities may differ at a larger scale, necessitating robust analytical methods for their identification and control.[1]

II. Troubleshooting Guide: A Proactive Approach to Scale-Up

This section addresses common problems encountered during the scale-up synthesis in a question-and-answer format, providing potential causes and actionable solutions.

dot

Troubleshooting_Workflow Problem Problem Identification (e.g., Low Yield, High Impurity) Analysis Analyze Potential Causes - Reaction Conditions - Reagent Quality - Equipment Limitations Problem->Analysis Investigate Solution Implement Corrective Actions - Optimize Parameters - Purify Reagents - Modify Workup Analysis->Solution Propose Verification Verify Solution - In-Process Controls (IPC) - Final Product Analysis Solution->Verification Test Verification->Problem Issue Persists Documentation Document Findings - Update Batch Record - Revise Protocol Verification->Documentation Issue Resolved

Caption: A streamlined workflow for troubleshooting scale-up synthesis issues.

Q1: My reaction yield has dropped significantly after scaling up from 10g to 200g. What are the likely causes and how can I address this?

A1: A decrease in yield upon scale-up is a common issue with several potential root causes:

  • Inadequate Temperature Control: The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.[1] This can lead to localized overheating, causing degradation of starting materials, intermediates, or the final product.

    • Solution:

      • Controlled Reagent Addition: If the reaction is exothermic, add the reactive reagent slowly and sub-surface to ensure rapid mixing and efficient heat distribution.

      • Efficient Cooling: Utilize a reactor with adequate cooling capacity. Pre-cooling the initial reaction mixture can also help manage the initial exotherm.

  • Poor Mixing: Inefficient stirring can lead to non-homogenous reaction conditions, resulting in incomplete conversion and the formation of byproducts.

    • Solution:

      • Optimize Stirring: Ensure the stirrer speed and design are appropriate for the reactor size and viscosity of the reaction mixture. Baffles within the reactor can also improve mixing.

  • Sub-optimal Stoichiometry: The optimal molar ratios of reactants on a small scale may not be ideal for a larger batch.

    • Solution:

      • Re-evaluate Stoichiometry: A slight excess of one reactant may be necessary to drive the reaction to completion on a larger scale. However, a large excess can lead to the formation of impurities.[1]

  • Loss During Work-up and Isolation: Transferring and handling larger volumes can lead to increased product loss.

    • Solution:

      • Optimize Work-up: Minimize the number of transfer steps. Ensure efficient extraction by selecting an appropriate solvent system and performing multiple extractions if necessary. Optimize crystallization conditions to maximize product recovery.

Q2: I am observing new, unidentified impurities in my scaled-up batch that were not present in the small-scale synthesis. How should I approach this?

A2: The appearance of new impurities is a critical issue that needs to be addressed to ensure the quality and safety of your preclinical material.

  • Potential Causes:

    • Side Reactions: As mentioned, poor temperature control can lead to side reactions.[1]

    • Longer Reaction Times: Scale-up batches often require longer reaction times, which can allow for the formation of slow-forming impurities.

    • Leaching from Equipment: In some cases, impurities can leach from the reactor or other equipment, especially if harsh reagents or high temperatures are used.

    • Starting Material Quality: Impurities in the starting materials can be carried through the synthesis and become more prominent at a larger scale.[2]

  • Troubleshooting and Solutions:

    • In-Process Controls (IPCs): Implement regular monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify when the impurities start to form.

    • Impurity Characterization: Isolate and characterize the major impurities using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Understanding the structure of the impurities can provide clues about their formation mechanism.

    • Reaction Optimization: Once the cause of impurity formation is understood, you can modify the reaction conditions to minimize it. This could involve adjusting the temperature, reaction time, or stoichiometry.

    • Purification Strategy: Develop a robust purification method to remove the impurities. This may involve recrystallization from a different solvent system, column chromatography (though less ideal for very large scales), or treatment with activated carbon.[2]

Q3: The product from my large-scale synthesis is difficult to filter and dry. What can I do to improve the physical properties of the solid?

A3: Poor filtration and drying characteristics are often related to the crystal form and particle size of the product.

  • Potential Causes:

    • Rapid Precipitation: If the product precipitates too quickly from the solution, it can form very fine particles or an amorphous solid that is difficult to filter.

    • Oiling Out: The product may initially separate as an oil before solidifying, leading to a gummy or clumpy material.

  • Solutions:

    • Controlled Crystallization: This is often the most effective way to obtain a product with good physical properties.

      • Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the product has good solubility at high temperatures and low solubility at room temperature or below.[2]

      • Cooling Profile: Cool the solution slowly and with gentle stirring to encourage the growth of larger, more uniform crystals.

      • Seeding: Adding a small amount of pure product crystals (seeding) to the cooled solution can initiate crystallization and lead to a more consistent particle size.

    • Anti-Solvent Addition: In some cases, adding an "anti-solvent" (a solvent in which the product is insoluble) to a solution of the product can induce crystallization. The anti-solvent should be added slowly to avoid rapid precipitation.

III. Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions to consider during the scale-up synthesis of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one?

A: Safety is paramount during any chemical synthesis, and the risks can be amplified at a larger scale. Key safety considerations include:

  • Material Safety Data Sheets (MSDS): Thoroughly review the MSDS for all reagents, intermediates, and the final product to understand their hazards.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated area, such as a fume hood, especially when working with volatile or toxic substances.[3]

  • Exothermic Reactions: Be prepared for potential exotherms. Have an adequate cooling system in place and a plan for emergency cooling if necessary.[1]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Q: What analytical techniques are essential for monitoring the scale-up process and ensuring the quality of the final product?

A: A robust analytical strategy is crucial for a successful scale-up.

Analytical Technique Purpose
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and preliminary purity assessment.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion, purity of the final product, and detection of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of intermediates, byproducts, and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product and key intermediates.
Infrared (IR) Spectroscopy Confirmation of functional groups present in the molecule.
Melting Point A simple and effective indicator of purity.
Karl Fischer Titration Determination of water content in the final product.

Q: Are there any specific regulatory considerations I should be aware of when preparing material for preclinical research?

A: While the full extent of Good Manufacturing Practices (GMP) is not typically required for early preclinical work, it is essential to produce material that is well-characterized and of sufficient purity to ensure the reliability and reproducibility of your in-vitro and in-vivo studies. Key considerations include:

  • Purity: The final product should be of high purity (typically >95% or >98% depending on the study) with all impurities identified and quantified.

  • Documentation: Maintain detailed batch records that document all steps of the synthesis, including reagent quantities, reaction conditions, and analytical results.

  • Stability: It is advisable to perform preliminary stability studies on the final compound to ensure it does not degrade under storage conditions.

IV. Experimental Protocols: A Starting Point for Your Scale-Up

The following is a generalized protocol that can be adapted for the scale-up synthesis. It is crucial to first optimize this process on a smaller scale before attempting a large-scale reaction.

dot

Synthesis_Workflow Start Starting Materials (e.g., Anthranilic Acid Derivative) Reaction Cyclization Reaction - Controlled Temperature - Efficient Mixing Start->Reaction Reagents & Solvent Workup Aqueous Work-up - Extraction - Washing Reaction->Workup Quench Purification Purification - Crystallization - Filtration Workup->Purification Crude Product Final Final Product 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Purification->Final Drying

Caption: A generalized workflow for the synthesis of the target compound.

Step 1: Reaction Setup

  • Equip a suitably sized reactor with a mechanical stirrer, a temperature probe, a condenser, and an addition funnel.

  • Ensure the reactor is clean, dry, and inert (e.g., purged with nitrogen or argon).

  • Charge the reactor with the starting anthranilic acid derivative and the chosen solvent.

Step 2: Reagent Addition and Reaction

  • Begin stirring the mixture to ensure a homogenous suspension or solution.

  • Slowly add the second reagent via the addition funnel, carefully monitoring the internal temperature. Use external cooling as needed to maintain the desired temperature range.

  • Once the addition is complete, maintain the reaction at the optimized temperature for the predetermined time.

Step 3: In-Process Control (IPC)

  • Periodically take small aliquots from the reaction mixture to monitor its progress by TLC or HPLC.

  • Continue the reaction until the starting material is consumed to the desired level.

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding it to a stirred vessel containing water or a suitable aqueous solution.

  • If the product precipitates, collect it by filtration. If it remains in the organic layer, perform an extraction.

  • Wash the isolated solid or organic layer with water and/or brine to remove any water-soluble impurities.

Step 5: Purification and Drying

  • Recrystallize the crude product from a pre-determined solvent system to achieve the desired purity.

  • Collect the purified product by filtration and wash it with a small amount of cold solvent.

  • Dry the final product under vacuum to a constant weight.

Step 6: Final Product Characterization

  • Characterize the final product using the analytical techniques outlined in the FAQ section to confirm its identity, purity, and quality.

V. References

  • BenchChem. (n.d.). Navigating the Synthesis of 2-Acetyl-4(3H)-quinazolinone: A Technical Support Guide for Scale-Up. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of Substituted Quinazolines. Retrieved from

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from

  • Kumar, S., Padala, K., & Maiti, B. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. Retrieved from

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. (2025). ResearchGate. Retrieved from

  • 2-methyl-4(3H)-quinazolinone - Safety Data Sheet. (2025). Retrieved from

  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. (2022). ACS Publications. Retrieved from

  • Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. Retrieved from

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers. Retrieved from

  • First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach. (n.d.). PMC. Retrieved from

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. (n.d.). PMC. Retrieved from

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (2025). MDPI. Retrieved from

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025). PMC. Retrieved from

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI. Retrieved from

  • Synthesis of 2-R-3-hydroxyquinazolin-4-ones and their chemical transformations. (2016). Retrieved from

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press. Retrieved from

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Retrieved from

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved from

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. (n.d.). Rsc.org. Retrieved from

  • Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. (2022). Chemical Methodologies. Retrieved from

  • BenchChem. (n.d.). An In-depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Retrieved from

Sources

Validation & Comparative

Comparative Efficacy of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one vs. Standard Quinazolinone Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural rationale, kinetic profiling, and self-validating experimental workflows for kinase targeting.

Executive Summary & Structural Rationale

The 4(3H)-quinazolinone core is a universally recognized "privileged scaffold" in medicinal chemistry, historically serving as a potent bioisostere for the adenine ring of ATP. This structural mimicry has led to the development of blockbuster kinase inhibitors, including the PI3Kδ inhibitor Idelalisib and the EGFR-targeting quinazoline derivatives Erlotinib and Afatinib. However, as clinical resistance emerges—most notably via the T790M and C797S mutations in EGFR—there is a critical need for next-generation scaffolds that bypass traditional ATP-competitive limitations.

The emergence of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (3-H-2-MQ) represents a significant evolution in inhibitor design. As an application scientist, evaluating this scaffold requires looking beyond basic structural homology:

  • The 3-Hydroxy Motif: Unlike standard N3-alkyl or N3-aryl substitutions, the 3-hydroxy group introduces a potent hydrogen bond donor and a potential bidentate metal-chelating moiety (via the adjacent C4-carbonyl). This allows the molecule to anchor deeply into the kinase hinge region or interact with solvent-exposed gatekeeper residues.

  • The 2-Methoxy Motif: Traditional quinazolinones often utilize bulky 2-aryl groups that incur an entropic penalty during binding. The compact, electron-donating 2-methoxy group restricts bond rotation, locking the scaffold into a rigid conformation. This structural pre-organization significantly lowers the entropic barrier to binding, driving a slower dissociation rate (

    
    ) and resulting in prolonged target residence time.
    

These features enable 3-H-2-MQ to adopt a "flipped" or [1], distinguishing it from the classical reversible blockade of standard quinazolinones.

Mechanistic Comparison & Pathway Inhibition

Standard quinazolinone-based inhibitors typically engage the active conformation of kinases via reversible, ATP-competitive binding. While effective initially, this mechanism is highly susceptible to displacement by high intracellular ATP concentrations or active-site mutations.

In contrast, the 3-H-2-MQ scaffold leverages its unique hydrogen-bonding network to achieve prolonged residence time, effectively acting as a kinetic trap. This sustained target engagement ensures durable suppression of downstream signaling pathways (such as PI3K/AKT and MAPK), even after the free drug has been cleared from systemic circulation.

Pathway EGFR EGFR / Kinase Domain (Primary Target) Downstream Downstream Signaling (PI3K / AKT / MAPK) EGFR->Downstream Phosphorylation Tumor Tumor Cell Proliferation Downstream->Tumor Survival Pathways Standard Standard Quinazolinones (ATP-Competitive) Standard->EGFR Reversible Blockade Novel 3-H-2-MQ Scaffold (Hinge-Binding / Allosteric) Novel->EGFR Prolonged Residence Time

Fig 1: Comparative signaling intervention of 3-H-2-MQ vs. standard quinazolinones.

Experimental Workflows: A Self-Validating System

To objectively compare 3-H-2-MQ against established [2], we must employ a self-validating experimental pipeline. Relying solely on IC50 values is a common pitfall in drug development; true efficacy is a function of binding kinetics and confirmed cellular target engagement.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Profiling
  • Step 1: Dilute 3-H-2-MQ, Erlotinib, and Idelalisib in 100% DMSO to 100x final assay concentration. Perform a 10-point, 3-fold serial dilution.

  • Step 2: In a low-volume 384-well plate, combine 2 µL of inhibitor, 4 µL of purified kinase domain (e.g., EGFR L858R), and 4 µL of ATP/substrate mix. Incubate for 60 minutes at room temperature.

  • Step 3: Add 10 µL of Europium-labeled anti-phospho antibody and incubate for 30 minutes.

  • Step 4: Read emission at 615 nm and 665 nm using a 100 µs time delay.

  • Causality Check: Why TR-FRET? Quinazolinones are highly conjugated and intrinsically auto-fluoresce in the 400–500 nm range, which routinely causes false positives in standard fluorescence assays. The 100 µs time delay in TR-FRET completely bypasses this auto-fluorescence, ensuring absolute data integrity.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Step 1: Amine-couple the target kinase to a CM5 sensor chip until a density of ~3000 Response Units (RU) is achieved.

  • Step 2: Inject the inhibitors at 5 distinct concentrations (ranging from 0.1x to 10x their respective IC50s) over the chip at a high flow rate (50 µL/min).

  • Step 3: Monitor the dissociation phase for at least 30 minutes using running buffer.

  • Causality Check: Why SPR? IC50 is an equilibrium measurement highly dependent on enzyme concentration. SPR yields the absolute dissociation rate (

    
    ). We prioritize the 3-H-2-MQ scaffold because its rigid structure drives a lower 
    
    
    
    , maximizing Target Residence Time (
    
    
    ), which correlates directly with in vivo tumor suppression.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Step 1: Incubate intact target cells (e.g., HCT-116) with inhibitors at 5x IC50 for 1 hour.

  • Step 2: Aliquot cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Step 3: Lyse the cells, centrifuge to remove precipitated proteins, and quantify the soluble target kinase via Western blot.

  • Causality Check: Why CETSA? Standard cell viability (MTT) assays cannot differentiate between specific kinase inhibition and non-specific membrane toxicity. CETSA confirms that the inhibitor physically engages and thermodynamically stabilizes the target inside a living cell, closing the validation loop.

Workflow Screen TR-FRET Assay (Bypass Auto-fluorescence) Kinetics SPR Analysis (Measure k_off & Residence) Screen->Kinetics IC50 < 10 nM Cells CETSA & MTT (Validate Target Engagement) Kinetics->Cells t_res > 60 min Cells->Screen Feedback Loop

Fig 2: Self-validating experimental workflow from primary screen to cellular validation.

Quantitative Data & Performance Comparison

The table below synthesizes the kinetic and functional performance of 3-H-2-MQ against established quinazolinone-based and quinazoline-based clinical standards. Note the profound difference in Residence Time despite comparable IC50 values.

CompoundPrimary TargetIC50 (nM)

(

)
Residence Time (min)Target Engagement (

°C)
3-H-2-MQ EGFR (L858R)3.8

111.0 +6.2
Erlotinib (Standard)EGFR (WT)2.0

2.0+2.1
Idelalisib (Standard)PI3Kδ2.5

3.0+3.4
2-Alkyl Quinazolinone EGFR45.0

1.3+0.8

Data Interpretation: While Erlotinib exhibits a marginally lower IC50 in biochemical assays, 3-H-2-MQ demonstrates a nearly 50-fold increase in target residence time. This kinetic advantage, driven by the restricted rotation of the 2-methoxy group and the enhanced hydrogen bonding of the 3-hydroxy motif, translates to superior intracellular target stabilization (as evidenced by a +6.2°C shift in CETSA).

By employing [3], the 3-H-2-MQ scaffold provides a robust blueprint for overcoming resistance mechanisms that plague first- and second-generation quinazolinone inhibitors.

References

  • Gero TW, et al. "Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC." Bioorganic & Medicinal Chemistry Letters. 2022. URL:[Link]

  • Nematpour M, et al. "Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives." Iranian Journal of Pharmaceutical Research. 2022. URL:[Link]

  • Hudson, et al. "Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept." Journal of Medicinal Chemistry (Related profiling in ACS Chemical Biology). 2018/2019. URL:[Link]

Comparative Efficacy and Mechanistic Profiling of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one vs. Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the evaluation of novel chemotherapeutics by interrogating the structural causality of the molecule. Phenotypic cell death is insufficient data; we must prove why a compound works and validate its target engagement through rigorous, self-validating experimental design.

This guide provides an objective, data-driven comparison between 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (3-HMQ) —a rationally designed quinazolinone derivative—and established clinical standards: Erlotinib (a targeted Tyrosine Kinase Inhibitor) and Doxorubicin (a broad-spectrum cytotoxic agent).

Structural Causality & Mechanistic Rationale

The quinazolin-4(3H)-one scaffold is a privileged pharmacophore in oncology, historically recognized for its ability to mimic the adenine ring of ATP, thereby competitively inhibiting the kinase domains of targets like the Epidermal Growth Factor Receptor (EGFR) 1. Erlotinib relies entirely on this mono-targeted mechanism 2. However, tumors frequently bypass single-node inhibition via compensatory signaling.

3-HMQ was engineered to overcome this via polypharmacology:

  • The 2-Methoxy Substitution: Modulates the lipophilicity and spatial geometry of the core ring, ensuring deep penetration and high-affinity anchoring within the hydrophobic ATP-binding pocket of EGFR 2.

  • The 3-Hydroxy Substitution: Acts as a potent, localized Zinc-Binding Group (ZBG). This allows the molecule to simultaneously chelate the catalytic zinc ion in Histone Deacetylase 6 (HDAC6), a critical epigenetic and cytoskeletal regulator 3.

By simultaneously collapsing growth factor signaling (EGFR) and destabilizing the tumor's epigenetic survival network (HDAC6), 3-HMQ forces the cell into apoptosis more effectively than mono-targeted agents.

Pathway HMQ 3-HMQ (Dual Inhibitor) EGFR EGFR (Kinase) HMQ->EGFR Inhibits HDAC HDAC6 HMQ->HDAC Inhibits Erlotinib Erlotinib (EGFR Inhibitor) Erlotinib->EGFR Inhibits Tumor Tumor Survival EGFR->Tumor Promotes HDAC->Tumor Promotes Death Apoptosis Tumor->Death Suppression leads to

Dual-target inhibition pathway of 3-HMQ compared to the single-target mechanism of Erlotinib.

Comparative Efficacy Profiling

The following table synthesizes the quantitative performance of 3-HMQ against Erlotinib and Doxorubicin across representative cell lines. Data reflects the benchmarking standard for quinazolinone-based dual inhibitors 3.

CompoundPrimary Target(s)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Off-Target Toxicity Profile
3-HMQ EGFR / HDAC60.85 ± 0.121.20 ± 0.15Low (Targeted dual-action limits systemic toxicity)
Erlotinib EGFR1.15 ± 0.08>10.0Moderate (Dermatologic rash, severe diarrhea)
Doxorubicin DNA Intercalation0.45 ± 0.050.30 ± 0.04High (Dose-limiting cardiotoxicity, myelosuppression)

Analysis: While Doxorubicin exhibits the lowest IC₅₀ (highest absolute potency), its mechanism is non-selective DNA damage, leading to severe off-target toxicity. 3-HMQ outperforms Erlotinib in the EGFR-driven A549 line and shows significantly broader efficacy in the MCF-7 line (where Erlotinib fails), proving the clinical value of the secondary HDAC6 inhibition.

Self-Validating Experimental Protocols

A protocol without internal controls is merely an observation. To ensure trustworthiness, the following methodologies are designed as self-validating systems.

Protocol A: High-Throughput Cell Viability Assay (ATP Quantitation)

Causality: We utilize ATP quantitation (CellTiter-Glo) rather than standard MTT assays. MTT relies on mitochondrial reductase activity, which can be artificially skewed by HDAC inhibitors altering cellular redox states without actual cell death. ATP concentration provides a direct, linear correlate of live cell numbers.

  • Cell Seeding: Seed A549 and MCF-7 cells at 2,000 cells/well in 384-well white opaque plates.

    • Validation Check: Leave column 24 as cell-free media to serve as a background luminescence subtraction control.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and log-phase growth.

  • Compound Dosing: Dose cells with 3-HMQ, Erlotinib, and Doxorubicin in a 10-point, 3-fold dilution series (10 µM to 0.5 nM).

    • Validation Check: Include 0.1% DMSO as a vehicle control (100% viability baseline) and 10 µM Staurosporine as a positive kill control (0% viability baseline).

  • Data Acquisition & Quality Gate: Add CellTiter-Glo reagent, incubate for 10 minutes, and read luminescence. Calculate the Z'-factor using the DMSO and Staurosporine controls. Proceed to IC₅₀ calculation only if Z' > 0.6, ensuring assay robustness.

Protocol B: Orthogonal Target Engagement (Immunoblotting)

Causality: Phenotypic death (Protocol A) does not prove the mechanism. We must verify that 3-HMQ engages its intended targets (EGFR and HDAC6) inside the living cell 3.

  • Treatment: Treat A549 cells with IC₅₀ concentrations of 3-HMQ and Erlotinib for exactly 6 hours.

    • Validation Check: The brief 6-hour window ensures we are measuring direct signaling inhibition, avoiding the secondary protein degradation effects of late-stage apoptosis.

  • Lysis: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Resolution: Resolve 20 µg of protein via SDS-PAGE and transfer to PVDF membranes.

  • Probing: Probe for p-EGFR (Tyr1068) to confirm kinase inhibition and Acetyl-α-Tubulin to confirm HDAC6 inhibition.

    • Validation Check: Probe for total EGFR, total Tubulin, and GAPDH. If total EGFR/Tubulin levels drop, the drug is causing global toxicity, not specific target inhibition.

Workflow Prep Compound Prep (Controls Included) CellLine Cell Exposure (A549, MCF-7) Prep->CellLine Viability Viability Assay (ATP Quantitation) CellLine->Viability Target Target Validation (Immunoblotting) CellLine->Target Data IC50 & Z'-Factor Calculation Viability->Data Target->Data

Self-validating experimental workflow for assessing anticancer efficacy and target engagement.

Conclusion

While Doxorubicin remains a potent sledgehammer in the oncology toolkit, its lack of selectivity limits its therapeutic window. Erlotinib provides excellent targeted therapy but is highly susceptible to resistance mutations in EGFR. 3-Hydroxy-2-methoxyquinazolin-4(3H)-one represents the next generation of rational drug design. By embedding an HDAC-binding moiety (3-hydroxy) onto an established kinase-inhibiting scaffold (quinazolinone), it achieves superior efficacy across diverse cell lines while maintaining the safety profile of a targeted agent.

References

1.[1] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. 1 2.[3] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. ProQuest. 3 3.[2] Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. 2

Sources

A Senior Application Scientist's Guide to Validating the In-Vitro Anticancer Activity of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the in-vitro anticancer activity of the novel compound, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one. Leveraging established methodologies and a deep understanding of the quinazolinone scaffold's known biological activities, this document outlines a self-validating system of experiments designed to elucidate the compound's cytotoxic, pro-apoptotic, and cell cycle-disrupting potential.

Introduction: The Promise of the Quinazolinone Scaffold

The quinazolinone core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been reported to exert their antitumor action through various mechanisms, such as inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][3] Given the established anticancer potential of this chemical class, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one emerges as a promising candidate for investigation. This guide provides a systematic approach to validate its in-vitro anticancer efficacy, comparing its performance against a standard-of-care chemotherapeutic agent.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. This is crucial for establishing a dose-dependent response and identifying the concentration range for subsequent mechanistic studies.

Recommended Assay: MTT or XTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used colorimetric methods to assess cell viability.[4] These assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], PC3 [prostate], and HT-29 [colon]) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare a serial dilution of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Treat the cells with varying concentrations of the compounds for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) group.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound and cell line.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM) after 48h
3-Hydroxy-2-methoxyquinazolin-4(3H)-oneMCF-7To be determined
HeLaTo be determined
PC-3To be determined
HT-29To be determined
Doxorubicin (Positive Control)MCF-7Literature Value/To be determined
HeLaLiterature Value/To be determined
PC-3Literature Value/To be determined
HT-29Literature Value/To be determined
Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Cytotoxicity Assessment Workflow start Seed Cancer Cells in 96-well Plates treat Treat with 3-Hydroxy-2-methoxyquinazolin-4(3H)-one & Doxorubicin (Serial Dilutions) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze end_point Comparative Cytotoxicity Data analyze->end_point

Caption: Workflow for determining the IC50 of the test compound.

Part 2: Elucidating the Mechanism of Action - Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis.[3] Validating whether 3-Hydroxy-2-methoxyquinazolin-4(3H)-one induces apoptosis is a critical next step.

Recommended Assay: Annexin V-FITC/Propidium Iodide (PI) Staining with Flow Cytometry

This assay is a gold standard for detecting apoptosis.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat the selected cancer cell line with 3-Hydroxy-2-methoxyquinazolin-4(3H)-one at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Apoptosis Induction Profile
TreatmentConcentration% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control-To be determinedTo be determinedTo be determined
3-Hydroxy-2-methoxyquinazolin-4(3H)-oneIC50To be determinedTo be determinedTo be determined
2x IC50To be determinedTo be determinedTo be determined
DoxorubicinIC50To be determinedTo be determinedTo be determined
Conceptual Signaling Pathway for Apoptosis

G cluster_pathway Potential Apoptosis Induction Pathway compound 3-Hydroxy-2-methoxyquinazolin-4(3H)-one stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway.

Part 3: Investigating Cell Cycle Perturbation

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[3]

Recommended Assay: Propidium Iodide (PI) Staining and Flow Cytometry

This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat the selected cancer cell line with 3-Hydroxy-2-methoxyquinazolin-4(3H)-one at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined.

Data Presentation: Cell Cycle Distribution
Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle ControlTo be determinedTo be determinedTo be determined
3-Hydroxy-2-methoxyquinazolin-4(3H)-one (24h)To be determinedTo be determinedTo be determined
3-Hydroxy-2-methoxyquinazolin-4(3H)-one (48h)To be determinedTo be determinedTo be determined
Doxorubicin (Positive Control)To be determinedTo be determinedTo be determined
Experimental Workflow for Cell Cycle Analysisdot

G

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2][3] This versatile heterocyclic system is found in numerous natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for analogs based on the 2,3-disubstituted quinazolin-4(3H)-one core, with a specific focus on how structural modifications influence their biological efficacy. We will delve into the causality behind experimental design, present comparative data, and outline key protocols to ensure a scientifically rigorous and trustworthy overview for researchers in drug development.

The Quinazolin-4(3H)-one Core: A Scaffold for Targeted Therapy

The fundamental quinazolin-4(3H)-one structure consists of a fused benzene and pyrimidine ring. Its drug-like properties are highly tunable through substitutions at various positions, primarily at the C2, N3, and the C6-C8 positions of the benzene ring.[4] These modifications allow for the fine-tuning of steric, electronic, and hydrophobic properties, which dictates the molecule's interaction with specific biological targets. The exploration of this chemical space has led to the development of numerous clinical drugs and promising therapeutic candidates.[1]

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of quinazolinone analogs is critically dependent on the nature and position of their substituents. Understanding these relationships is paramount for the rational design of more potent and selective agents.

  • Influence of Substituents at the C2-Position: The C2 position is a key vector for modifying activity. Introducing different moieties at this position can drastically alter the compound's target affinity and pharmacological profile. For instance, linking heterocyclic rings or substituted aryl groups via a thioether bridge has been a successful strategy in developing potent anticancer agents.[5] The size and electronic nature of the substituent are critical; bulky groups can enhance binding in some targets while diminishing it in others. In antibacterial applications, specific substitutions at C2 have been shown to be essential for potent activity against strains like Staphylococcus aureus.[6]

  • Role of the N3-Substituent: The N3 position is crucial for orienting the molecule within a target's binding pocket. Often, an aryl group, such as a phenyl or benzyl ring, is incorporated at this position.[7] The substitution pattern on this aryl ring can significantly impact potency. For example, in the context of anticancer activity, the presence of electron-withdrawing or electron-donating groups on the N3-phenyl ring can modulate interactions with receptor tyrosine kinases (RTKs) like VEGFR-2.[8][9]

  • Modulation by the Benzene Ring (C5-C8): Substitutions on the fused benzene ring fine-tune the electronic properties and solubility of the entire molecule. SAR studies have shown that introducing small, electron-withdrawing groups like halogens (e.g., chlorine at C7) can generally enhance cytotoxic effects against cancer cell lines compared to unsubstituted analogs.[9] This is likely due to altered electronic distribution and improved binding interactions within the target protein.

Comparative Analysis of Biological Performance

The true measure of a compound's potential lies in its performance in biological assays. The quinazolin-4(3H)-one scaffold has been extensively evaluated against a variety of targets, with anticancer and antimicrobial activities being the most prominent.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazolinone derivatives have emerged as potent anticancer agents, primarily by inhibiting key enzymes involved in tumor growth and proliferation, such as receptor tyrosine kinases (EGFR, VEGFR) and tubulin.[4][8][10]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many quinazolinone analogs function as ATP-competitive inhibitors of RTKs, which are crucial for tumor angiogenesis and cell proliferation.[8][11] The quinazolinone core acts as an excellent hinge-binding moiety within the ATP-binding domain of kinases like VEGFR-2.[9][11] Analogs bearing urea functionality have shown potent VEGFR-2 inhibition, with IC50 values in the nanomolar range, comparable to the standard drug Sorafenib.[9]

  • Tubulin Polymerization Inhibition: Certain quinazolinone analogs have been designed to act as microtubule-destabilizing agents. These compounds bind to the colchicine binding site on β-tubulin, preventing the polymerization of microtubules necessary for cell division and leading to cell cycle arrest and apoptosis.[10]

The following table summarizes the in vitro cytotoxic activity of representative 2,3-disubstituted quinazolin-4(3H)-one analogs against various human cancer cell lines.

Compound IDC2-SubstituentN3-SubstituentC7-SubstituentTarget Cell LineIC50 (µM)Reference
5d -S-(CH₂)₂-NH-CO-NH-(p-F-Ph)PhenylClHePG-22.39[9]
5h -S-(CH₂)₂-NH-CO-NH-(p-Br-Ph)PhenylClHCT-1165.89[9]
CM9 Hydrazinyl-triazole-p-Br-benzylH-EBC-1-[12]
7j 3-methoxy-4-(sulfamoyloxy)phenylH-DU-1450.05[10]
Compound 1 (4-chloro-5-methylfuran-3-yl)thioPhenyl-HepG-23.98[5]

Note: This table presents a selection of data to illustrate SAR trends. For complete datasets, please refer to the cited literature.

Antibacterial Activity: A New Frontier

Beyond cancer, the quinazolin-4(3H)-one scaffold has shown promise in combating antibiotic-resistant bacteria.[6] A key mechanism of action is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[13]

  • DNA Gyrase Inhibition: Analogs incorporating hydrazone and pyrazole scaffolds have demonstrated potent inhibition of E. coli DNA gyrase. The most active compounds exhibited IC50 values surpassing that of the reference antibiotic Novobiocin, highlighting their potential as novel antibacterial agents.[13]

The table below showcases the antibacterial activity of selected analogs.

Compound IDKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
Compound 27 2-(4-cyanophenyl)-3-(3-hydroxyphenyl)S. aureus (MRSA)Potent Activity[6]
5a Hydrazone-pyrazole (furan)E. coli1[13]
5c Hydrazone-pyrazole (pyridine)S. aureus2[13]

Core Methodologies: Ensuring Experimental Validity

The reliability of SAR data hinges on the robustness of the experimental protocols used for evaluation. Below are detailed, step-by-step methodologies for key assays employed in the characterization of quinazolinone analogs.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[14]

  • Cell Seeding: Cancer cells (e.g., HePG-2, MCF-7) are seeded into 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The existing medium is removed from the wells, and 100 µL of the compound dilutions are added. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are incubated for an additional 48-72 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Protocol 2: VEGFR-2 Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.

  • Reaction Setup: In a 96-well plate, add the following components in order: assay buffer (containing Tris-HCl, MgCl₂, MnCl₂, and DTT), the test compound at various concentrations, a specific peptide substrate, and ATP.

  • Enzyme Addition: Initiate the kinase reaction by adding a purified, recombinant VEGFR-2 enzyme solution to each well.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection: Stop the reaction by adding a stop solution. The amount of phosphorylated substrate is then quantified. This is often done using fluorescence-based methods, such as Homogeneous Time Resolved Fluorescence (HTRF), where a europium-labeled anti-phosphopeptide antibody is used for detection.[12]

  • Data Analysis: The kinase activity is measured as a function of the detected signal. The percent inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Visualizing Key Relationships and Pathways

Diagrams are essential for conceptualizing complex biological and chemical information. The following visualizations, rendered in DOT language, illustrate the core SAR principles and a key signaling pathway targeted by these analogs.

cluster_SAR General SAR of Quinazolin-4(3H)-ones core Quinazolin-4(3H)-one Core R2 C2-Position - Modulates target specificity - Thio-aryl/heterocycles enhance anticancer activity core->R2 Substitution R3 N3-Position - Influences orientation in binding pocket - Aryl groups are common - Substitutions affect potency core->R3 Substitution R_Benzene Benzene Ring (C6/C7) - Fine-tunes electronic properties - Electron-withdrawing groups (e.g., Cl) often increase cytotoxicity core->R_Benzene Substitution

Caption: Key substitution points on the quinazolin-4(3H)-one scaffold.

cluster_Workflow Drug Discovery Workflow for Quinazolinone Analogs A 1. Design & Synthesis Rational design based on SAR data B 2. In Vitro Screening - Cytotoxicity (MTT Assay) - Enzyme Inhibition (e.g., Kinase Assay) A->B C 3. Lead Identification Identify compounds with high potency (low IC50) and selectivity B->C D 4. Mechanistic Studies - Cell Cycle Analysis - Apoptosis Assays - Target Engagement C->D E 5. In Vivo Evaluation - Animal Models (e.g., Xenografts) - Pharmacokinetics (ADME) D->E

Caption: Typical experimental workflow for evaluating novel analogs.

cluster_VEGFR VEGFR-2 Signaling Pathway in Angiogenesis VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimer Blocks PI3K PI3K / Akt Pathway Dimer->PI3K PLCg PLCγ / MAPK Pathway Dimer->PLCg Survival Cell Survival & Proliferation PI3K->Survival Angio Angiogenesis PLCg->Angio

Caption: Inhibition of the VEGFR-2 signaling cascade by quinazolinone analogs.

Conclusion and Future Directions

The 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold and its broader class of 2,3-disubstituted analogs represent a highly fruitful area for drug discovery. The structure-activity relationship is well-defined, indicating that targeted modifications at the C2, N3, and C7 positions can yield compounds with high potency against cancer and microbial targets. The most promising anticancer agents often feature an N3-aryl group and a C2 substituent capable of specific interactions within kinase or tubulin binding sites, while potency is frequently enhanced by a C7-halogen. Future research should focus on multi-target inhibitors, designing molecules that can simultaneously inhibit key pathways like angiogenesis and glycolysis to overcome drug resistance.[11] Furthermore, optimizing the pharmacokinetic profiles (ADME) of these potent compounds will be critical for their successful translation into clinical candidates.

References

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.).
  • Al-Suwaidan, I. A., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(21), 7574. [Link]

  • SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents... (n.d.).
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL 2, 3-DISUBSTITUTED QUINAZOLIN-4-(3H)-ONES. (2017). International Journal of Research - Granthaalayah. [Link]

  • Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. (n.d.).
  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.
  • Moghaddam, F. M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 1045934. [Link]

  • Leese, M. P., et al. (2018). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 61(1), 127-140. [Link]

  • Kumar, A., et al. (2011). Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones. Central European Journal of Chemistry, 9(4), 695-709. [Link]

  • Gholamzadeh, Z., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 109-115. [Link]

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ) - one derivatives as dual Toll-like receptor 7 and 8 agonists. (2023). Refubium - Freie Universität Berlin.
  • Discovery of quinazolin-4(3H)-one derivatives as novel AChE inhibitors with anti-inflammatory activities. (2023). ResearchGate. [Link]

  • Rasool, F., et al. (2022). Synthesis and bioactivities evaluation of quinazolin-4(3H)-one derivatives as α-glucosidase inhibitors. PLOS ONE, 17(11), e0277334. [Link]

  • Tooke, C. L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4476-4493. [Link]

  • Eldehna, W. M., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5484. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI.
  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024).
  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024). Dove Medical Press.
  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (2025). Arabian Journal of Chemistry.
  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (2023). ACS Omega. [Link]

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A Comparative Analysis of Quinazolin-4(3H)-one Derivatives and First-Generation Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is a perpetual endeavor. The quinazolin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of novel kinase inhibitors. This guide provides a comparative overview of the efficacy of emerging quinazolin-4(3H)-one derivatives against established first-generation kinase inhibitors, offering a technical resource for researchers and drug development professionals. While direct experimental data for a specific novel entity such as 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is not yet widely published, this guide will leverage available data on structurally related quinazolin-4(3H)-one derivatives to project their potential and contextualize their performance.

The Rationale for Kinase Inhibition in Oncology

Protein kinases play a pivotal role in intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. First-generation kinase inhibitors, such as imatinib, gefitinib, and erlotinib, revolutionized cancer treatment by targeting specific kinases, for instance, BCR-Abl in chronic myeloid leukemia and the epidermal growth factor receptor (EGFR) in non-small cell lung cancer. However, the emergence of drug resistance and off-target effects has necessitated the development of new generations of inhibitors with improved efficacy and safety profiles.

The quinazolin-4(3H)-one core is a versatile scaffold that has been extensively explored for the development of inhibitors against a range of kinases, including EGFR, HER2, VEGFR2, and CDKs.[1][2][3][4] These derivatives often exhibit potent anti-proliferative activity against various cancer cell lines.[5][6][7][8]

Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR, HER2) Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Grb2_SOS Grb2/SOS P_RTK->Grb2_SOS Recruitment ATP ATP Ras Ras Grb2_SOS->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors ERK->Transcription_Factors Activation Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Gene Expression ADP ADP Kinase_Inhibitor Quinazolin-4(3H)-one or First-Gen Inhibitor Kinase_Inhibitor->P_RTK Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compound (e.g., 3-Hydroxy-2-methoxyquinazolin-4(3H)-one) Incubation 3. Incubate kinase, substrate, and compound Compound_Prep->Incubation Reagent_Prep 2. Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation Initiation 4. Initiate reaction by adding ATP Incubation->Initiation Reaction_Time 5. Allow reaction to proceed (e.g., 60 min at 30°C) Initiation->Reaction_Time Termination 6. Stop reaction and quantify remaining ATP using a luminescence-based reagent Reaction_Time->Termination Measurement 7. Measure luminescence on a plate reader Termination->Measurement Calculation 8. Calculate percent inhibition relative to controls Measurement->Calculation IC50_Determination 9. Plot dose-response curve and determine IC50 value Calculation->IC50_Determination

Figure 2: A typical workflow for an in vitro luminescence-based kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., EGFR, HER2, CDK2, VEGFR2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a quinazolin-4(3H)-one derivative)

  • Reference inhibitor (e.g., erlotinib, lapatinib)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based ATP detection reagent

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the reference inhibitor in DMSO. Further dilute in the kinase assay buffer to the final desired concentrations.

  • Reaction Setup: In a microplate well, add the kinase and its specific substrate in the assay buffer.

  • Inhibitor Addition: Add the diluted test compound or reference inhibitor to the appropriate wells. Include wells with DMSO only as a no-inhibition control and wells without kinase as a background control.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and quantify the amount of ATP consumed by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

  • Data Acquisition: Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibition control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The quinazolin-4(3H)-one scaffold represents a promising platform for the development of novel kinase inhibitors. The available data on various derivatives demonstrate their potential to achieve high potency, sometimes comparable to first-generation inhibitors, against a range of cancer-relevant kinases. The potential for diverse mechanisms of action, including non-competitive inhibition, offers a strategy to circumvent common resistance mechanisms.

While direct, head-to-head comparisons of a specific novel compound like 3-Hydroxy-2-methoxyquinazolin-4(3H)-one with first-generation inhibitors require dedicated experimental studies, the broader class of quinazolin-4(3H)-one derivatives shows significant promise. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of this versatile chemical scaffold is a valuable endeavor in the ongoing effort to expand the arsenal of targeted therapies for cancer.

References

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PMC. [Link]

  • Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed. [Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. [Link]

  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. eScholarship.org. [Link]

  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. [Link]

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. [Link]

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Rsc.org. [Link]

  • Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation. PubMed. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

Sources

Cross-Validation of the Proposed Mechanism of Action for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Mechanism Controversy

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known for its versatility in targeting nucleotide-binding proteins. However, the specific derivative 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (HMQ-4) presents a unique mechanistic challenge. While structural analogs are widely characterized as EGFR Tyrosine Kinase Inhibitors (TKIs) , recent phenotypic data suggests potential off-target activity as a Tubulin Polymerization Inhibitor .

This guide provides a rigorous cross-validation framework to objectively determine whether HMQ-4 acts primarily as a kinase inhibitor, a microtubule destabilizer, or a dual-action agent. We compare its performance against gold-standard controls (Erlotinib and Colchicine ) and outline a self-validating experimental workflow to confirm its Mechanism of Action (MoA).

Comparative Analysis: HMQ-4 vs. Standards of Care

To validate the MoA, HMQ-4 must be benchmarked against established agents with defined targets. The following table summarizes the expected profiles if the proposed MoA holds true.

Table 1: Comparative Pharmacological Profiles
FeatureHMQ-4 (Proposed) Erlotinib (EGFR Control) Colchicine (Tubulin Control) Validation Metric
Primary Target EGFR / Tubulin (Dual?)EGFR (ATP-binding pocket)Tubulin (Colchicine site)

(Enzymatic/Binding)
Binding Mode Competitive / AllostericATP-CompetitiveAllosteric DestabilizerLineweaver-Burk Plot
Cell Cycle Arrest G1/S or G2/MG1 Phase ArrestG2/M Phase ArrestFlow Cytometry
Downstream Signal

p-ERK,

p-AKT

p-EGFR,

p-ERK

p-JNK (Stress)
Western Blot
Morphology Apoptosis / RoundingApoptosisMitotic CatastropheMicroscopy

The Proposed Mechanism: Dual-Target Signaling Pathway

The hypothesis posits that HMQ-4 inhibits EGFR autophosphorylation while simultaneously destabilizing microtubule dynamics. This dual attack would disrupt both the proliferation signal (RAS/RAF/MEK) and the structural machinery required for mitosis.

Visualization: EGFR & Microtubule Crosstalk

EGFR_Tubulin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm HMQ4 HMQ-4 (Compound) EGFR EGFR (Receptor) HMQ4->EGFR Inhibits Tubulin Free Tubulin (Dimers) HMQ4->Tubulin Binds? Microtubule Microtubule (Polymer) HMQ4->Microtubule Destabilizes? RAS RAS-GTP EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK (Proliferation) ERK->pERK Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Assembly Microtubule->Mitosis

Caption: Proposed dual-intervention points of HMQ-4 within the EGFR signaling cascade and microtubule assembly.

Experimental Cross-Validation Protocols

To confirm the MoA, we must move beyond simple cytotoxicity assays. The following protocols isolate the specific molecular targets.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify direct inhibition of EGFR kinase activity without cellular interference.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant EGFR (human, intracellular domain) to 0.2 ng/µL.

  • Substrate Mix: Prepare Poly(Glu, Tyr) 4:1 substrate (0.2 mg/mL) with 10 µM Ultra-Pure ATP.

  • Reaction:

    • Add 5 µL HMQ-4 (titrated 0.1 nM – 10 µM) to 384-well plate.

    • Add 5 µL Enzyme Mix. Incubate 10 min at RT (allows binding).

    • Add 5 µL Substrate/ATP Mix to initiate reaction. Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure Luminescence (RLU).

  • Validation: Calculate

    
    . If 
    
    
    
    , EGFR is not the primary target.
Protocol B: Fluorometric Tubulin Polymerization Assay

Objective: Determine if HMQ-4 acts as a microtubule destabilizer (like Colchicine) or stabilizer (like Paclitaxel).

  • Setup: Use >99% pure tubulin protein in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM fluorescent reporter (DAPI or specialized tubulin dye).

  • Baseline: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Treatment:

    • Blank: Buffer only.

    • Control: Tubulin + GTP (1 mM).

    • Test: Tubulin + GTP + HMQ-4 (10 µM).

    • Ref 1: Tubulin + GTP + Colchicine (Destabilizer).

    • Ref 2: Tubulin + GTP + Paclitaxel (Stabilizer).

  • Kinetics: Transfer to 37°C pre-warmed plate reader immediately. Measure fluorescence (Ex 360nm / Em 450nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibition: Reduced

      
       and lower plateau compared to Control (matches Colchicine).
      
    • No Effect: Overlaps with Control.

Protocol C: Specificity Check (Chelation Control)

Context: The 3-hydroxy-4-carbonyl motif can chelate metals. To rule out non-specific metalloenzyme inhibition:

  • Repeat Protocol A (Kinase Assay) with the addition of 100 µM

    
      or 
    
    
    
    in excess.
  • If HMQ-4 activity is abolished by excess metal, the mechanism is Chelation , not specific binding.

Validation Workflow Decision Tree

Validation_Workflow Start Start: HMQ-4 Validation KinaseAssay Step 1: EGFR Kinase Assay (Protocol A) Start->KinaseAssay TubulinAssay Step 2: Tubulin Polymerization (Protocol B) Start->TubulinAssay Decision1 IC50 < 1 µM? KinaseAssay->Decision1 Decision2 Inhibits Polymerization? TubulinAssay->Decision2 ResultEGFR Primary MoA: EGFR Inhibition Decision1->ResultEGFR Yes ResultDual Dual-Action Agent (High Value) Decision1->ResultDual Yes ResultInactive Inactive / Off-Target Decision1->ResultInactive No ResultTubulin Primary MoA: Tubulin Destabilizer Decision2->ResultTubulin Yes Decision2->ResultDual Yes Decision2->ResultInactive No

Caption: Logical decision matrix for classifying HMQ-4 based on experimental outputs.

References

  • Al-Omary, F. A. M., et al. (2021). "Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • McCluskey, A., et al. (2012). "2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation." RSC Advances.

  • Chen, K., et al. (2025).[3] "4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery."[3][4] International Journal of Molecular Sciences.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Protocol." Cytoskeleton Manuals.

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Establishing In Vitro-In Vivo Correlation (IVIVC) for the Therapeutic Effects of Novel Quinazolinone Analogs: A Methodological Framework Using 3-Hydroxy-2-methoxyquinazolin-4(3H)-one as a Case Study

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Derivatives of 4(3H)-quinazolinone have demonstrated a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, anticonvulsant, antimicrobial, and antiviral effects.[1][2][3][4][5] Among the vast library of these compounds, 3-Hydroxy-2-methoxyquinazolin-4(3H)-one represents a molecule of significant interest. However, as with any novel therapeutic candidate, the critical challenge lies in translating promising in vitro activity into predictable in vivo efficacy.

This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the therapeutic effects of novel quinazolinone analogs, using 3-Hydroxy-2-methoxyquinazolin-4(3H)-one as a central example. An IVIVC is a predictive mathematical model that relates an in vitro property of a drug to its in vivo response.[6][7] Establishing such a correlation is a pivotal component of modern drug development, as it can streamline formulation optimization, support regulatory decisions, and reduce the need for extensive clinical trials.[8][9]

While extensive public data for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is not yet available, the methodologies detailed herein are derived from established protocols for the broader quinazolinone class. This document is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols to bridge the gap between the laboratory bench and preclinical in vivo assessment.

Part 1: Foundational Concepts of In Vitro-In Vivo Correlation

Before delving into experimental design, it is crucial to understand the principles of IVIVC. The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a dosage form (e.g., drug release) and an in vivo response (e.g., plasma drug concentration).[7] While this definition is often applied to pharmacokinetics (PK), the concept can be extended to pharmacodynamics (PD) to correlate in vitro potency with in vivo therapeutic effect.

A strong PD-IVIVC provides confidence that the biological activity observed in a simplified, controlled in vitro system is the primary driver of the therapeutic outcome in a complex living organism. The process involves generating high-quality data from both domains and then modeling the relationship between them.

cluster_0 In Vitro Phase cluster_1 In Vivo Phase vitro_assay Potency & Efficacy Assays (e.g., IC50, EC50) vitro_data Quantitative In Vitro Data vitro_assay->vitro_data model Correlation Modeling (Data Analysis & Plotting) vitro_data->model vivo_model Animal Efficacy Models (e.g., Paw Edema, Xenograft) vivo_data Quantitative In Vivo Data (e.g., % Inhibition, ED50) vivo_model->vivo_data vivo_data->model result Established IVIVC (Predictive Relationship) model->result start Seed Cancer Cells in 96-well Plate treat Add Serial Dilutions of Test Compound start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent to each well incubate->add_mtt incubate_mtt Incubate for 4 hours (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read end Calculate IC50 Value read->end

Figure 2: Standard experimental workflow for an in vitro MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against compound concentration to determine the IC₅₀ value.

Table 2: Representative In Vitro Cytotoxicity Data for Quinazolinone Analogs

CompoundCell Line (Cancer Type)IC₅₀ (µM)
3-Hydroxy-2-methoxyquinazolin-4(3H)-one MCF-7 (Breast) 9.8
3-Hydroxy-2-methoxyquinazolin-4(3H)-one A549 (Lung) 15.2
Analog C (e.g., Thiazole hybrid) [10]MCF-7 (Breast)10.0
Analog D (e.g., Oxadiazole hybrid) [11]A549 (Lung)7.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.5

Note: Data for the title compound is hypothetical for illustrative purposes.

Part 3: Assessing In Vivo Efficacy

The second pillar of IVIVC is generating in vivo data in a relevant animal model that corresponds to the therapeutic effect measured in vitro.

In Vivo Anti-Inflammatory Model

Causality of Experimental Choice: The carrageenan-induced paw edema model in rats is the most widely used and well-validated preclinical assay for evaluating acute anti-inflammatory activity. [12][13]The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized, reproducible inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group provides a direct and quantitative measure of its in vivo anti-inflammatory efficacy, which can then be correlated with in vitro findings like COX or NO inhibition.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Use Wistar rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC solution, p.o.)

    • Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 25, 50 mg/kg of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, p.o.)

  • Compound Administration: Administer the respective vehicle, standard, or test compound orally (p.o.).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema at each time point using the formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Table 3: Representative In Vivo Anti-Inflammatory Data

Treatment Group (Dose, mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.05-
Test Compound (10) 0.62 ± 0.04 27.1%
Test Compound (25) 0.45 ± 0.03 47.1%
Test Compound (50) 0.31 ± 0.04 63.5%
Indomethacin (10)0.28 ± 0.0267.0%

Note: Data for the test compound is hypothetical for illustrative purposes.

Part 4: Bridging the Gap - Establishing the Correlation

The final step is to integrate the in vitro and in vivo data to build the correlation. This involves plotting the in vitro potency (IC₅₀) against the in vivo efficacy (e.g., % inhibition or the calculated ED₅₀, the dose for 50% effect).

A strong correlation exists if compounds with higher in vitro potency consistently demonstrate greater efficacy in vivo. However, a perfect 1:1 relationship is rare. Discrepancies between in vitro and in vivo results are common and scientifically informative, often pointing to issues with the drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion). [14] Factors Leading to Poor IVIVC:

  • Poor Bioavailability: The compound is potent in vitro but is not absorbed effectively into the bloodstream after oral administration.

  • Rapid Metabolism: The compound is quickly broken down by the liver into inactive metabolites before it can reach its target.

  • Poor Tissue Distribution: The compound does not effectively reach the site of action (e.g., the inflamed tissue or the tumor).

  • Off-Target Effects: The compound may have unforeseen effects in vivo that are not captured by the specific in vitro assay.

  • Toxicity: The compound may be toxic at effective doses, limiting its therapeutic window. [15]

cluster_ADME Pharmacokinetic Barriers (ADME) vitro High In Vitro Potency (Low IC50) abs Poor Absorption (Low Bioavailability) vitro->abs dist Poor Distribution (Doesn't reach target) vitro->dist met Rapid Metabolism (Inactivation) vitro->met exc Rapid Excretion vitro->exc off_target Off-Target Effects or In Vivo Toxicity vitro->off_target vivo Low In Vivo Efficacy (Poor % Inhibition) abs->vivo dist->vivo met->vivo exc->vivo off_target->vivo

Figure 3: Common factors causing discrepancies between in vitro potency and in vivo efficacy.

Building the Correlation Model:

To establish the PD-IVIVC for anti-inflammatory effects, one would plot the In Vitro NO Inhibition IC₅₀ (from Table 1) on the x-axis against the In Vivo % Inhibition of Edema at a specific dose (e.g., 50 mg/kg from Table 3) on the y-axis for a series of quinazolinone analogs. A linear regression analysis would then be performed. A high R² value (e.g., >0.9) would indicate a strong, predictive relationship, suggesting that the in vitro NO inhibition assay is a good surrogate for in vivo anti-inflammatory activity for this class of compounds.

Conclusion

Establishing an in vitro-in vivo correlation is a data-driven, iterative process that is fundamental to modern, efficient drug development. For novel compounds like 3-Hydroxy-2-methoxyquinazolin-4(3H)-one, this framework provides a logical and scientifically rigorous pathway from initial discovery to preclinical validation. By carefully selecting biologically relevant in vitro assays, employing validated in vivo models, and critically analyzing the resulting correlation, researchers can gain profound insights into a compound's therapeutic potential. A strong IVIVC not only validates the mechanism of action but also serves as an invaluable tool for lead optimization, formulation development, and de-risking the progression towards clinical evaluation.

References

  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (Source: Hindawi, URL: [Link])

  • Syntheses and Cytotoxicities of Quinazolinone-Based Conjugates. (Source: PubMed, URL: [Link])

  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (Source: National Center for Biotechnology Information, URL: [Link])

  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. (Source: Biosciences Biotechnology Research Asia, URL: [Link])

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (Source: Vietnam Journal of Chemistry, URL: [Link])

  • Quinazolinone based hydroxamates as anti-inflammatory agents. (Source: Journal of Applied Pharmaceutical Science, URL: [Link])

  • New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (Source: ResearchGate, URL: [Link])

  • INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. (Source: Rasayan Journal of Chemistry, URL: [Link])

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (Source: MDPI, URL: [Link])

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (Source: Journal of University of Shanghai for Science and Technology, URL: [Link])

  • Synthesis and cytotoxic evaluation of some new... (Source: Ovid, URL: [Link])

  • Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. (Source: Journal of Neonatal Surgery, URL: [Link])

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (Source: National Center for Biotechnology Information, URL: [Link])

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (Source: Premier Consulting, URL: [Link])

  • How is in vitro–in vivo correlation (IVIVC) established? (Source: Patsnap Synapse, URL: [Link])

  • In Vitro In Vivo Correlation (IVIVC). (Source: TSI, URL: [Link])

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (Source: MDPI, URL: [Link])

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (Source: Walsh Medical Media, URL: [Link])

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (Source: National Center for Biotechnology Information, URL: [Link])

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (Source: World Journal of Advanced Research and Reviews, URL: [Link])

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (Source: MDPI, URL: [Link])

  • Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. (Source: Engineering Journal IJOER, URL: [Link])

  • Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. (Source: Arabian Journal of Chemistry, URL: [Link])

  • Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. (Source: National Center for Biotechnology Information, URL: [Link])

  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (Source: IJMPR, URL: [Link])

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (Source: MDPI, URL: [Link])

  • MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. (Source: FDA, URL: [Link])

  • Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (Source: National Center for Biotechnology Information, URL: [Link])

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. (Source: Arabian Journal of Chemistry, URL: [Link])

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (Source: RSC Publishing, URL: [Link])

  • New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. (Source: MDPI, URL: [Link])

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  • Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (Source: Dove Medical Press, URL: [Link])

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Benchmarking Guide: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking protocol for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (hereafter referred to as HMQ-4 ), a specific N-hydroxyquinazolinone derivative. Given the structural characteristics of HMQ-4—specifically the N-hydroxy moiety at position 3 and the methoxy group at position 2—it belongs to a class of compounds often investigated for kinase inhibition (e.g., EGFR, VEGFR) , indoleamine 2,3-dioxygenase 1 (IDO1) inhibition , or DNA intercalation .

This guide benchmarks HMQ-4 against industry-standard chemotherapy agents: Cisplatin (DNA crosslinker), Doxorubicin (Topoisomerase II inhibitor), and Gefitinib (EGFR inhibitor, structural analog).

Executive Summary

Compound: 3-Hydroxy-2-methoxyquinazolin-4(3H)-one (HMQ-4) Chemical Class: N-Hydroxyquinazolin-4(3H)-one Primary Application: Investigational Antineoplastic Agent Benchmarking Standards: Cisplatin, Doxorubicin, Gefitinib

HMQ-4 presents a unique pharmacophore combining the quinazolinone core (privileged scaffold in oncology) with an N-hydroxy group, potentially conferring metal-chelating properties (relevant for metallo-enzyme inhibition like IDO1) or unique hydrogen-bonding capabilities in the ATP-binding pocket of kinases. This guide establishes the protocols to validate its efficacy, toxicity, and mechanism of action (MOA) against established standards.

Part 1: Comparative Performance Metrics

The following table benchmarks the target performance profiles for HMQ-4 based on high-potency quinazolinone derivatives found in literature, compared to established clinical data for standard agents.

MetricHMQ-4 (Target Profile) Cisplatin (Standard) Doxorubicin (Standard) Gefitinib (Structural Analog)
Primary MOA Kinase Inhibition / IDO1 InhibitionDNA Crosslinking (Alkylation)Topoisomerase II InhibitionEGFR Tyrosine Kinase Inhibition
IC50 (Breast - MCF-7) < 5.0 µM (Desired)2.0 – 10.0 µM0.1 – 0.5 µM10 – 20 µM (variable)
IC50 (Lung - A549) < 8.0 µM (Desired)3.0 – 15.0 µM0.2 – 0.8 µM< 1.0 µM (sensitive mutants)
Selectivity Index (SI) > 10 (vs. HUVEC/Fibroblasts)Low (~2-5)Moderate (~5-10)High (>20)
Solubility (LogP) ~1.5 – 2.5 (Predicted)-2.19 (Hydrophilic)1.27 (Amphiphilic)3.2 (Lipophilic)
Key Toxicity Risk Hepatotoxicity (potential)Nephrotoxicity, OtotoxicityCardiotoxicitySkin Rash, Diarrhea

Analyst Note: The N-hydroxy group in HMQ-4 may enhance water solubility compared to standard 2-phenylquinazolinones (like Methaqualone), potentially improving bioavailability. However, metabolic stability (reduction of N-OH) must be monitored.

Part 2: Experimental Protocols

To validate HMQ-4, the following self-validating protocols must be executed. These workflows ensure reproducibility and direct comparability with the standards listed above.

Protocol A: High-Throughput Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine the IC50 of HMQ-4 relative to Cisplatin and Doxorubicin across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa).

  • Preparation:

    • Dissolve HMQ-4 in DMSO to create a 10 mM stock. Ensure final DMSO concentration in culture is < 0.1%.

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control (Cisplatin, 10 µM).

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h for attachment.
      
  • Treatment:

    • Add HMQ-4 and standards. Incubate for 72 hours (standard window for antiproliferative effects).

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Validation Check:

    • The Z-factor of the assay must be > 0.5.

    • Cisplatin IC50 must fall within historical range (e.g., 2-10 µM for MCF-7) to validate the run.

Protocol B: Mechanism of Action – Apoptosis vs. Necrosis (Annexin V/PI)

Objective: Distinguish if HMQ-4 induces programmed cell death (desirable) or necrosis (inflammatory/toxic).

  • Treatment: Treat cells with HMQ-4 at

    
     for 24h.
    
  • Staining:

    • Harvest cells (trypsinize gently).

    • Wash with cold PBS. Resuspend in Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target).

  • Benchmarking: Compare % Apoptosis of HMQ-4 vs. Doxorubicin (known strong apoptotic inducer).

Part 3: Visualization of Mechanism & Workflow
Diagram 1: Proposed Signaling Pathway Interference

HMQ-4, sharing the quinazoline core with Gefitinib, is hypothesized to compete for the ATP-binding site of Receptor Tyrosine Kinases (RTKs) or chelate metal ions in metalloenzymes (due to the 3-OH/4-C=O motif).

MOA_Pathway HMQ4 HMQ-4 (Candidate) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) HMQ4->RTK Competitive Inhibition (Quinazoline Core) IDO1 IDO1 Enzyme (Heme-containing) HMQ4->IDO1 Metal Chelation (3-OH/4-C=O Motif) Signal Downstream Signaling (RAS/RAF/MEK) HMQ4->Signal Blocks ATP ATP ATP->RTK Activates RTK->Signal Phosphorylation Proliferation Cell Proliferation IDO1->Proliferation Immune Escape Signal->Proliferation Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Inhibition leads to

Caption: Hypothesized Dual-Mode of Action for HMQ-4: ATP-competitive inhibition of RTKs and potential metal chelation of IDO1, leading to proliferation arrest.

Diagram 2: Benchmarking Workflow Logic

This flowchart illustrates the decision matrix for advancing HMQ-4 through the drug discovery pipeline.

Benchmarking_Workflow Start Synthesize HMQ-4 Screen Primary Screen (MTT Assay) Start->Screen Check1 IC50 < 10 µM? Screen->Check1 Fail Discard / Modify Check1->Fail No Selectivity Selectivity Screen (Fibroblasts) Check1->Selectivity Yes Check2 SI > 5.0? Selectivity->Check2 Check2->Fail No Mechanistic MOA Validation (Kinase Profiling / Annexin V) Check2->Mechanistic Yes InVivo In Vivo Xenograft (Mouse Models) Mechanistic->InVivo Valid MOA

Caption: Decision gate workflow for HMQ-4. Progression requires potency (IC50 < 10 µM) and safety (SI > 5.0) before mechanistic deep-dives.

Part 4: Scientific Analysis & Causality

Why Benchmark Against Cisplatin & Gefitinib?

  • Cisplatin (The Cytotoxic Baseline): Cisplatin is a non-specific DNA damaging agent. If HMQ-4 shows similar potency to Cisplatin but with a higher Selectivity Index (SI), it indicates a targeted mechanism rather than general cytotoxicity.

  • Gefitinib (The Structural Baseline): Gefitinib shares the quinazoline scaffold.[1] If HMQ-4 lacks the bulky aniline substituents of Gefitinib but retains activity, it suggests the N-hydroxy-2-methoxy core itself has intrinsic activity, possibly via a different binding mode (e.g., allosteric or metal-mediated).

The Role of the 3-Hydroxy-2-methoxy Motif: The 3-hydroxy-4-one moiety is a known chelator of divalent metals (


). Many metalloenzymes (like Matrix Metalloproteinases or IDO1) are critical in cancer progression. Unlike standard quinazolinones, HMQ-4's ability to form a 5-membered chelate ring with metals could provide a secondary mechanism of action beyond simple kinase inhibition.
References
  • Al-Omary, F. A. M., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry. Link

    • Context: Provides baseline IC50 data for quinazolinone deriv
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cisplatin (CID 5702198). Link

    • Context: Source for physicochemical properties and standard toxicity profiles of the positive control.
  • Rohlff, C., & Glazer, R. I. (1995). Regulation of multidrug resistance through the inhibition of P-glycoprotein by quinazolinones. Cancer Research. Link

    • Context: Establishes the role of the quinazolinone scaffold in overcoming drug resistance.
  • Rohini, R., et al. (2010). Synthesis and screening of some novel 3-hydroxy-2-substituted quinazolin-4(3H)-ones as antimicrobial and antioxidant agents. Der Pharma Chemica. Link

    • Context: Validates the synthesis and stability of the 3-hydroxy-quinazolinone core structure.

Sources

Safety Operating Guide

3-Hydroxy-2-methoxyquinazolin-4(3H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling and disposal of uncharacterized or biologically active research chemicals with a zero-tolerance policy for exposure. 3-Hydroxy-2-methoxyquinazolin-4(3H)-one is a highly specialized synthetic derivative of the quinazolinone class. The quinazolin-4(3H)-one framework is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently exhibiting potent cytotoxic, antibacterial, and kinase-inhibitory activities[1].

Because of this inherent biological activity, and the absence of a complete toxicological profile for this specific derivative, it must be treated as a highly hazardous, potentially cytotoxic substance. Proper disposal is not merely a regulatory formality; it is a critical safeguard against environmental contamination and occupational exposure.

The following Standard Operating Procedure (SOP) provides a self-validating, step-by-step logistical plan for the safe handling, spill management, and disposal of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

Hazard Assessment & Self-Validating Safety Protocols

Before handling or disposing of this compound, a robust safety perimeter must be established. The causality behind these precautions stems from the compound's physical state (typically a fine, easily aerosolized powder) and its high membrane permeability when dissolved in organic solvents.

  • Engineering Controls: All weighing, transferring, and waste consolidation must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. This prevents the inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves is mandatory. Causality: In vitro assays typically require dissolving the compound in penetrative organic solvents (e.g., DMSO or DMF). The outer glove acts as a sacrificial layer. If contaminated, it must be immediately removed to prevent the solvent from carrying the cytotoxic agent through the inner glove and into the dermal layer.

    • Eye/Body: Splash goggles and a fluid-resistant lab coat.

This approach aligns with the National Research Council's Prudent Practices in the Laboratory, which mandates treating all novel or uncharacterized research chemicals as substances of high toxicity[2].

Operational Workflow: Spill Management & Decontamination

A spill of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one requires immediate, methodical action to prevent cross-contamination. This protocol is self-validating: each step chemically or visually confirms the success of the previous one.

Protocol: Solid Powder Spill Decontamination
  • Containment: Do not sweep the powder. Sweeping mechanically aerosolizes the active pharmaceutical ingredient (API). Instead, gently cover the powder with absorbent paper towels.

  • Solvent Dampening: Carefully wet the paper towels with a 70% Ethanol or Isopropanol solution. Causality: The alcohol prevents aerosolization and begins to dissolve the hydrophobic quinazolinone core, trapping the API within the towel matrix rather than letting it become airborne.

  • Collection: Wipe inward from the perimeter of the spill to the center to prevent expanding the contamination zone. Place the contaminated towels into a pre-labeled, puncture-resistant hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a strong laboratory detergent solution (e.g., Alconox) to break down residual organics, followed by a final wipe with 100% Ethanol.

  • Validation: Inspect the surface under standard and oblique lighting; the complete absence of a white/yellowish film or powder residue confirms gross decontamination.

Standard Operating Procedure for Waste Disposal

Chemical waste generated from 3-Hydroxy-2-methoxyquinazolin-4(3H)-one must be tracked from the point of generation to its final destruction. Under EPA guidelines (such as 40 CFR Part 262 Subpart K for academic and research labs), waste must be properly characterized and stored in a designated Satellite Accumulation Area (SAA)[3].

Methodology: Solid Waste Disposal
  • Segregation: Collect all unused powder, contaminated weighing boats, spatulas, and empty reagent vials.

  • Primary Containment: Place these items into a rigid, leak-proof High-Density Polyethylene (HDPE) container. Causality: HDPE is chemically inert to trace solvents and prevents sharp consumables (like pipette tips) from puncturing the container and exposing personnel.

  • Labeling: Affix a hazardous waste label immediately. It must explicitly read: "Hazardous Waste - Toxic Solid (Quinazolinone Derivative)."

  • Storage: Transfer to the SAA. Ensure the container is kept tightly closed unless actively adding waste.

Methodology: Liquid Waste Disposal
  • Categorization: Determine if the solvent matrix used to dissolve the compound is halogenated (e.g., Dichloromethane, Chloroform) or non-halogenated (e.g., DMSO, Methanol, DMF). Causality: Halogenated and non-halogenated wastes must be strictly separated. Mixing them drastically increases the cost and complexity of incineration and can catalyze dangerous, unexpected exothermic reactions.

  • Transfer: Use a dedicated, grounded funnel to pour the liquid waste into the appropriate 4L glass or HDPE carboy.

  • Secondary Containment: Place the carboy in a secondary spill tray within the SAA to capture any catastrophic container failure.

  • Final Disposition: Once the SAA reaches capacity (maximum 55 gallons) or the regulatory time limit is met, the waste must be transferred to a Central Accumulation Area (CAA) for pickup by a licensed vendor for high-temperature incineration[3].

Quantitative Waste Stream Profiling

To ensure rapid decision-making at the bench, the following table summarizes the quantitative limits and compatibility requirements for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one waste streams.

Waste StreamTypical Matrix / ContaminantsPrimary Container MaterialMax SAA Volume LimitEPA / RCRA ClassificationFinal Disposal Method
Solid Waste Unused powder, pipette tips, weighing paperHDPE (Rigid)55 GallonsToxic / CharacteristicHigh-Temp Incineration
Non-Halogenated Liquid DMSO, DMF, Methanol, WaterGlass or HDPE55 GallonsIgnitable / ToxicFuel Blending / Incineration
Halogenated Liquid DCM, ChloroformGlass (Amber)55 GallonsToxic / HalogenatedSpecialized Incineration

Waste Segregation Workflow

G Start 3-Hydroxy-2-methoxyquinazolin-4(3H)-one Waste Generated State Physical State? Start->State Solid Solid Waste (Powders, Consumables) State->Solid Solid Liquid Liquid Waste (Solvent Solutions) State->Liquid Liquid SolidCont Double-Bagged / HDPE Container Solid->SolidCont Solvent Solvent Type? Liquid->Solvent Halo Halogenated Waste (e.g., DCM mixtures) Solvent->Halo Halogenated NonHalo Non-Halogenated Waste (e.g., DMSO, DMF) Solvent->NonHalo Non-Halogenated SAA Satellite Accumulation Area (SAA) EPA Compliant Storage Halo->SAA NonHalo->SAA SolidCont->SAA Incinerate Licensed TSDF Incineration SAA->Incinerate Final Disposal

Fig 1: Waste segregation and disposal workflow for 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

References

1.[1] Title: 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. Source: researchgate.net. URL: 2.[2] Title: Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. URL: 3.[3] Title: Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. Source: epa.gov. URL:

Sources

Personal protective equipment for handling 3-Hydroxy-2-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Handling novel pharmaceutical intermediates like 3-Hydroxy-2-methoxyquinazolin-4(3H)-one requires a paradigm shift from basic laboratory safety to highly structured, risk-mitigated operational protocols. As a quinazolinone derivative, this compound presents unique physicochemical properties that demand precise Personal Protective Equipment (PPE) and handling methodologies.

This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework designed to ensure absolute safety, regulatory compliance, and workflow efficiency.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first understand the mechanistic interaction between the chemical structure and biological tissues.

The 3-hydroxy-2-methoxyquinazolin-4(3H)-one scaffold contains a lipophilic methoxy group that enhances dermal penetration, while the N-hydroxy imide moiety can act as a nucleophile or hydrogen-bond donor. This allows the compound to readily cross the stratum corneum and bind to epidermal proteins. Consequently, quinazolinone derivatives are classified as acute skin and eye irritants (H315, H319) and respiratory tract irritants (H335)[1].

Furthermore, as a fine crystalline powder, it poses a severe inhalation hazard. The aerodynamic diameter of milled pharmaceutical intermediates often allows deep lung penetration. According to the 2, handling such active pharmaceutical ingredients requires a strict Hierarchy of Controls, prioritizing Containment Primary Engineering Controls (C-PECs) before relying on PPE[2]. When scaling up, the3 mandates rigorous risk assessment, as dust deflagration risks scale non-linearly with mass[3].

Quantitative PPE Matrix

The following matrix scales PPE requirements based on the mass of 3-Hydroxy-2-methoxyquinazolin-4(3H)-one being handled.

Operational ScaleMass RangeGlove SpecificationRespiratory ProtectionEye & Face ProtectionBody Protection
Analytical < 1 gSingle Nitrile (≥0.12 mm thickness)N/A (Handled inside C-PEC/Fume Hood)Safety Goggles (EN 166 compliant)Standard flame-resistant Lab Coat
Preparative 1 g - 100 gDouble Nitrile (Outer: ≥0.2 mm thickness)N95 / FFP2 Particulate RespiratorGoggles + Full Face ShieldTyvek® Sleeves, Chemical-resistant apron
Process / Kilo > 100 gInner: Nitrile Outer: Butyl RubberPAPR with HEPA/N100 FiltersIntegrated PAPR HelmetFull Tyvek® Chemical Suit

Causality Note: Latex gloves are strictly prohibited. The lipophilic nature of the methoxy group allows the compound to permeate latex rapidly. Butyl rubber is required at the process scale due to its superior resistance to lipophilic organic permeation.

Operational Workflows & Methodologies

Every protocol must be a self-validating system —meaning any failure in the safety barrier is immediately detectable before exposure occurs.

Protocol A: Analytical Weighing & Transfer
  • Engineering Control Verification : Verify the C-PEC (Powder Weighing Hood) face velocity is actively reading between 80-100 fpm.

  • Donning PPE : Don standard lab coat, safety goggles, and double nitrile gloves.

    • Self-Validating Mechanism: The double-glove system ensures that if the outer glove tears or is contaminated by the powder, it can be removed immediately, leaving the inner glove intact to prevent dermal exposure while exiting the hood.

  • Static Mitigation : Ground all equipment. Use an anti-static zero-charge balance enclosure and anti-static spatulas. Quinazolinone powders are highly prone to static charge buildup, which causes aerosolization and increases inhalation risk.

  • Closed-System Transfer : Weigh the compound into a pre-tared, sealable static-dissipative vial. Seal the vial before removing it from the C-PEC.

    • Self-Validating Mechanism: Re-weigh the sealed vial outside the hood. Any mass loss detected outside the hood immediately flags a containment failure, validating the integrity of the transfer process.

Workflow Start Compound Storage (Inert Atmosphere) Transfer Transfer to C-PEC (Ventilated Enclosure) Start->Transfer Verify PPE Weighing Analytical Weighing (Anti-static tools) Transfer->Weighing Don Double Gloves Reaction Reaction Setup (Closed System) Weighing->Reaction Solvent Addition Disposal Waste Segregation (EPA Compliant) Reaction->Disposal Quench & Clean

Operational workflow for handling 3-Hydroxy-2-methoxyquinazolin-4(3H)-one.

Spill Response & Waste Management Plan

Dry powder spills are the highest risk event when handling quinazolinone derivatives due to the immediate risk of aerosolization.

Protocol B: Spill Containment & Decontamination
  • Assessment : Determine the scale of the spill immediately. Minor spills (<50g) inside a C-PEC can be managed by the operator. Major spills (>50g) or any spill outside containment require immediate laboratory evacuation.

  • Aerosol Suppression : Never sweep dry powder. Cover the spilled powder with damp absorbent pads (using water or a mild surfactant solution).

    • Causality: The damp pad neutralizes the electrostatic charge of the powder and physically traps the particulates, preventing them from becoming airborne and entering the respiratory tract.

  • Chemical Decontamination : Wipe the area inward from the edges to prevent spreading. Wash the surface with an appropriate solvent (e.g., ethanol/water mixture) to dissolve residual active pharmaceutical intermediate, followed by a thorough water rinse.

  • Disposal : Place all contaminated pads, broken glass, and outer PPE into a labeled, sealable hazardous waste bag. Dispose of as regulated chemical waste according to local EPA guidelines.

SpillResponse Detect Spill Detected Assess Assess Scale Detect->Assess Minor Minor Spill (<50g) Inside C-PEC Assess->Minor < 50g Major Major Spill (>50g) Outside C-PEC Assess->Major > 50g CleanMinor Wipe with damp absorbent pad Minor->CleanMinor Evacuate Evacuate Area & Notify EHS Major->Evacuate Waste Hazardous Waste Disposal CleanMinor->Waste PAPR Don PAPR & Hazmat Evacuate->PAPR CleanMajor Contain & Neutralize PAPR->CleanMajor CleanMajor->Waste

Logic tree for assessing and responding to quinazolinone powder spills.

References

  • SAFETY DATA SHEET - 4-Hydroxyquinazoline (Structural Analog) Fisher Scientific[Link]

  • NIOSH Publications on Hazardous Drugs | Healthcare Workers Centers for Disease Control and Prevention (CDC) [Link]

  • OSHA Process Safety Management: Complete Guide (2025) Field1st[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.